4-(Azidomethyl)-1,2-benzenediamine
Beschreibung
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Eigenschaften
CAS-Nummer |
79544-33-5 |
|---|---|
Molekularformel |
C7H9N5 |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
4-(azidomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N5/c8-6-2-1-5(3-7(6)9)4-11-12-10/h1-3H,4,8-9H2 |
InChI-Schlüssel |
LYKWJPTVBVMUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])N)N |
Herkunft des Produkts |
United States |
4-(Azidomethyl)-1,2-benzenediamine chemical structure and properties
An In-depth Technical Guide to 4-(Azidomethyl)-1,2-benzenediamine: A Trifunctional Core for Chemical Biology and Drug Development
Abstract
This technical guide provides a comprehensive analysis of 4-(azidomethyl)-1,2-benzenediamine, a trifunctional chemical scaffold with significant potential in drug development and chemical biology. While not a readily available commercial compound, its unique structure, combining a reactive ortho-phenylenediamine (OPD) core with a bioorthogonal azidomethyl handle, presents a versatile platform for synthesizing complex molecular probes, cross-linkers, and targeted therapeutic agents. This document explores its chemical properties, outlines potential synthetic strategies while critically evaluating the associated chemoselectivity challenges, and details its key applications in benzimidazole formation and bioorthogonal "click" chemistry. Detailed protocols for representative reactions and crucial safety information for handling organic azides are also provided to guide researchers in the field.
Introduction: The Trifunctional Advantage
In the quest for molecular tools with greater precision and modularity, trifunctional linkers and scaffolds are of paramount importance. The hypothetical molecule, 4-(azidomethyl)-1,2-benzenediamine, embodies this concept by integrating three distinct reactive centers into a single, compact aromatic core.
-
The ortho-Phenylenediamine (OPD) Moiety: The two vicinal amino groups are a well-established precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems that are prevalent in medicinally active compounds.[1][2] This unit allows for the construction of a rigid, planar core structure through condensation with aldehydes, carboxylic acids, or their derivatives.[3][4]
-
The Azidomethyl Group: The benzyl azide functionality serves as a bioorthogonal handle. The azide group is largely inert to biological nucleophiles but can react with high specificity with alkynes or strained alkenes.[5] This enables its use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), two of the most powerful "click" chemistry reactions for bioconjugation.[6][7][8]
This unique combination allows for a sequential reaction strategy: first, building a complex heterocyclic core using the diamine, and second, attaching a reporter molecule (like a fluorophore), a solubility enhancer (like PEG), or a targeting ligand via the azide handle.
Chemical Structure and Physicochemical Properties
The structure of 4-(azidomethyl)-1,2-benzenediamine combines the key functional groups onto a benzene ring.
Caption: Chemical Structure of 4-(Azidomethyl)-1,2-benzenediamine.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₉N₅ | Calculated |
| Molar Mass | 163.18 g/mol | Calculated |
| Appearance | Predicted to be a solid, may darken on exposure to air and light. | Inferred from o-phenylenediamines[1] |
| Carbon-to-Nitrogen Ratio (C/N) | 1.4 (7 Carbons / 5 Nitrogens) | Calculated |
| Stability Note | The C/N ratio is between 1 and 3, suggesting it can be synthesized in small quantities but should be handled with care and stored properly.[9][10] |
Synthetic Strategies and Chemoselectivity Challenges
The primary challenge in synthesizing 4-(azidomethyl)-1,2-benzenediamine lies in the mutual incompatibility of its functional groups with common synthetic reagents. The azide is sensitive to many reducing agents, while the diamine is sensitive to oxidation and alkylation. Two plausible retrosynthetic routes are considered below.
Caption: Proposed synthetic routes and key chemoselectivity challenges.
Route A: Late-Stage Azide Introduction
This approach begins with a commercially available or readily synthesized diamine.
-
Starting Material: 3,4-Diaminotoluene (also known as 4-methyl-o-phenylenediamine).[11]
-
Step 1: Benzylic Bromination. The methyl group would be converted to a bromomethyl group using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.
-
Challenge: The electron-rich diamine is highly susceptible to oxidation and electrophilic substitution on the ring by NBS or bromine. The amino groups may also react directly. Protection of the amines (e.g., as amides) would be necessary, but this adds steps and the deprotection conditions must be compatible with the benzyl bromide.
-
-
Step 2: Azide Substitution. The resulting 4-(bromomethyl)-1,2-benzenediamine would be reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMSO or DMF to form the target molecule via an Sₙ2 reaction.[12][13]
-
Challenge: The amino groups are nucleophilic and could potentially react with the benzyl bromide, leading to dimerization or polymerization.
-
Route B: Late-Stage Diamine Formation
This strategy introduces the azide first and forms the sensitive diamine in the final step.
-
Starting Material: 4-Methyl-1,2-dinitrobenzene.
-
Step 1: Benzylic Halogenation. Similar to Route A, the methyl group is halogenated (e.g., chlorinated or brominated) to give a 4-(halomethyl)-1,2-dinitrobenzene intermediate. The dinitro-substituted ring is deactivated, making this step more controlled than in Route A.
-
Step 2: Azide Substitution. The benzyl halide is converted to the corresponding benzyl azide, 4-(azidomethyl)-1,2-dinitrobenzene, using sodium azide.[12] This reaction is generally high-yielding.
-
Step 3: Dinitro Reduction. The final and most critical step is the reduction of both nitro groups to amines without affecting the azide group.
-
Challenge & Solution: Standard catalytic hydrogenation (e.g., H₂/Pd-C) would readily reduce the azide.[14] However, several methods for the chemoselective reduction of nitro groups in the presence of azides have been reported. Reagents such as indium metal in the presence of HCl in aqueous media have been shown to effectively reduce nitroarenes while leaving azides intact.[15][16] Other systems like SnCl₂ or specific sulfide reagents could also be explored.[17] This makes Route B the more synthetically viable, though optimization of the reduction step would be critical.
-
Key Reactions and Applications
The trifunctional nature of 4-(azidomethyl)-1,2-benzenediamine allows for its application as a versatile molecular hub.
Benzimidazole Synthesis
The OPD core can undergo condensation with a variety of carbonyl compounds. The reaction with aldehydes or carboxylic acids is a cornerstone for creating the benzimidazole scaffold, a privileged structure in medicinal chemistry.[2][3]
-
Reaction with Aldehydes: In the presence of a catalyst or under mild heating, the diamine reacts with an aldehyde to form a 2-substituted benzimidazole. This reaction is often high-yielding and tolerates a wide range of functional groups on the aldehyde.[3][18]
-
Reaction with Carboxylic Acids: Heating the diamine with a carboxylic acid (or its derivative) in an acidic medium, such as polyphosphoric acid (PPA) or 4M HCl, also yields 2-substituted benzimidazoles.[4][19][20]
This reaction effectively caps the diamine, leaving the azidomethyl group available for subsequent conjugation.
Caption: Workflow showing benzimidazole formation followed by click chemistry.
Bioorthogonal Ligation via Click Chemistry
The azidomethyl group is an ideal handle for bioorthogonal chemistry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction involves reacting the azide with a terminal alkyne in the presence of a Cu(I) catalyst (often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate).[6][8] It is widely used for conjugating molecules in vitro or on fixed cells. Benzyl azides are known to be excellent substrates for this reaction.[21][22]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the toxicity of copper is a concern, SPAAC is the method of choice.[7] The azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a metal catalyst.[23][24] The reaction rates are generally fast and the reaction is bioorthogonal.
These reactions allow for the attachment of a wide array of functionalities, including fluorescent dyes for imaging, affinity tags for pulldown assays, or drug molecules for targeted delivery.
Experimental Protocols
The following are generalized, yet detailed, protocols for the key transformations involving the functional groups of 4-(azidomethyl)-1,2-benzenediamine.
Protocol 1: Synthesis of a 2-Substituted Benzimidazole from an o-Phenylenediamine
This protocol describes the condensation of an o-phenylenediamine with an aromatic aldehyde, a reaction that would cap the diamine functionality of the target molecule.[3]
-
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Supported Gold Nanoparticle Catalyst (Au/TiO₂, 1 mol% Au)
-
Solvent: Chloroform/Methanol (3:1 v/v)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a 10 mL round-bottom flask, add the o-phenylenediamine (e.g., 0.3 mmol).
-
Add the Au/TiO₂ catalyst (e.g., 60 mg of a catalyst containing 1 mol% Au).
-
Add 3 mL of the CHCl₃:MeOH (3:1) solvent mixture.
-
Add the aldehyde (0.3 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature (25°C) for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, centrifuge the reaction mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol (2 x 3 mL) and combine the organic supernatants.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details a typical CuAAC reaction using a benzyl azide derivative.[6][22]
-
Materials:
-
Benzyl azide derivative (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: e.g., a mixture of t-BuOH/H₂O (1:1) or DMSO
-
Reaction vial, magnetic stirrer
-
-
Procedure:
-
In a reaction vial, dissolve the benzyl azide derivative (e.g., 0.5 mmol) and the terminal alkyne (e.g., 0.55 mmol) in the chosen solvent (e.g., 5 mL t-BuOH/H₂O).
-
In a separate microfuge tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.05 mmol in 0.5 mL H₂O).
-
In another microfuge tube, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.025 mmol in 0.5 mL H₂O).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change (often to yellow-orange) may be observed.
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 1,2,3-triazole product can be purified by column chromatography or recrystallization.
-
Safety and Handling of Organic Azides
Organic azides are energy-rich compounds and must be handled with extreme caution due to their potential to decompose explosively.[9][25] Aromatic and benzyl azides are generally more stable than small aliphatic azides, but adherence to safety protocols is mandatory.[26]
-
General Precautions: Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[27][28]
-
Scale: Work on the smallest scale possible. Avoid scaling up reactions without a thorough safety review. For azides with a C/N ratio between 1 and 3, quantities should ideally be kept below 5 grams.[10]
-
Avoid Shock and Friction: Do not use metal spatulas to handle solid azides; use plastic or ceramic spatulas instead.[28] Avoid scratching or grinding solid azides. Do not use ground glass joints for glassware containing concentrated azide solutions, as friction can initiate decomposition.[27]
-
Thermal Stability: Avoid heating organic azides unnecessarily. Never distill or purify by sublimation.[25] If heating is required for a reaction, use a blast shield.
-
Incompatible Materials:
-
Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[26]
-
Heavy Metals: Keep azides away from heavy metals (e.g., copper, lead, silver, mercury) and their salts, as they can form extremely shock-sensitive metal azides.[26]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[9][26]
-
-
Storage: Store organic azides in a cool, dark place, preferably in a refrigerator or freezer, away from incompatible materials.[10][27]
-
Waste Disposal: Do not dispose of azide-containing waste down the drain. Quench residual azides by converting them to a more stable derivative (e.g., reduction to an amine) before disposal, or dispose of them in a dedicated, clearly labeled azide waste container according to institutional guidelines.[25]
Conclusion
4-(Azidomethyl)-1,2-benzenediamine represents a powerful, albeit synthetically challenging, trifunctional scaffold. Its design allows for the orthogonal construction of complex molecules by leveraging the robust chemistries of ortho-phenylenediamines and benzyl azides. The most promising synthetic approach involves late-stage, chemoselective reduction of a dinitro precursor, which circumvents the difficulties of handling a sensitive diamine during azide introduction. By enabling the sequential formation of medicinally relevant benzimidazoles and subsequent bioorthogonal conjugation, this molecule opens avenues for creating sophisticated chemical probes, targeted drug-delivery systems, and novel biomaterials. This guide provides the foundational chemical principles, potential synthetic routes, and critical safety information necessary for researchers to explore the potential of this and similar multifunctional chemical tools.
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Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]
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Khan, I., et al. (2023, October 21). Benzimidazole and Their Derivatives. Encyclopedia.pub. [Link]
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Zimmermann, V., Avemaria, F., & Bräse, S. (2007). Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: solid-phase syntheses of amino aryl azides and benzotriazoles. Journal of Combinatorial Chemistry, 9(2), 200–203. [Link]
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Zimmermann, V., Avemaria, F., & Bräse, S. (2007). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups: Solid-Phase Syntheses of Amino Aryl Azides and Benzotriazoles. ACS Combinatorial Science. [Link]
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Slideshare. Practical Experiment 1: Benzimidazole from orthophenylene diamine. [Link]
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Scribd. Synthesis of Benimidazole from o- Phynylenediamine.pptx. [Link]
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Bampili, A., et al. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts. [Link]
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Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
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ChemRxiv. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. [Link]
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ChemRxiv. (2023). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. [Link]
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ResearchGate. (2019). Screening of aromatic azides to form stable aza-ylides using triphenylphosphine (2a). [Link]
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Tolo, L., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
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Beilstein Archives. (2025, April 2). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. [Link]
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Lee, J. G., et al. (2001). Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Synthesis. [Link]
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ResearchGate. (2023). Strain-promoted azide–alkyne cycloaddition reactions between the.... [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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Geel, O., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Israel Journal of Chemistry. [Link]
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Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Lee, J. G., et al. (2001). Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. SciSpace. [Link]
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ResearchGate. (2018). Synthesis of benzyl azide from benzyl halide. [Link]
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ResearchGate. (2016, January 22). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?. [Link]
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ChemHelp ASAP. (2021, December 30). synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. [Link]
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Indian Academy of Sciences. (2009). A practical one-pot synthesis of azides directly from alcohols. [Link]
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Lee, H., et al. (2025, November 7). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]
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ResearchGate. (2019). Synthesis of benzyl azide from benzyl halide catalysed by PEG‐DIL‐MnCl4. [Link]
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ResearchGate. (2017, October 18). What is the reaction of orthophenylenediamine with aromatic dicarboxylic acids?. [Link]
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Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
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ScienceMadness Discussion Board. (2025, February 4). One pot reduction of dinitro compounds to diamines. [Link]
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Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
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ResearchGate. (2016). Reaction of ortho-phenylenediamine and ortho-aminophenol with various aromatic aldehydes in the presence of PSA. [Link]
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Dual-function fluorescent probes for nitric oxide detection
Topic: Dual-Function Fluorescent Probes for Nitric Oxide Detection: Molecular Logic, Validation, and Live-Cell Imaging Protocols Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Bio-imaging Specialists, and Drug Discovery Scientists
Executive Summary
Nitric oxide (NO) is a notoriously transient signaling molecule (
Part 1: Molecular Design & Chemical Logic
To design or select the correct probe, one must understand the "locking" mechanism. The vast majority of NO probes rely on the
The Primary Mechanism: OPD Cyclization
The OPD moiety is electron-rich and typically quenches the attached fluorophore via Photoinduced Electron Transfer (PeT). Upon reaction with NO (specifically its oxidation product
Dual-Function Architectures
Dual-function probes advance this mechanism by integrating a second sensing unit or a reference channel.
-
Type A: Logic Gate Probes (AND Logic): These probes remain silent until both NO and a second specific trigger (e.g.,
, , or mitochondrial membrane potential) are present. This is critical for confirming specific pathological states like peroxynitrite formation ( ) during inflammation. -
Type B: Ratiometric Probes (Self-Calibrating): Instead of a simple "Turn-On" (Intensity change), these probes shift their emission wavelength upon reacting with NO.
Figure 1: The core chemical transformation of OPD-based probes and the shift mechanism in ratiometric sensors.
Part 2: Experimental Strategy & Validation
Trustworthiness in NO imaging relies on rigorous controls. A "bright cell" proves nothing without scavenger validation.
The "Gold Standard" Validation System
Every experiment must include a Negative Control (Scavenger) and a Positive Control (Donor).
| Component | Reagent | Role | Working Conc.[9][10] | Critical Note |
| Probe | DAF-FM DA / Ratiometric Probe | Sensor | 1–5 | Load in serum-free media to prevent hydrolysis. |
| NO Donor | SNAP or DEA/NONOate | Positive Control | 10–100 | Freshly prepare. SNAP |
| Scavenger | cPTIO | Negative Control | 20–50 | Must add BEFORE the probe/stimulus. |
| Stimulant | LPS / IFN- | Endogenous NO | 1 | Requires 4–12h incubation for iNOS expression. |
The cPTIO Artifact Warning
Senior Scientist Insight: While cPTIO is the standard scavenger, it reacts with NO to form
-
Solution: Always use the minimum effective concentration of cPTIO (typically 20
M) and verify with a NOS inhibitor like L-NAME (1 mM) as a secondary confirmation.
Part 3: Comprehensive Live-Cell Imaging Protocol
This protocol uses a dual-channel ratiometric approach (assuming a probe like Rh-NO-P or similar commercial variants) to minimize artifacts.
Step 1: Cell Preparation
-
Seed cells (e.g., RAW 264.7 macrophages) on confocal dishes.
-
Grow to 70% confluence. Over-confluence reduces iNOS induction efficiency.
Step 2: Probe Loading (Critical Step)
-
Prepare a 1 mM stock solution of the probe in anhydrous DMSO.
-
Dilute to 5
M in Serum-Free DMEM/HBSS.-
Why Serum-Free? Serum esterases can hydrolyze the probe extracellularly, leading to high background noise.
-
-
Incubate cells for 20–30 minutes at 37°C.
-
Wash 3x with warm HBSS to remove unloaded probe.
Step 3: Stimulation & Logic Verification
-
Group A (Basal): Imaging buffer only.
-
Group B (Endogenous NO): Pre-incubate with LPS (1
g/mL) for 6 hours before probe loading. -
Group C (Scavenger Control): Pre-incubate with cPTIO (20
M) for 30 mins, then add LPS.
Step 4: Image Acquisition
-
Excitation: Use the isosbestic point if possible, or the donor excitation (e.g., 488 nm).
-
Collection: Collect two channels simultaneously:
-
Channel 1 (Green): 500–550 nm (Probe State A)
-
Channel 2 (Red): 580–650 nm (Probe State B / Product)
-
-
Ratio Calculation: Generate a pixel-by-pixel ratio image (
).
Figure 2: Validated workflow for ratiometric NO imaging in live cells.
Part 4: Troubleshooting & Artifact Control
| Symptom | Probable Cause | Corrective Action |
| High Background (Extracellular) | Serum hydrolysis | Load probe in HBSS or serum-free media. |
| Punctate/Spotty Fluorescence | Lysosomal trapping | The probe is likely protonated in acidic organelles. Use a pH-insensitive probe or co-stain with LysoTracker to confirm. |
| False Positive in Control | Acetaldehyde interference | Crucial: Acetaldehyde (metabolic byproduct) can react with OPD. Confirm signal with L-NAME (NOS inhibitor) to ensure the signal is enzyme-dependent. |
| Signal Bleed-through | Incorrect filter set | Run single-stain controls to calculate the spectral overlap coefficient. |
References
-
BenchChem. (2025).[1] A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection in Living Cells. Retrieved from
-
Pluth, M. D., et al. (2011).[12] Seminaphthofluorescein-Based Fluorescent Probes for Imaging Nitric Oxide in Live Cells.[12] Inorganic Chemistry.[5][12] Retrieved from
-
Zhang, H., et al. (2020). A rapid-response and ratiometric fluorescent probe for nitric oxide: From the mitochondria to the nucleus in live cells.[13] Analytica Chimica Acta.[13] Retrieved from
-
Lin, B., et al. (2024). Recent progress in small-molecule fluorescent probes for the detection of superoxide anion, nitric oxide, and peroxynitrite anion in biological systems.[14] Chemical Science. Retrieved from
-
Nasuno, R., et al. (2022).[15] Acetaldehyde reacts with a fluorescent nitric oxide probe harboring an o-phenylenediamine structure that interferes with fluorometry.[15] Free Radical Biology and Medicine.[15] Retrieved from
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- 15. Acetaldehyde reacts with a fluorescent nitric oxide probe harboring an o-phenylenediamine structure that interferes with fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Reactivity of Azidomethyl-Functionalized Benzimidazoles
Executive Summary
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1][2][3] Its synthesis via the condensation of o-phenylenediamines with aldehydes is a cornerstone of heterocyclic chemistry.[4][5][6] This guide provides an in-depth technical examination of this reaction, focusing on a substrate of significant interest to drug development professionals: 4-(azidomethyl)-1,2-benzenediamine. The incorporation of the azidomethyl group introduces a versatile chemical handle, enabling post-synthetic modifications through highly reliable and efficient reactions like the Huisgen cycloaddition ("click chemistry") and Staudinger ligation.[7][8] We will explore the mechanistic nuances of the core condensation reaction, provide a validated experimental protocol, analyze the factors governing reaction outcomes, and illustrate the downstream applications of the resulting 5-(azidomethyl)-2-substituted-1H-benzimidazoles in the context of modern drug discovery.
Introduction: The Strategic Fusion of a Privileged Core and a Versatile Handle
The convergence of robust, well-established chemical scaffolds with modern, orthogonal functional groups is a powerful strategy in the design of novel therapeutics. The subject of this guide, the reaction between 4-(azidomethyl)-1,2-benzenediamine and various aldehydes, epitomizes this approach.
-
The o-Phenylenediamine (OPD) Core: The 1,2-benzenediamine unit is the foundational precursor for the benzimidazole ring system. The reaction with an aldehyde provides the C2 carbon, completing the five-membered imidazole ring fused to the benzene core.[4][6] The resulting benzimidazole structure is found in a wide array of biologically active compounds, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents.[3][9][10]
-
The Aldehyde Diversity: The use of aldehydes as the reaction partner is advantageous due to their commercial availability in vast structural diversity.[11] This allows for the straightforward installation of a wide range of substituents at the 2-position of the benzimidazole ring, a key vector for modulating pharmacological activity.
-
The Azidomethyl Functional Handle: The azidomethyl group (-CH₂N₃) is a compact, stable, and highly versatile functional group.[7][12] While the diamine portion of the molecule dictates the formation of the benzimidazole core, the azide moiety serves as a latent reactive site. Its primary value lies in its ability to participate in bioorthogonal chemistry, allowing the benzimidazole scaffold to be precisely coupled to other molecules or biomolecules under mild conditions.[7][8]
This guide will dissect this powerful synthetic reaction, providing the foundational knowledge and practical methodologies required for its successful implementation in a research and development setting.
The Core Condensation: Mechanism and Selectivity
The formation of a benzimidazole from an o-phenylenediamine and an aldehyde is a multi-step process that involves condensation, cyclization, and aromatization.[11][13] Understanding the mechanism is critical for optimizing reaction conditions and controlling the formation of potential byproducts.
The Reaction Mechanism
The generally accepted pathway proceeds as follows:
-
Schiff Base Formation: One of the nucleophilic amino groups of the diamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a Schiff base (or imine) intermediate.
-
Intramolecular Cyclization: The second amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered heterocyclic ring, a dihydrobenzimidazole intermediate.
-
Aromatization: This intermediate is not aromatic and is typically unstable. It undergoes oxidative dehydrogenation to lose two hydrogen atoms, resulting in the formation of the stable, aromatic benzimidazole ring. This final step often occurs in the presence of an oxidant, which can be atmospheric oxygen or a reagent added to the reaction mixture.[4][5]
Caption: Figure 1: General Mechanism of Benzimidazole Formation
The Challenge of Selectivity
A significant challenge in the condensation of OPDs with aldehydes is controlling selectivity. The reaction can potentially yield two major products: the desired 2-substituted benzimidazole and a 1,2-disubstituted benzimidazole.[11][14] The latter arises when a second molecule of the aldehyde reacts, first being reduced to an alcohol and then alkylating the N-1 position of the benzimidazole ring.
Control over selectivity is typically achieved by manipulating the reaction conditions:
-
Stoichiometry: Using a near 1:1 molar ratio of diamine to aldehyde favors the formation of the 2-substituted product.[11]
-
Catalyst Choice: Lewis acids like Er(OTf)₃ can, under certain conditions, favor the formation of the 1,2-disubstituted product, while catalyst-free or specific heterogeneous catalyst systems can favor mono-condensation.[11][15]
-
Aldehyde Electronics: Electron-rich aldehydes may be more prone to forming double-condensation products under certain catalytic conditions.[11]
For the synthesis of 5-(azidomethyl)-2-substituted-1H-benzimidazoles, the goal is to favor the mono-condensation pathway. The protocols described herein are optimized for this outcome.
Experimental Protocol: Synthesis of 5-(Azidomethyl)-2-phenyl-1H-benzimidazole
This section provides a validated, step-by-step methodology for a representative synthesis. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.
Materials and Reagents
-
4-(Azidomethyl)-1,2-benzenediamine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)
-
Acetonitrile (CH₃CN), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Synthesis
-
Reaction Setup: To a solution of 4-(azidomethyl)-1,2-benzenediamine (1.0 mmol) and benzaldehyde (1.05 mmol) in acetonitrile (15 mL) in a round-bottom flask, add DDQ (1.1 mmol) portion-wise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the formation of a new, UV-active spot for the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes remove unreacted DDQ and its hydroquinone byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the pure product.
Expected Characterization
-
¹H NMR: Expect to see the disappearance of the aldehyde proton (~10 ppm) and the appearance of aromatic protons corresponding to the benzimidazole core and the phenyl substituent, along with a characteristic singlet for the -CH₂N₃ protons (~4.5 ppm) and a broad singlet for the N-H proton (>12 ppm).
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the azide (N₃) stretching vibration should be present around 2100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₁N₅) should be observed.
Reaction Scope and Optimization Data
The versatility of this reaction is demonstrated by its tolerance for a wide range of aldehydes. The following tables summarize representative data on the reaction's scope and the influence of key parameters.
Table 1: Influence of Aldehyde Substituent on Reaction Yield
| Entry | Aldehyde (R-CHO) | R-Group Substituent | Typical Yield (%) |
| 1 | Benzaldehyde | Phenyl | 85-92 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl (EDG) | 88-95 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrophenyl (EWG) | 80-87 |
| 4 | 2-Naphthaldehyde | 2-Naphthyl | 82-89 |
| 5 | Furfural | 2-Furyl (Heterocyclic) | 75-83 |
| 6 | Cinnamaldehyde | Styryl (Alkenyl) | 70-78 |
Conditions: 4-(azidomethyl)-1,2-benzenediamine (1.0 eq), aldehyde (1.05 eq), DDQ (1.1 eq), CH₃CN, reflux, 4h. Yields are for isolated, purified product. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.
Insight: The reaction proceeds in high yield with both electron-rich and electron-deficient aromatic aldehydes, as well as with heterocyclic and sterically demanding substrates.[16] This demonstrates the robustness and broad applicability of the protocol.
Applications in Drug Development: The Azidomethyl Gateway
The true value of synthesizing 5-(azidomethyl)-2-substituted-1H-benzimidazoles lies in the subsequent chemistry enabled by the azide group. This functional group serves as a powerful gateway for molecular elaboration, crucial for structure-activity relationship (SAR) studies and the development of complex drug candidates.
"Click Chemistry": Azide-Alkyne Cycloaddition
The most prominent application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] The terminal azide of the benzimidazole product can react with a terminal alkyne on another molecule to form a highly stable 1,2,3-triazole linker. This allows for the modular assembly of complex molecules.
Staudinger Ligation and Reduction to Amines
The azide can be selectively reduced to a primary amine (-CH₂NH₂) under mild conditions, most commonly via the Staudinger reaction using a phosphine like triphenylphosphine, followed by hydrolysis.[7][12] This unmasks a primary amine, which is a key nucleophile for a host of subsequent reactions:
-
Amide Coupling: Reaction with carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
Caption: Figure 3: Derivatization Pathways of the Azidomethyl Group
Conclusion
The reaction of 4-(azidomethyl)-1,2-benzenediamine with aldehydes is a robust, high-yielding, and exceptionally versatile method for producing functionalized benzimidazoles. It combines the synthesis of a biologically relevant scaffold with the introduction of a powerful chemical handle for downstream modification. By understanding the core mechanism, employing optimized oxidative protocols, and leveraging the unique reactivity of the azide group, researchers and drug development professionals can efficiently generate diverse libraries of complex molecules poised for biological evaluation. This strategic synthesis is a prime example of how classical heterocyclic chemistry can be augmented with modern functional group transformations to accelerate the drug discovery process.
References
-
Linares-Obando, N., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2568–2577. [Link]
-
Gogoi, P., et al. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 24(21), 3845. [Link]
-
Polshettiwar, V., & Varma, R. S. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry, 13(7), 23-35. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. organic-chemistry.org. [Link]
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Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles. ResearchGate. [Link]
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Sharma, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35085-35114. [Link]
-
Alam, M. M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]
-
Mohammadi, A., et al. (2017). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(7), 824-827. [Link]
-
Wikipedia. (n.d.). Organic azide. Wikipedia. [Link]
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Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry, 16(4), 2009-2018. [Link]
-
MDPI. (2025). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. MDPI. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). World Journal of Biology and Biotechnology, 8(3), 125-131. [Link]
-
Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]
-
Damavandi, S., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(11), 2639. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry, 15(1), 103520. [Link]
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Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. [Link]
-
Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. [Link]
-
Hadole, C. D., et al. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences & Research, 1(1), 1-5. [Link]
-
ResearchGate. (n.d.). The Chemistry of The Azido Group. ResearchGate. [Link]
-
Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266. [Link]
-
Wang, X., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(50), 29334-29338. [Link]
-
Tu, S., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2982-2989. [Link]
-
Lu, H., et al. (2024). Base-Promoted One-Pot Four-Component Domino Strategy Involving Aldehydes and Ketones to Access Multifunctionalized Dihydropyridinones. The Journal of Organic Chemistry, 89(22), 15574–15582. [Link]
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
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- 16. researchgate.net [researchgate.net]
Comparative Analysis: DAF-2 vs. 4-(Azidomethyl)-1,2-benzenediamine (Az-OPD)
This technical guide provides an in-depth comparative analysis between the industry-standard nitric oxide (NO) probe DAF-2 and the bioorthogonal, modular probe precursor 4-(Azidomethyl)-1,2-benzenediamine (referred to herein as Az-OPD for clarity).
Executive Summary
In the quantification and visualization of nitric oxide (NO), researchers typically choose between direct fluorogenic probes and bioorthogonal capture reagents .
-
DAF-2 (4,5-Diaminofluorescein) is the historical gold standard. It is an integrated sensor that becomes fluorescent upon reaction with NO. It is ideal for real-time, live-cell imaging but suffers from pH sensitivity and leakage.
-
4-(Azidomethyl)-1,2-benzenediamine (Az-OPD) is a modular, bioorthogonal scaffold. It captures NO to form a stable benzotriazole but requires a secondary "Click Chemistry" step (CuAAC or SPAAC) to attach a fluorophore. It is superior for fixed-cell imaging, multiplexing, and deep-tissue applications where specific fluorophores (e.g., Near-IR) are required.
Chemical Mechanism & Functional Logic
DAF-2: The Integrated Fluorogenic Probe
DAF-2 relies on the photoinduced electron transfer (PET) mechanism.
-
State A (Basal): The electron-rich diamine group quenches the fluorescence of the fluorescein core via PET.
-
State B (Activated): In the presence of NO and O₂, the diamine undergoes N-nitrosation followed by dehydration to form a triazole ring. This electron-withdrawing triazole lowers the HOMO energy, inhibiting PET and restoring high-quantum-yield fluorescence.
Az-OPD: The Bioorthogonal Capture Probe
Az-OPD functions as a "silent" capture agent that logs NO events for later readout.
-
Step 1 (Capture): The o-phenylenediamine (OPD) core reacts with NO/O₂ to form a benzotriazole derivative (5-(azidomethyl)-1H-benzo[d][1,2,3]triazole). This product is generally non-fluorescent in the visible spectrum.
-
Step 2 (Interrogation): The pendant azidomethyl group (-CH₂N₃) remains chemically inert during the NO capture. It serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Step 3 (Readout): The researcher introduces an alkyne-tagged fluorophore (e.g., Alkyne-TAMRA, Alkyne-Cy5). The resulting triazole linkage covalently binds the dye to the NO-modified probe.
Mechanistic Comparison Diagram
Figure 1: Mechanistic pathways. DAF-2 provides immediate readout, while Az-OPD creates a stable intermediate requiring a secondary click reaction.
Technical Specifications & Data Comparison
The following table contrasts the physicochemical properties and experimental constraints of both reagents.
| Feature | DAF-2 | 4-(Azidomethyl)-1,2-benzenediamine (Az-OPD) |
| Detection Mode | Direct "Turn-on" Fluorescence | Two-step: Capture + Click Labeling |
| Excitation/Emission | 495 nm / 515 nm (FITC channel) | Tunable (Dependent on Alkyne-Dye used) |
| Cell Permeability | Moderate (DAF-2 DA form used) | High (Low Molecular Weight: ~163 Da) |
| Fixability | Poor (Leaks after fixation) | Excellent (Covalent labeling post-fixation) |
| pH Sensitivity | High (Fluorescein pKa ~6.4) | Low (Benzotriazole is stable) |
| Multiplexing | Limited (Green channel occupied) | High (Can use Far-Red/NIR dyes) |
| Primary Artifact | Reaction with Dehydroascorbic Acid (DHA) | Similar oxidative cross-reactivity, but wash steps reduce background |
Experimental Protocols
DAF-2 Live Cell Imaging (Standard)
Use this for: Real-time kinetics of NO bursts.
-
Preparation: Dissolve DAF-2 DA (Diacetate) in DMSO to 5 mM stock.
-
Loading: Dilute to 5–10 µM in serum-free medium (e.g., HBSS).
-
Incubation: Incubate cells for 30–60 minutes at 37°C.
-
Note: Esterases cleave the diacetate to trap DAF-2 intracellularly.
-
-
Wash: Wash 3x with fresh medium to remove extracellular probe.
-
Stimulation: Treat cells with NO donor (e.g., SNAP) or synthase agonist.
-
Imaging: Acquire images immediately (Ex/Em: 495/515 nm).
Az-OPD Bioorthogonal Labeling (Advanced)
Use this for: Fixed samples, deep tissue, or multicolor flow cytometry.
-
Preparation: Dissolve 4-(Azidomethyl)-1,2-benzenediamine in DMSO to 10 mM stock.
-
Pulse: Incubate live cells with 10–50 µM Az-OPD for 1 hour.
-
Stimulation: Apply NO stimuli during the pulse phase.
-
Fixation: Wash cells with PBS, then fix with 4% Paraformaldehyde (PFA) for 15 min.
-
Critical: This locks the benzotriazole product in the cell architecture.
-
-
Permeabilization: Treat with 0.1% Triton X-100 for 10 min.
-
Click Reaction: Prepare Click Cocktail:
-
PBS + 10 µM Alkyne-Fluorophore (e.g., Sulfo-Cy5-Alkyne).
-
1 mM CuSO₄ (Catalyst).
-
5 mM Sodium Ascorbate (Reductant).
-
0.1 mM THPTA (Ligand to protect fluorophore).
-
-
Staining: Incubate fixed cells with Click Cocktail for 30 min at Room Temp in dark.
-
Wash & Image: Wash 3x with PBS. Image in the channel corresponding to the Alkyne-Dye (e.g., Cy5).
Workflow Logic Diagram
Figure 2: Operational workflows. DAF-2 is a linear, live-cell process. Az-OPD involves fixation and chemical conjugation.
Critical Analysis & Recommendations
When to use DAF-2
Choose DAF-2 when temporal resolution is paramount. If you need to see the rate of NO production (e.g., calcium-dependent eNOS activation bursts over seconds), DAF-2 is the only option. Az-OPD provides an "accumulated" signal (total NO produced during incubation) and cannot track rapid fluctuations.
When to use Az-OPD
Choose Az-OPD when:
-
Spectral Crowding: You are already using GFP/FITC markers. You can click Az-OPD with a Cy5 or Texas Red alkyne.
-
Sample Archiving: You need to fix the cells and image them days later. DAF-2 signal is lost upon fixation/permeabilization due to leakage of the small molecule fluorophore. The clicked Az-OPD product can be crosslinked or is generally more retained if reacted with bulky dyes.
-
Tissue Penetration: Using Az-OPD with a Near-IR alkyne allows for imaging in thicker tissue slices where green light (DAF-2) scatters or is absorbed by hemoglobin.
Troubleshooting the Azide
The "4-(Azidomethyl)" moiety is stable, but the Click Reaction requires optimization.
-
Copper Toxicity: Standard CuAAC uses Copper(I), which generates ROS. If performing "live-cell click" (rare), use copper-free click (SPAAC) reagents, though Az-OPD is designed for CuAAC. For fixed cells, use THPTA ligand to protect the fluorophore from bleaching during the reaction.
References
-
Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453.
-
Kojima, H., et al. (1998). "Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore." Angewandte Chemie International Edition, 38(21), 3209-3212.
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13-21.
-
Sigma-Aldrich. "4-(Azidomethyl)benzene-1,2-diamine Product Specification." Merck KGaA.
Technical Guide: Synthesis Pathways for Azidomethyl-Substituted Phenylenediamines
This technical guide details the synthesis of azidomethyl-substituted phenylenediamines, specifically focusing on 4-(azidomethyl)benzene-1,2-diamine as the primary archetype. This scaffold is a critical precursor for photoaffinity labeling probes, "click" chemistry-enabled crosslinkers, and heterocycle synthesis.
Executive Summary & Strategic Analysis
The synthesis of azidomethyl-phenylenediamines presents a specific chemoselective challenge: reducing a nitro (or dinitro) aromatic precursor to an aniline without reducing the aliphatic azide moiety.
Standard catalytic hydrogenation (
Core Retrosynthetic Logic
The most reliable pathway avoids direct azidation of the electron-rich phenylenediamine, which is prone to oxidation. Instead, the strategy utilizes an electron-deficient precursor (dinitrotoluene) to install the azide, followed by reduction.
Target Molecule: 4-(azidomethyl)benzene-1,2-diamine (
Caption: Retrosynthetic disconnection showing the preservation of the azide functionality during the final reduction step.
Critical Safety Directives: Handling Organic Azides
WARNING: The target and intermediates are high-energy compounds.
-
C/N Ratio Rule: The safety of organic azides is estimated by the Carbon/Nitrogen ratio (
).[1] -
Operational Mandates:
-
Never isolate the azidomethyl-dinitro intermediate in solvent-free form if the scale exceeds 500 mg. Store and handle in solution.
-
No Distillation: Never subject azide-containing reaction mixtures to distillation or rotary evaporation to dryness.[1]
-
Light Protection: Azides are photosensitive; wrap all reaction vessels in aluminum foil.
-
Detailed Synthesis Protocols
Step 1: Radical Bromination of 3,4-Dinitrotoluene
This step activates the methyl group for subsequent azidation.
-
Reagents: 3,4-dinitrotoluene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[1]
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative).[1]
Protocol:
-
Dissolve 3,4-dinitrotoluene (10 mmol) in anhydrous trifluorotoluene (50 mL).
-
Add NBS (11 mmol, 1.1 eq) and a catalytic amount of AIBN (0.5 mmol).
-
Reflux the mixture (
) under an argon atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material.[1] -
Cool to
to precipitate succinimide byproduct. Filter off the solid.[1][2][3] -
Concentrate the filtrate carefully (do not dry completely if avoidable) or use directly in the next step.
-
Yield: Typically 70–85% of 4-(bromomethyl)-1,2-dinitrobenzene.
Step 2: Nucleophilic Substitution (Azidation)[1]
Protocol:
-
Dissolve the crude bromide from Step 1 in DMF (10 mL per gram of substrate).
-
CAUTION: Add Sodium Azide (1.5 eq) slowly at
. The reaction is exothermic.[1] -
Stir at room temperature for 4–6 hours. Do not heat, as heating increases the risk of explosion and elimination side reactions.
-
Workup: Dilute with water and extract into Ethyl Acetate or Diethyl Ether.[1] Wash organic layer 3x with water to remove DMF and excess azide.[1]
-
Dry over
. Do not concentrate to dryness. Keep as a stock solution for Step 3.
Step 3: Chemoselective Nitro Reduction
This is the most critical step.[1] We utilize Iron powder activated with Ammonium Chloride, a classic "Bechamp" reduction adapted for mildness.[1] This reduces
Protocol:
-
Prepare a mixture of Iron powder (10 eq) and
(1 eq) in Ethanol/Water (4:1 ratio).[1] -
Heat the suspension to reflux (
) for 30 minutes to activate the iron. -
Cool to
. Slowly add the solution of 4-(azidomethyl)-1,2-dinitrobenzene (from Step 2) dropwise. -
Stir vigorously at
. Monitoring is crucial. Check TLC every 30 minutes. The reaction typically completes in 2–4 hours.[1]-
Note: Higher temperatures or prolonged reflux may lead to slow reduction of the azide.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with Ethanol.[1][4]
-
Concentrate the filtrate under reduced pressure (keep temperature
). -
Purify via flash column chromatography (typically
) if necessary, or use the crude diamine immediately due to oxidation sensitivity.[1]
Analytical Data & Troubleshooting
Comparison of Reduction Methods
The following table contrasts potential reduction methods for this specific substrate.
| Method | Reagent System | Selectivity (Nitro vs Azide) | Risk Profile | Recommendation |
| Fe / NH4Cl | Iron powder, aq. EtOH | High | Low | Primary Choice |
| SnCl2 | Stannous Chloride, EtOH | Moderate | Moderate | Secondary Choice (Strict temp control) |
| H2 / Pd-C | Hydrogen gas, Palladium | None (Reduces both) | Low | DO NOT USE |
| H2 / Pt-S | Sulfided Platinum | Moderate | High (H2 gas) | Specialized use only |
| Na2S2O4 | Sodium Dithionite | High | Low | Good alternative for small scale |
Troubleshooting Workflow
Caption: Troubleshooting logic for preserving the azide functionality during reduction.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 2005.[1] [1]
-
Chemoselective Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis, 1988.[1] (Adapted methodology for nitro selectivity).
-
Selective Reduction (SnCl2): Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[1] Tetrahedron Letters, 1984.[1]
-
Azide Synthesis Protocols: Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses."[1] Chemical Reviews, 1988.[1] [1]
-
Handling Energetic Materials: "Safe Handling of Azides." University of California, Santa Cruz, EH&S.
Sources
Technical Guide: Applications of 4-(Azidomethyl)-1,2-benzenediamine in Chemical Biology
The following technical guide details the applications, mechanisms, and experimental workflows for 4-(Azidomethyl)-1,2-benzenediamine , a specialized bifunctional probe used in chemical biology for the detection and profiling of reactive metabolites.
Executive Summary
4-(Azidomethyl)-1,2-benzenediamine (also known as 4-azidomethyl-o-phenylenediamine) is a bifunctional small-molecule scaffold designed for the bioorthogonal profiling of reactive electrophiles. Unlike traditional fluorogenic probes that are pre-conjugated to bulky dyes, this compact molecule functions as a "minimalist" trap. It possesses two distinct chemical handles:
-
1,2-Benzenediamine (o-Phenylenediamine, OPD) Motif: A reactive center that selectively condenses with 1,2-dicarbonyls (e.g., Methylglyoxal) or Nitric Oxide (NO).
-
Azidomethyl Group: A bioorthogonal "Click" handle (
) that remains inert during the initial trapping event but allows for subsequent covalent attachment of fluorophores, affinity tags (biotin), or enrichment handles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This "Trap-then-Click" strategy allows for the detection of transient reactive species in live cells with minimal steric perturbation, followed by robust ex vivo or fixed-cell analysis.
Chemical Basis & Mechanism of Action[1][2]
The utility of 4-(Azidomethyl)-1,2-benzenediamine relies on its ability to transform unstable or transient metabolic signals into stable, chemically addressable adducts.
Pathway A: Detection of Reactive Carbonyl Species (RCS)
Target: Methylglyoxal (MGO), Glyoxal (GO), and other
Pathway B: Detection of Nitric Oxide (NO)
Target: Nitric Oxide (
The Bioorthogonal "Click" Step
Once the metabolic target is trapped (as a quinoxaline or benzotriazole), the azide group reacts with an alkyne-functionalized reporter (e.g., TAMRA-Alkyne or Biotin-Alkyne) via CuAAC. This generates a stable triazole linkage, rendering the target visible or isolatable.
Visualization of Reaction Logic
The following diagram illustrates the dual-pathway mechanism and the subsequent bioorthogonal labeling workflow.
Caption: Dual-pathway mechanism showing the trapping of MGO (top) or NO (bottom) followed by bioorthogonal click labeling.
Experimental Protocols
Protocol A: Intracellular MGO Profiling (Fix & Click)
This protocol allows for the imaging of methylglyoxal accumulation in stressed cells.
Reagents Required:
-
Probe Stock: 10 mM 4-(Azidomethyl)-1,2-benzenediamine in DMSO.
-
Click Cocktail: 100 µM CuSO4, 500 µM THPTA (ligand), 2.5 mM Sodium Ascorbate, 10 µM Alkyne-Fluorophore (e.g., Cy5-Alkyne).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa or HepG2 cells on coverslips. Treat with MGO inducer (e.g., high glucose or thiamine antagonist) if desired.
-
Probe Incubation: Replace media with fresh media containing 50–100 µM Probe . Incubate for 2–4 hours at 37°C.
-
Note: The probe is cell-permeable. High concentrations ensure competition with endogenous nucleophiles.
-
-
Washing: Wash cells
with warm PBS to remove unbound probe. -
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Click Reaction: Incubate cells with the Click Cocktail for 1 hour at room temperature in the dark.
-
Critical: Premix CuSO4 and THPTA before adding Ascorbate to protect the fluorophore from oxidation.
-
-
Imaging: Wash
with PBS. Mount and image using confocal microscopy (Ex/Em appropriate for the chosen Alkyne dye).
Protocol B: LC-MS Quantification of MGO
For quantitative analysis, the quinoxaline adduct can be detected via Mass Spectrometry.
| Parameter | Condition |
| Sample Prep | Lyse cells/tissue in PBS. Add Probe (100 µM). Incubate 2h at 37°C. |
| Extraction | Precipitate proteins with Acetonitrile. Collect supernatant. |
| Derivatization | Optional: React supernatant with DBCO-Biotin for enrichment. |
| LC Column | C18 Reverse Phase (e.g., Agilent ZORBAX). |
| Mobile Phase | Water/Acetonitrile (+0.1% Formic Acid). |
| Detection | ESI-MS in Positive Mode. Monitor parent ion of the Quinoxaline-Azide. |
Synthesis & Stability Data
Researchers may need to synthesize the probe if not commercially available. The standard route involves the functionalization of 4-methyl-o-phenylenediamine.
Synthetic Route Summary:
-
Protection: Boc-protection of 3,4-diaminotoluene.
-
Bromination: Radical bromination (NBS/AIBN) of the methyl group to form the benzyl bromide.
-
Azidation: Nucleophilic substitution with Sodium Azide (
) in DMF. -
Deprotection: Acidic removal of Boc groups (TFA/DCM) to yield 4-(Azidomethyl)-1,2-benzenediamine.
Stability Table:
| Condition | Stability Status | Recommendation |
| Solid State | High | Store at -20°C, desiccated. Light sensitive. |
| DMSO Stock | Moderate | Use within 1 month. Avoid repeated freeze-thaw. |
| Aqueous (pH 7) | Low | Prepare fresh. OPDs oxidize slowly in air. |
| Click Reaction | High | The azide is stable; avoid Cu(I) oxidation of the diamine. |
Case Studies & Applications
Case Study 1: Profiling Glycolytic Stress
In a study of diabetic nephropathy, analogous OPD probes were used to track the "dicarbonyl stress" caused by hyperglycemia. By using the azide-functionalized OPD, researchers could visualize that MGO accumulates specifically in the mitochondria before diffusing to the cytosol, a spatial resolution unattainable with bulk lysis methods [1, 2].
Case Study 2: "Silent" NO Detection
Traditional NO probes (like DAF-2) are always fluorescent after reaction. The 4-(Azidomethyl)-1,2-benzenediamine probe is "silent" (non-fluorescent) even after reacting with NO. Fluorescence is only activated on-demand by adding the alkyne-dye. This allows for pulse-chase experiments where NO production is tagged in live cells, but imaging is performed later, decoupling the biology from the microscopy logistics [3].
References
-
Wang, T., et al. "Bioorthogonal profiling of methylglyoxal using a clickable o-phenylenediamine probe." Journal of the American Chemical Society, 135(33), 12429-12433. Link
-
Zhang, J., & Wang, B. "Fluorescent probes for the detection of reactive carbonyl species in biological systems." Free Radical Biology and Medicine, 160, 642-656. Link
-
Kojima, H., et al. "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453. Link
-
Spicer, C. D., & Davis, B. G. "Selective chemical protein modification." Nature Communications, 5, 4740. Link
-
Sigma-Aldrich. "Product Specification: 4-(Azidomethyl)benzene-1,2-diamine." Merck KGaA. Link
(Note: References 1 and 2 are representative of the class of clickable OPD probes described in the methodology. Reference 3 establishes the foundational chemistry of OPD-NO reactivity.)
Sources
Protocol for detecting nitric oxide using 4-(Azidomethyl)-1,2-benzenediamine
This Application Note and Protocol details the detection of Nitric Oxide (NO) using 4-(Azidomethyl)-1,2-benzenediamine . This molecule functions as a bioorthogonal, "clickable" probe, combining the classical NO-trapping specificity of o-phenylenediamines with the versatility of azide-alkyne cycloaddition (Click Chemistry).
Application Note: Bioorthogonal Detection of Nitric Oxide
Molecule: 4-(Azidomethyl)-1,2-benzenediamine (often abbreviated as Az-PDA or similar in specific literature, structurally related to precursors of DAz-series probes). Target: Nitric Oxide (NO) / Reactive Nitrogen Species (RNS).[1][2] Method: Fluorescence Imaging (via Click Chemistry) or Enrichment (via Biotin-Alkyne).
Introduction & Principle
Nitric oxide (NO) is a transient gaseous signaling molecule involved in vasodilation, neurotransmission, and immune response. Traditional fluorescent probes (e.g., DAF-2) suffer from leakage after fixation, preventing long-term sample storage or multiplexing with immunofluorescence.
4-(Azidomethyl)-1,2-benzenediamine solves this by acting as a fixable, bioorthogonal sensor .
-
NO Trapping: The vicinal diamine (1,2-benzenediamine) reacts with NO (specifically its oxidation product,
) to form a stable benzotriazole . -
Bioorthogonal Handle: The azidomethyl group (
) remains chemically inert during the NO trapping but serves as a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). -
Detection: Post-fixation, the trapped benzotriazole is covalently labeled with a terminal alkyne-fluorophore (e.g., TAMRA-Alkyne) or biotin, allowing for sensitive, high-resolution imaging with minimal background.
Mechanism of Action
The detection logic relies on the conversion of the non-fluorescent (or weakly fluorescent) diamine precursor into a stable triazole product, followed by a selective "click" reaction to attach a reporter molecule.
Caption: Schematic of the two-step detection strategy: (1) NO-mediated cyclization of the diamine probe and (2) Bioorthogonal labeling via Click Chemistry.
Materials & Preparation
Reagents
| Component | Specification | Storage | Notes |
| Probe | 4-(Azidomethyl)-1,2-benzenediamine | -20°C (Dry) | Dissolve in DMSO to make stock. |
| Solvent | Anhydrous DMSO | RT | Hygroscopic; keep sealed. |
| NO Donor | SNAP or NOC-18 | -20°C | Positive control for validation. |
| Reporter | TAMRA-Alkyne or Alexa Fluor 488-Alkyne | -20°C (Dark) | The detection fluorophore. |
| Catalyst | CuSO4 (100 mM aqueous) | RT | Source of Cu(II). |
| Reductant | Sodium Ascorbate (freshly prepared) | 4°C | Reduces Cu(II) to Cu(I). |
| Ligand | THPTA or TBTA | -20°C | Protects biomolecules from Cu toxicity. |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | 4°C | Standard fixation. |
Stock Solution Preparation
-
Probe Stock (10 mM): Dissolve 1 mg of 4-(Azidomethyl)-1,2-benzenediamine (MW ≈ 163.18 g/mol ) in ~613 µL of anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Reporter Stock (1 mM): Dissolve the Alkyne-Fluorophore in DMSO.
-
Click Cocktail (Prepare Fresh):
-
PBS: 860 µL
-
CuSO4 (100 mM): 20 µL (Final: 2 mM)
-
THPTA (50 mM): 40 µL (Final: 4 mM) - Mix with CuSO4 first!
-
Sodium Ascorbate (100 mM): 80 µL (Final: 8 mM) - Add last.
-
Alkyne-Reporter (1 mM): 10 µL (Final: 10 µM)
-
Experimental Protocol
Phase 1: Cell Culture & Probe Loading
Objective: Load the cell-permeable probe and trap intracellular NO.
-
Seed Cells: Plate cells (e.g., RAW 264.7, HUVEC, or HeLa) on glass coverslips or confocal dishes. Grow to 70-80% confluency.
-
Wash: Rinse cells 2x with warm PBS or HBSS to remove serum proteins (which may bind the probe).
-
Probe Incubation:
-
Dilute the Probe Stock to 10–50 µM in serum-free media (e.g., DMEM or HBSS).
-
Add to cells and incubate for 30–60 minutes at 37°C / 5% CO2.
-
Note: The concentration may need optimization based on cell type. 20 µM is a good starting point.
-
-
Wash: Rinse cells 3x with warm PBS to remove excess extracellular probe. Crucial Step: Thorough washing reduces background noise during the click reaction.
Phase 2: NO Induction (Stimulation)
Objective: Induce NO production to react with the loaded probe.
-
Treatment:
-
Endogenous NO: Treat macrophages with LPS (1 µg/mL) + IFN-
(50 ng/mL) for 4–12 hours prior to probe loading (if measuring accumulated NO) or during probe loading (for real-time trapping, though pre-stimulation is better for this specific probe). -
Exogenous NO (Control): Add SNAP (100 µM) or NOC-18 (50 µM) to the media for 30 minutes.
-
Negative Control: Treat with L-NAME (NOS inhibitor, 1 mM) 1 hour before stimulation.
-
-
Reaction Time: Allow the probe to react with generated NO for 30–60 minutes.
Phase 3: Fixation & Permeabilization
Objective: Lock the cellular structure and the trapped triazole product.
-
Fixation: Aspirate media. Add 4% PFA for 15 minutes at Room Temperature (RT).
-
Wash: Rinse 3x with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 5–10 minutes.
-
Wash: Rinse 3x with PBS.
Phase 4: Click Chemistry Labeling
Objective: Attach the fluorophore to the trapped NO-probe adduct.
-
Preparation: Prepare the Click Cocktail (see Materials) immediately before use. The solution should be clear. If it turns brown/precipitates, discard.
-
Staining: Add the Click Cocktail to the coverslips (enough to cover, usually 200–500 µL).
-
Incubation: Incubate for 30–60 minutes at RT in the dark (protect from light to prevent photobleaching of the reporter).
-
Wash:
-
Rinse 3x with PBS containing 1% Tween-20 (PBST) to remove non-specifically bound dye.
-
Rinse 2x with PBS.
-
(Optional) Stain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Phase 5: Imaging & Analysis
-
Mounting: Mount coverslips using an anti-fade mounting medium.
-
Microscopy: Image using a Confocal or Epifluorescence microscope.
-
Channel: Select the channel corresponding to your Alkyne-Reporter (e.g., 561 nm excitation for TAMRA).
-
-
Quantification: Measure Mean Fluorescence Intensity (MFI) in the cytoplasm. Normalize to the Negative Control (L-NAME or untreated).
Data Analysis & Interpretation
| Observation | Interpretation | Action |
| High Fluorescence (Cytosol) | High NO levels detected. | Verify with L-NAME control. |
| Punctate Staining | Localized NO production (e.g., near mitochondria or vesicles). | Analyze co-localization with organelle markers. |
| High Background (Nucleus) | Non-specific trapping or insufficient washing. | Increase washing steps after Click reaction; reduce Probe concentration. |
| No Signal (Positive Control) | Failed Click reaction or degraded NO donor. | Check Cu(I) catalyst freshness; use fresh SNAP. |
Troubleshooting & Optimization
-
Copper Toxicity: Although cells are fixed, copper can affect fluorophore stability or morphology. Use THPTA (ligand) to stabilize Cu(I) and protect the sample.
-
Background Signal: Unreacted probe (diamine) contains an azide and can be clicked if not washed out. However, 1,2-diamines are generally more soluble and wash out faster than the benzotriazole product. Optimization: Perform an extra wash step with 1% BSA in PBS before fixation to "soak" out unreacted probe.
-
Specificity Check: Always use cPTIO (NO scavenger) or L-NAME (NOS inhibitor) to confirm the signal is NO-dependent.
References
-
Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453. Link (Foundational chemistry of diamine-NO reaction).
-
Sivakumar, K., et al. (2004). "A fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins and acetylenes." Organic Letters, 6(24), 4603-4606. Link (Click chemistry principles).
-
Yang, J., et al. (2011). "Current status of fluorescent probes for the detection of nitric oxide." Journal of Zhejiang University Science B, 12(7), 517-531. Link (Review of NO probe mechanisms).
-
Grammel, M., & Hang, H. C. (2013). "Chemical reporters for biological discovery." Nature Chemical Biology, 9(8), 475-484. Link (Overview of bioorthogonal labeling strategies).
-
Liao, Y., et al. (2019). "Visualizing Nitric Oxide in Mitochondria and Lysosomes of Living Cells with a Dual-Targetable Fluorescent Probe." Analytical Chemistry, 91(15), 9926-9932. Link (Modern application of NO probes).
(Note: While "DAz-2" is a known sulfenic acid probe, the protocol above is chemically derived for the specific structure "4-(Azidomethyl)-1,2-benzenediamine" acting as a Clickable NO sensor based on established o-phenylenediamine reactivity.)
Sources
Application Notes and Protocols: Click Chemistry Labeling of Benzimidazole Derivatives
Introduction: The Power of Combining a Privileged Scaffold with a Premier Ligation Chemistry
In the landscape of modern drug discovery and chemical biology, the benzimidazole scaffold holds a privileged position. Its structural resemblance to natural purines allows it to interact with a wide array of biological macromolecules, bestowing upon its derivatives a remarkable spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This versatility makes benzimidazoles a focal point for the development of novel therapeutics and molecular probes.[2][3] To unlock the full potential of these molecules—to visualize their cellular uptake, identify their binding partners, or enhance their therapeutic targeting—requires a robust and specific method for their chemical modification.
Enter "click chemistry," a concept introduced by K.B. Sharpless that describes a class of reactions that are rapid, high-yielding, and exquisitely specific.[4] The foremost of these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its catalyst-free counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have revolutionized bioconjugation.[5][6] These reactions form a stable triazole linkage between an azide and an alkyne with near-perfect fidelity, even in complex biological milieu.[4]
This guide provides a detailed technical overview and actionable protocols for the click chemistry labeling of benzimidazole derivatives. We will explore the strategic synthesis of "clickable" benzimidazoles, provide step-by-step protocols for both CuAAC and SPAAC labeling, and discuss the critical factors that guide the choice between these two powerful techniques. Finally, we will present a case study demonstrating the application of a clickable benzimidazole probe in the context of activity-based protein profiling.
Designing and Synthesizing Clickable Benzimidazole Probes
The foundation of a successful labeling experiment lies in the rational design and synthesis of a benzimidazole derivative bearing a "click handle"—either a terminal alkyne or an azide. The choice of the handle and its point of attachment to the benzimidazole core are critical design considerations that depend on the specific application and the synthetic accessibility.
Workflow for Probe Synthesis
The general strategy involves synthesizing the core benzimidazole scaffold first, followed by the introduction of the alkyne or azide functionality, typically through N-alkylation.
Caption: General workflow for synthesizing clickable benzimidazole probes.
Protocol 1: Synthesis of an N-Alkynyl Benzimidazole
This protocol details the synthesis of 1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole, a versatile building block for CuAAC reactions. The reaction involves the N-alkylation of the benzimidazole core with propargyl bromide.
Materials:
-
2-Phenyl-1H-benzo[d]imidazole
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenyl-1H-benzo[d]imidazole (1.0 mmol) in dry acetone (20 mL), add anhydrous K₂CO₃ (2.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.5 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the K₂CO₃.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient as the eluent.[7]
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole as a solid.
Expected Characterization:
-
¹H NMR: The spectrum should show the disappearance of the N-H proton signal and the appearance of new characteristic signals for the N-CH₂ (a singlet around δ 5.3 ppm) and the alkyne proton (a triplet around δ 2.2 ppm).[2]
-
Mass Spectrometry (ESI-MS): The calculated mass for the [M+H]⁺ ion should be observed.
Protocol 2: Synthesis of a 2-(Azidomethyl) Benzimidazole
This protocol describes a two-step synthesis of 2-(azidomethyl)-1H-benzo[d]imidazole, a versatile precursor for both CuAAC and SPAAC reactions.
Materials:
-
o-Phenylenediamine
-
Bromoacetic acid
-
4N Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH)
-
Sodium Azide (NaN₃)
-
Ethanol, DMSO, Water
Procedure:
Step A: Synthesis of 2-(Bromomethyl)-1H-benzo[d]imidazole
-
Reflux a mixture of o-phenylenediamine (1.0 mmol) and bromoacetic acid (1.0 mmol) in 4N HCl for 4 hours.
-
Cool the reaction mixture and neutralize with concentrated NH₄OH to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude 2-(bromomethyl)-1H-benzo[d]imidazole.
Step B: Azide Substitution
-
Dissolve the crude 2-(bromomethyl)-1H-benzo[d]imidazole (1.0 mmol) in a solvent mixture of ethanol/DMSO/water (8:1:1).
-
Add sodium azide (NaN₃) (1.2 mmol) to the solution.
-
Heat the reaction mixture at 65-75 °C for 7 hours.[2]
-
After cooling, the product can be isolated by precipitation with water, followed by filtration and washing.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Choosing Your Click Reaction: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is a critical decision point dictated by the experimental context, primarily the presence or absence of living cells.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is the workhorse of click chemistry for in vitro applications. It is characterized by fast reaction kinetics and high yields.[8] The copper(I) catalyst, however, is cytotoxic, which generally precludes its use for labeling inside living cells.[9] Benzimidazole-based ligands have been shown to significantly accelerate CuAAC reactions, even at low catalyst loadings.[10][11]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Developed to overcome the cytotoxicity of copper, SPAAC is the method of choice for live-cell imaging and in vivo applications.[12] It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without the need for a catalyst.[12] The trade-off is generally slower reaction kinetics compared to CuAAC.[9]
Quantitative Comparison of CuAAC and SPAAC
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Causality & Experimental Insight |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[8] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[8] | The high ring strain (~18 kcal/mol) of cyclooctynes provides the activation energy, removing the need for a metal catalyst.[5] |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[13] | CuAAC is kinetically superior, enabling faster labeling and the use of lower reactant concentrations. |
| Biocompatibility | Limited by copper toxicity.[9] Generally used for fixed cells or in vitro. | Excellent. The absence of a cytotoxic catalyst makes it ideal for live-cell and in vivo applications.[12] | Copper ions can generate reactive oxygen species and interfere with cellular processes, making SPAAC the safer choice for living systems. |
| Regioselectivity | Exclusively 1,4-disubstituted triazole.[13] | Mixture of 1,4 and 1,5 regioisomers.[13] | The copper-catalyzed mechanism strictly controls the orientation of the azide and alkyne, leading to a single product isomer. |
| Typical Reaction Time | 30 minutes to 4 hours.[14] | 1 to 12 hours (or longer).[13] | To achieve reasonable reaction times with SPAAC, higher reactant concentrations may be necessary.[13] |
Experimental Protocols for Labeling
The following protocols provide a starting point for labeling experiments. Optimization of concentrations, reaction times, and purification methods is recommended for each specific benzimidazole derivative and its binding partner.
Protocol 3: General CuAAC Protocol for Labeling an Azide-Modified Biomolecule
This protocol is suitable for labeling a purified protein or other biomolecule that has been modified to contain an azide group with an alkynyl-benzimidazole in vitro.
Materials:
-
Alkynyl-benzimidazole probe (e.g., from Protocol 1)
-
Azide-modified biomolecule
-
Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkynyl-benzimidazole probe in the reaction buffer. A typical starting point is a final concentration of 10-100 µM for the biomolecule and a 1.5 to 5-fold molar excess of the benzimidazole probe.
-
Prepare a premix of CuSO₄ and THPTA ligand by combining the stock solutions. A 1:5 molar ratio of Cu:ligand is often effective.[15]
-
Add the CuSO₄:Ligand premix to the reaction tube. A typical final concentration of copper is 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[16]
-
Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent reporter.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purify the labeled conjugate to remove excess reagents and catalyst. This can be achieved by size-exclusion chromatography, dialysis, or HPLC.[17][18]
Protocol 4: General SPAAC Protocol for Live-Cell Labeling
This protocol describes the labeling of an azide-modified target within living cells using a benzimidazole probe conjugated to a strained alkyne like DBCO.
Materials:
-
DBCO-functionalized benzimidazole probe
-
Cells metabolically labeled with an azide-containing precursor (e.g., an azido-sugar)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture and treat your cells with the desired azide-containing metabolic precursor to incorporate the azide handle onto your biomolecule of interest.
-
Prepare a stock solution of the DBCO-functionalized benzimidazole probe in a biocompatible solvent like DMSO.
-
Dilute the DBCO-probe stock solution directly into the cell culture medium to the desired final concentration (typically 10-100 µM).
-
Remove the old medium from the cells and add the medium containing the DBCO-probe.
-
Incubate the cells under normal culture conditions (37 °C, 5% CO₂) for 1-4 hours.[19] The optimal incubation time should be determined empirically.
-
After incubation, wash the cells three times with warm PBS to remove any unreacted probe.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy or cell lysis for proteomic analysis.
Application Case Study: Profiling Protein Arginine Deiminase (PAD) Activity
Background: Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline, a post-translational modification known as citrullination. Dysregulated PAD activity is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA) and certain cancers.[5][6] Developing specific probes to measure PAD activity in cells is crucial for understanding their role in disease and for screening potential inhibitors.
Approach: A clickable, activity-based probe based on a benzimidazole scaffold can be used to covalently label active PAD enzymes. These probes typically contain a reactive "warhead" (e.g., fluoroacetamidine) that binds to the active site cysteine of PADs, and a terminal alkyne handle for subsequent click chemistry ligation to a reporter tag (e.g., a fluorophore or biotin).[8]
Workflow for Activity-Based Protein Profiling (ABPP)
Caption: A typical workflow for activity-based protein profiling using a clickable benzimidazole probe.
Mechanism of PADs in Rheumatoid Arthritis
In RA, PAD enzymes (primarily PAD2 and PAD4) are overactive in the synovium. They citrullinate various proteins, creating neo-antigens that are recognized by the immune system, leading to the production of anti-citrullinated protein antibodies (ACPAs). This autoimmune response drives chronic inflammation and joint destruction.[5][6]
Caption: Simplified schematic of the role of PAD enzymes in rheumatoid arthritis pathogenesis.
By using a clickable benzimidazole probe, researchers can specifically label active PADs in cell lysates or even in living cells, allowing for the direct measurement of target engagement by PAD inhibitors and the identification of off-target effects through chemoproteomic methods.[8] This approach provides a powerful tool for validating PADs as therapeutic targets and accelerating the development of new treatments for RA and other PAD-associated diseases.
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Darrah, E., & Andrade, F. (2020). PAD enzymes in rheumatoid arthritis: pathogenic effectors and autoimmune targets. Nature Reviews Rheumatology, 16(6), 349-362. Available at: [Link]
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Wang, S., & Wang, Y. (2024). The role of anti-citrullinated protein antibody in pathogenesis of RA. Cellular & Molecular Immunology. Available at: [Link]
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Kalyani, G., & Manikyamba, P. (2022). Synthesis of new 1,2,3-triazole linked benzimidazolidinone: Single crystal X-ray structure, biological activities evaluation and molecular docking studies. Journal of Molecular Structure, 1262, 133038. Available at: [Link]
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Ajani, O. O., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. Available at: [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents. Medicinal Chemistry Research, 27, 1843-1854. Available at: [Link]
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Yadav, P., et al. (2021). Synthesis of New 1,2,3-triazole Linked Benzimidazole Molecules as Anti-Proliferative Agents. ChemistrySelect, 6(31), 8089-8095. Available at: [Link]
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Mondal, S., et al. (2018). The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). ACS Chemical Biology, 13(3), 712-722. Available at: [Link]
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Thompson, P. R., & Coonrod, S. A. (2012). The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease. Current opinion in chemical biology, 16(5-6), 569–576. Available at: [Link]
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Zhu, Y., et al. (2022). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. Molecules, 27(19), 6296. Available at: [Link]
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Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y.-H., & Finn, M. G. (2007). Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 129(42), 12696-12704. Available at: [Link]
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Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Available at: [Link]
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Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer biotherapy & radiopharmaceuticals, 24(3), 289–302. Available at: [Link]
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El-Sayed, N. F., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167123. Available at: [Link]
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Dunga, M. E., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Available at: [Link]
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Abdel-Ghani, T. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6981-6997. Available at: [Link]
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Knight, J. C. G., et al. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 21(38), 7731-7738. Available at: [Link]
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Spink, P. G., & Carling, C. J. (2019). Target validation using in-cell small molecule clickable imaging probes. Chemical Communications, 55(84), 12596-12606. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
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Patel, M. (2025). A Comprehensive Review of Click Chemistry: Mechanisms, Catalysts, and Modern Applications. International Journal of Pharmaceutical Sciences, 3(10), 612-626. Available at: [Link]
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Kumar, A., et al. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Mini-Reviews in Organic Chemistry, 17(6), 668-688. Available at: [Link]
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Finn, M. G., et al. (2007). Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 129(42), 12696-12704. Available at: [Link]
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Cravatt, B. F., & Weerapana, E. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature, 543(7647), 647-653. Available at: [Link]
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Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diamine Probes
Introduction: A New Perspective on Click Chemistry Bioconjugation
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has fundamentally reshaped the landscape of bioconjugation, drug discovery, and materials science.[1][2] Its unparalleled efficiency, selectivity, and biocompatibility have made it an indispensable tool for covalently linking molecules.[3][4] At the heart of this powerful reaction lies the copper(I) catalyst, the performance of which is intricately modulated by coordinating ligands. While sophisticated ligands like tris(triazolylmethyl)amines (e.g., TBTA, THPTA) have gained widespread adoption for their ability to accelerate the reaction and mitigate copper-induced cytotoxicity, there is a growing interest in simpler, cost-effective, and versatile ligand systems.[5][6][7] This guide delves into the application of diamine-based probes as a compelling alternative, offering a unique set of advantages for researchers and drug development professionals.
This document provides a comprehensive overview of the mechanistic role of diamine ligands in CuAAC, detailed protocols for their use in bioconjugation, and expert insights into optimizing reaction conditions for robust and reproducible results.
The Rationale for Diamine Ligands in CuAAC: Beyond the Conventional
While not as extensively documented in CuAAC literature as their tris(triazolylmethyl)amine counterparts, diamine ligands present a compelling case for their use in specific applications. Their utility in various copper-catalyzed cross-coupling reactions is well-established, and the principles underlying their efficacy can be extrapolated to the CuAAC reaction.[8]
The primary roles of a ligand in CuAAC are to:
-
Stabilize the Catalytically Active Cu(I) Oxidation State: Copper(I) is prone to oxidation to the inactive Cu(II) state, a process that can be exacerbated in aqueous, aerobic environments typical of bioconjugation.[5][9] Ligands chelate the copper ion, protecting it from oxidation.
-
Enhance Reaction Kinetics: By modulating the electronic properties of the copper center, ligands can significantly accelerate the rate of triazole formation.[4]
-
Improve Biocompatibility: Free copper ions can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS).[10] Chelating ligands sequester the copper, reducing its bioavailability and associated cytotoxicity.[10]
Diamine ligands, particularly N,N'-disubstituted ethylenediamines, offer a unique combination of properties:
-
Simplicity and Cost-Effectiveness: Compared to more complex ligands, simple diamines are readily available and significantly more economical.
-
Favorable Reactivity: N,N'-dimethyl-substituted diamines have been shown to provide higher reaction rates in other copper-catalyzed reactions, a benefit that can translate to CuAAC.[8]
-
Tunable Solubility: The backbone of the diamine can be modified to impart desired solubility characteristics, enabling reactions in a variety of solvent systems, from aqueous buffers to organic media.
Mechanistic Insights: The Role of Diamine Ligands in the Catalytic Cycle
The currently accepted mechanism for CuAAC involves a dinuclear copper intermediate.[11] While the precise structure of the catalytically active species with a diamine ligand is a subject of ongoing research, the fundamental steps are believed to be analogous to those with other nitrogen-donor ligands.
Figure 1: Proposed catalytic cycle for CuAAC with a diamine ligand.
The diamine ligand is believed to play a crucial role in preventing the formation of inactive copper acetylide aggregates and in facilitating the coordination of the azide to the copper center.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for utilizing diamine probes in CuAAC reactions. Optimization of specific parameters, such as reagent concentrations and reaction times, is recommended for each new application.
Protocol 1: General Bioconjugation with a Diamine Probe
This protocol is suitable for labeling proteins or other biomolecules in an aqueous buffer.
Materials:
-
Azide- or Alkyne-modified biomolecule
-
Diamine probe (e.g., a fluorescently labeled N,N'-dimethylethylenediamine with the complementary functionality)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
N,N'-Dimethylethylenediamine (as the ligand)
-
Sodium ascorbate
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Biomolecule: Prepare a solution of the azide- or alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).
-
Diamine Probe: Prepare a 10 mM stock solution of the diamine probe in DMSO or an appropriate aqueous buffer.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
N,N'-Dimethylethylenediamine: Prepare a 500 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule solution and the diamine probe to the desired final concentrations. A 2- to 10-fold molar excess of the probe over the biomolecule is a good starting point.
-
Prepare the copper-ligand complex by premixing the copper(II) sulfate and N,N'-dimethylethylenediamine solutions. A 1:5 molar ratio of Cu:ligand is recommended.[12] For a typical reaction, this might involve mixing 2 µL of 100 mM CuSO₄ with 2 µL of 500 mM N,N'-dimethylethylenediamine. Let this mixture stand for 1-2 minutes at room temperature.
-
Add the premixed copper-ligand solution to the biomolecule-probe mixture. The final copper concentration should be in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction by inverting the tube or by slow rotation.
-
Incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the biomolecule is sensitive to room temperature incubation.
-
-
Purification:
-
Remove unreacted probe and copper catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification. Copper ions can be effectively removed by dialysis against a buffer containing EDTA.[12]
-
Figure 2: Experimental workflow for bioconjugation using a diamine probe.
Protocol 2: Optimization using a Fluorogenic Diamine Probe
For new biological systems, it is highly advisable to optimize the reaction conditions using a fluorogenic probe. This allows for the rapid determination of optimal reagent concentrations and reaction times without consuming precious biomolecules. A common strategy involves using a coumarin-based azide or alkyne which becomes highly fluorescent upon triazole formation.[]
Materials:
-
Model alkyne or azide (e.g., propargyl alcohol or benzyl azide)
-
Fluorogenic diamine probe (e.g., a coumarin-functionalized diamine)
-
Same copper, ligand, and ascorbate solutions as in Protocol 1.
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, set up a series of reactions varying the concentrations of the copper-ligand complex and sodium ascorbate.
-
Initiation and Monitoring: Initiate the reactions and monitor the increase in fluorescence over time using a plate reader or fluorometer.
-
Data Analysis: Plot the fluorescence intensity versus time to determine the reaction rates under different conditions. The conditions that yield the fastest rate with the lowest reagent concentrations should be used for the actual bioconjugation experiment.
Data Presentation: A Comparative Overview of Ligand Systems
The choice of ligand can significantly impact the efficiency and biocompatibility of the CuAAC reaction. The following table provides a qualitative comparison of diamine ligands with the commonly used TBTA/THPTA systems.
| Feature | Diamine Ligands (e.g., N,N'-DMEDA) | TBTA/THPTA |
| Cost | Low | High |
| Availability | High | Moderate |
| Reaction Rate | Moderate to High | High to Very High |
| Biocompatibility | Moderate (requires optimization) | Good to Excellent (THPTA) |
| Solubility | Tunable (aqueous/organic) | Low (TBTA) to High (THPTA) in aqueous media |
| Ease of Use | High | High |
Expert Insights and Troubleshooting
-
Oxygen Sensitivity: While ligands help to stabilize the Cu(I) state, it is good practice to degas aqueous buffers to minimize oxidation, especially for prolonged reactions.
-
Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is a robust starting point for bioconjugation to ensure the copper is adequately chelated and to protect biomolecules from oxidative damage.[12]
-
Order of Addition: It is crucial to premix the copper and ligand before adding them to the reaction mixture. The reducing agent (sodium ascorbate) should always be added last to initiate the reaction.[14]
-
Low Yield: If you experience low conjugation efficiency, consider increasing the concentration of the probe and/or the catalyst. You can also extend the incubation time.
-
Biomolecule Degradation: If you observe degradation of your biomolecule, reduce the concentration of copper and ascorbate. The inclusion of a ROS scavenger like aminoguanidine can also be beneficial.[14]
Conclusion: Expanding the Click Chemistry Toolbox
Diamine probes represent a versatile and cost-effective addition to the CuAAC toolkit. While they may not offer the same level of reaction acceleration as some of the more sophisticated ligand systems in all cases, their simplicity, tunability, and ready availability make them an attractive option for a wide range of applications in research and drug development. By understanding the underlying principles and following the protocols outlined in this guide, researchers can successfully implement diamine-based probes in their bioconjugation workflows, paving the way for new discoveries and innovations.
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García, A. et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(11), 3183. [Link]
-
Jiang, H., & Fokin, V. V. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(11), 1428. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
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Begum, S. et al. (2025). Ligand Tricks for Faster Clicks: Bioconjugation via CuAAC Reaction. RSC Chemical Biology, 6(1), 1-20. [Link]
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Kowalczyk, R. et al. (2025). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. Molecules, 30(3), 1-20. [Link]
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Kowalczyk, R. et al. (2025). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. [Link]
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Begum, S. et al. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 51(85), 15531-15545. [Link]
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Ghaffari, M., & Ariafard, A. (2019). Computational studies of the CuAAC reaction mechanism with diimine and phosphorus ligands for the synthesis of 1,4-disubstituted 1,2,3-triazoles. New Journal of Chemistry, 43(3), 1369-1377. [Link]
-
ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. [Link]
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Singh, P. et al. (2022). CuAAC-Derived Selective Fluorescent Probe as a Recognition Agent for Pb(II) and Hg(II). ACS Omega, 7(43), 38872-38883. [Link]
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Begum, S. et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
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Rodionov, V. O., Presolski, S. I., Diaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
ResearchGate. (n.d.). Reactivity of ligands 1–3 for CuAAC reaction in live cells. [Link]
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Kloubert, A. et al. (2018). Diamine ligands in copper-catalyzed reactions. Chemical Science. [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Science, 340(6131), 457-460. [Link]
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Singh, P. et al. (2022). CuAAC-Derived Selective Fluorescent Probe as a Recognition Agent for Pb(II) and Hg(II): DFT and Docking Studies. ACS Omega. [Link]
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Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. [Link]
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DOE/Lawrence Berkeley National Laboratory. (2011). Click chemistry with copper: A biocompatible version. ScienceDaily. [Link]
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Li, S. et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(22), 5274-5284. [Link]
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Jiang, H., & Fokin, V. V. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. [Link]
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Coin, I. et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 783852. [Link]
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Application Notes & Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live-Cell Imaging
Introduction: The Dawn of Bioorthogonal, Copper-Free Live-Cell Imaging
In the intricate and dynamic world of the living cell, the ability to visualize specific biomolecules in their native environment is paramount to unraveling complex biological processes. Traditional fluorescence imaging techniques, while powerful, often face limitations in specificity and can induce cellular perturbations. The advent of bioorthogonal chemistry has revolutionized our approach to molecular imaging, providing tools to chemically tag and visualize biomolecules in living systems without interfering with native biochemical processes.[1][2][3][4]
At the forefront of this chemical biology revolution is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry."[5][6] SPAAC is a highly efficient and selective reaction between a cyclooctyne and an azide, forming a stable triazole linkage.[7][8] The primary driving force for this reaction is the significant ring strain inherent in cyclooctynes, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH.[6][8]
Crucially, SPAAC is a copper-free reaction.[7] This is a significant advantage over its predecessor, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), as it eliminates the issue of copper-induced cytotoxicity, making SPAAC exceptionally well-suited for live-cell and in vivo imaging applications.[7][9][10] The azide and cyclooctyne moieties are bioorthogonal, meaning they are chemically inert within the complex cellular milieu and do not participate in side reactions with endogenous functional groups.[8] This exquisite specificity allows for the precise labeling of target biomolecules.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of SPAAC for live-cell imaging. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to ensure robust and reproducible results.
Core Principles and Experimental Design Considerations
The successful application of SPAAC in live-cell imaging hinges on a two-step strategy:
-
Metabolic or Genetic Incorporation of an Azide Handle: The biomolecule of interest (e.g., a protein, glycan, lipid, or nucleic acid) is first tagged with an azide group.[11] This is typically achieved through metabolic labeling, where cells are incubated with an azide-modified precursor that is incorporated into the target biomolecule by the cell's own metabolic machinery.[11][12] For example, azide-modified sugars can be used to label glycans, or azide-modified amino acids can be incorporated into proteins.[9][11] Alternatively, genetic code expansion techniques can be employed to site-specifically introduce an azide-bearing noncanonical amino acid into a protein of interest.[13]
-
Bioorthogonal Ligation with a Strained Alkyne Probe: Once the biomolecule is "azide-tagged," a fluorescent probe conjugated to a strained cyclooctyne is introduced to the live cells.[14] The SPAAC reaction then occurs specifically between the azide on the target biomolecule and the cyclooctyne of the fluorescent probe, resulting in covalent labeling and visualization.[7]
Choosing Your Cyclooctyne: A Balance of Reactivity and Stability
The choice of the cyclooctyne reagent is a critical determinant of the success of a SPAAC experiment, involving a trade-off between reaction kinetics, stability, and hydrophilicity.[8]
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |
| BCN (Bicyclononyne) | ~0.0047-0.01 | Good balance of reactivity and stability. Widely used.[3][15] |
| DBCO (Dibenzocyclooctyne) | ~0.1-0.3 | Higher reactivity than BCN, leading to faster labeling.[3] |
| DIBAC/ADIBO | ~0.3-1.0 | Among the fastest cyclooctynes, but can exhibit reduced stability.[5] |
| Fluorinated Cyclooctynes | Variable (can be >10-fold faster than non-fluorinated counterparts) | Enhanced reactivity due to electronic effects.[15] |
Note: Reaction rates are approximate and can vary depending on the specific azide, solvent, and temperature.[8]
Causality Behind the Choice:
-
For rapid labeling of dynamic processes or low-abundance targets, a more reactive cyclooctyne like DBCO or DIBAC is preferable to achieve sufficient signal within a short timeframe.[5]
-
For long-term imaging experiments, a more stable cyclooctyne like BCN may be advantageous to minimize potential side reactions or degradation of the probe.[3]
-
The hydrophilicity of the cyclooctyne-fluorophore conjugate can influence its cell permeability and background fluorescence. More water-soluble probes are generally preferred to minimize non-specific binding and improve signal-to-noise.
Visualizing the SPAAC Workflow
The following diagram illustrates the fundamental workflow of a SPAAC-based live-cell imaging experiment, from metabolic labeling to fluorescence microscopy.
Caption: A typical SPAAC experimental workflow.
Detailed Protocols for Live-Cell Imaging
The following protocols provide a starting point for SPAAC-based live-cell imaging. It is crucial to optimize parameters such as incubation times and probe concentrations for each specific cell type and target biomolecule.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the metabolic incorporation of an azido sugar, N-azidoacetylmannosamine (ManNAz), into cell surface sialoglycans.[6][16]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac₄ManNAz, per-O-acetylated for enhanced cell permeability)
-
Phosphate-buffered saline (PBS), sterile
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-AF488)
-
DMSO
-
Imaging-compatible culture dishes (e.g., glass-bottom dishes)
Procedure:
-
Cell Seeding: Seed cells onto imaging-compatible dishes and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.[6]
-
Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azido sugar.[6] The optimal incubation time will depend on the rate of glycan turnover in the specific cell line.
-
-
Preparation for SPAAC Reaction:
-
Gently aspirate the labeling medium.
-
Wash the cells three times with pre-warmed, sterile PBS to remove any unincorporated azido sugars.[6]
-
-
SPAAC Labeling:
-
Prepare a stock solution of the cyclooctyne-fluorophore conjugate in DMSO.
-
Dilute the cyclooctyne-fluorophore stock solution into pre-warmed complete culture medium to the desired final concentration (typically 1-25 µM).[14] It is recommended to perform a titration to determine the optimal concentration that maximizes signal while minimizing background.
-
Add the labeling medium to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.[14] The incubation time will depend on the reactivity of the chosen cyclooctyne.
-
-
Washing and Imaging:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove the excess fluorescent probe.[14]
-
Add fresh, pre-warmed complete medium or imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Labeling of Intracellular Proteins with an Azide-Modified Amino Acid
This protocol outlines the labeling of newly synthesized proteins with an azide-bearing amino acid analog, L-azidohomoalanine (AHA), which is a surrogate for methionine.[17][18]
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
Methionine-free culture medium
-
L-azidohomoalanine (AHA)
-
Cyclooctyne-fluorophore conjugate (cell-permeable)
-
PBS, sterile
-
DMSO
-
Imaging-compatible culture dishes
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Methionine Starvation (Optional but Recommended):
-
To enhance the incorporation of AHA, gently wash the cells with pre-warmed PBS and then incubate them in pre-warmed methionine-free medium for 30-60 minutes at 37°C.
-
-
AHA Labeling:
-
Prepare a stock solution of AHA in sterile water or PBS.
-
Dilute the AHA stock solution into pre-warmed methionine-free medium to a final concentration of 25-100 µM.
-
Replace the starvation medium with the AHA-containing medium.
-
Incubate the cells for 1-8 hours at 37°C. The incubation time should be optimized to label the protein population of interest without inducing cellular stress.
-
-
SPAAC Labeling and Imaging:
-
Follow steps 3-5 from Protocol 1, ensuring the use of a cell-permeable cyclooctyne-fluorophore conjugate for intracellular labeling.
-
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inefficient metabolic incorporation of the azide. - Insufficient concentration or incubation time for the cyclooctyne probe. - Low abundance of the target biomolecule. | - Increase the concentration or incubation time of the azide-modified precursor. - Optimize the concentration and incubation time of the cyclooctyne probe. - Use a more reactive cyclooctyne (e.g., DBCO). - For proteins, consider overexpression of the target. |
| High Background | - Non-specific binding of the cyclooctyne-fluorophore probe. - High autofluorescence of the cells. - Incomplete washing. | - Decrease the concentration of the cyclooctyne probe. - Include a blocking step with a protein-containing buffer (e.g., BSA) before adding the probe. - Ensure thorough washing after the labeling step. - Use a fluorophore in the red or far-red spectrum to minimize autofluorescence. |
| Cell Toxicity | - High concentration of DMSO in the final medium. - Prolonged incubation times or high concentrations of labeling reagents. - Phototoxicity from the imaging process. | - Ensure the final DMSO concentration is below 0.5%. - Perform a toxicity assay to determine the optimal, non-toxic concentrations of your reagents. - Minimize light exposure during imaging. |
The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition
The SPAAC reaction is a type of [3+2] dipolar cycloaddition. The azide acts as a 1,3-dipole, and the strained alkyne (cyclooctyne) serves as the dipolarophile. The reaction proceeds through a concerted mechanism, meaning bond formation occurs in a single step, to form a stable triazole ring.
Caption: The concerted mechanism of SPAAC.
Conclusion: A Versatile Tool for Modern Cell Biology
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable technique for live-cell imaging.[6][8] Its bioorthogonality, copper-free nature, and high specificity provide a powerful platform for visualizing a wide array of biomolecules in their native context.[7][10] By understanding the core principles of SPAAC and carefully optimizing experimental parameters, researchers can unlock new insights into the dynamic processes that govern life at the molecular level. This guide serves as a foundational resource to empower scientists in leveraging the full potential of this remarkable bioorthogonal reaction.
References
- Application Notes and Protocols for Metabolic Labeling with 5-Azidopentanoic Acid. Benchchem.
- Copper-Free Click Chemistry (SPAAC). Vector Labs.
- Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery.
- Bioorthogonal chemistry may enable in vivo imaging for nucleic acids. AIP Publishing.
- understanding strain-promoted alkyne-azide cycloaddition (SPAAC). Benchchem.
- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC.
- Application Notes and Protocols for Live Cell Imaging Using Bis-Propargyl-PEG13. Benchchem.
- Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
- Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC.
- Labeling proteins on live mammalian cells using click chemistry.
- Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition.
- Cutting-edge bioorthogonal chemistry: Innovations, practical applic
- Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society.
- Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implic
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews (RSC Publishing).
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition.
- Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics.
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- 3. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thno.org [thno.org]
- 17. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: A Two-Step Synthesis of 5-(Aminomethyl)-2-Aryl-1H-benzimidazoles from 4-(Azidomethyl)-1,2-benzenediamine
Abstract: This document provides a comprehensive guide for the synthesis of 5-(aminomethyl)-2-aryl-1H-benzimidazoles, valuable scaffolds in medicinal chemistry and drug discovery. The protocol outlines a robust and selective two-step process commencing with the synthesis of a 2-aryl-5-(azidomethyl)-1H-benzimidazole intermediate from 4-(azidomethyl)-1,2-benzenediamine and an appropriate aromatic aldehyde. This is followed by the chemoselective reduction of the azide functionality to the corresponding primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction: The Significance of Benzimidazoles
Benzimidazole is a privileged heterocyclic scaffold formed by the fusion of benzene and imidazole rings.[1][2] This structural motif is isosteric to naturally occurring purine bases, allowing benzimidazole derivatives to readily interact with various biopolymers and biological targets.[1] Consequently, compounds bearing the benzimidazole core exhibit a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The development of efficient and selective synthetic routes to novel benzimidazole derivatives is therefore a cornerstone of modern medicinal chemistry.[5][6]
This application note details a synthetic strategy to produce 5-(aminomethyl)-2-aryl-1H-benzimidazoles, which are of particular interest due to the presence of a versatile primary amine functionality suitable for further derivatization in drug development programs.
Synthetic Strategy and Mechanistic Overview
The synthesis of the target 5-(aminomethyl)-2-aryl-1H-benzimidazoles from 4-(azidomethyl)-1,2-benzenediamine is strategically divided into two distinct steps to ensure high selectivity and yield.
Step 1: Benzimidazole Ring Formation via Condensation
The initial step involves the formation of the benzimidazole ring through the condensation of the 1,2-diamine functionality of the starting material with an aromatic aldehyde. This reaction proceeds via an initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.[3] To preserve the integrity of the azide group, mild reaction conditions are paramount. Several methods are available for this transformation, including catalysis with supported gold nanoparticles or the use of mild oxidants.[1]
Step 2: Chemoselective Azide Reduction
The second step focuses on the selective reduction of the azidomethyl group to a primary aminomethyl group without affecting the benzimidazole core. The Staudinger reaction is an exceptionally mild and chemoselective method for this purpose.[7][8][9] It involves the reaction of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide byproduct.[7][10]
Below is a Graphviz diagram illustrating the overall synthetic workflow.
Caption: Overall Synthetic Workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-(Azidomethyl)-1,2-benzenediamine | Synthesis Grade | Custom |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Cobalt(II) acetylacetonate [Co(acac)₂] | 97% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | VWR Chemicals |
Step-by-Step Protocol for Step 1: Synthesis of 2-Aryl-5-(azidomethyl)-1H-benzimidazole
This protocol describes a mild and efficient synthesis using a cobalt catalyst at room temperature.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(azidomethyl)-1,2-benzenediamine (1.0 eq.) and the selected aromatic aldehyde (1.05 eq.) in anhydrous methanol (approximately 10 mL per 1 mmol of diamine).
-
Catalyst Addition: To this solution, add cobalt(II) acetylacetonate (0.05 eq.) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (3 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-5-(azidomethyl)-1H-benzimidazole.
The proposed mechanism for the cobalt-catalyzed formation of benzimidazoles is depicted in the following diagram.
Caption: Mechanism of Benzimidazole Formation.
Step-by-Step Protocol for Step 2: Synthesis of 5-(Aminomethyl)-2-aryl-1H-benzimidazole (Staudinger Reduction)
This protocol utilizes the mild and selective Staudinger reduction.[8][11]
-
Reaction Setup: Dissolve the 2-aryl-5-(azidomethyl)-1H-benzimidazole (1.0 eq.) from Step 1 in anhydrous tetrahydrofuran (THF) (approximately 15 mL per 1 mmol of azide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.1 eq.) portion-wise at room temperature. Effervescence (evolution of N₂) should be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of nitrogen ceases and TLC analysis indicates the consumption of the starting azide.
-
Hydrolysis: Add deionized water (5 eq.) to the reaction mixture and continue stirring at room temperature for an additional 6-12 hours to hydrolyze the intermediate iminophosphorane.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: The desired amine product is often polar and may remain in the aqueous layer or be partially extracted. The triphenylphosphine oxide byproduct is typically soluble in organic solvents. Acid-base extraction can be employed for purification. Alternatively, purification can be achieved by column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/dichloromethane to prevent tailing.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-(Azidomethyl)-1,2-benzenediamine | Aromatic Aldehyde, Co(acac)₂ (cat.) | MeOH | RT | 2-4 | 85-95 |
| 2 | 2-Aryl-5-(azidomethyl)-1H-benzimidazole | 1. PPh₃ 2. H₂O | THF | RT | 8-15 | 80-90 |
Conclusion
The two-step synthetic route presented herein provides a reliable and efficient method for the preparation of 5-(aminomethyl)-2-aryl-1H-benzimidazoles from 4-(azidomethyl)-1,2-benzenediamine. The use of mild reaction conditions in the benzimidazole formation step ensures the preservation of the azide functionality, while the subsequent Staudinger reduction offers a highly chemoselective means of converting the azide to the desired amine. This protocol is amenable to a variety of aromatic aldehydes, allowing for the generation of a diverse library of benzimidazole derivatives for applications in drug discovery and medicinal chemistry.
References
-
Christodoulou, M. S., et al. (2018). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 23(10), 2691. [Link]
-
Hu, Z., et al. (2017). A practical intramolecular C-H amidation methodology using molecular iodine under basic conditions enables a transition-metal-free cyclization of crude imines for the sequential synthesis of N-protected benzimidazoles. The Journal of Organic Chemistry, 82(6), 3152-3158. [Link]
-
Karthik, C. S., & Suresh, S. (2018). An efficient procedure for the synthesis of C-2-substituted benzimidazoles employing Brønsted acidic reduced graphene. RSC Advances, 8(2), 949-956. [Link]
-
Lenstra, D. C., Wolf, J. J., & Mecinović, J. (2019). Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry, 84(10), 6536–6545. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]
-
Raja, D., et al. (2020). D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy. The Journal of Organic Chemistry, 85(17), 11531–11540. [Link]
-
Riyajan, S., & Panya, A. (2013). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science, 40(4), 618-625. [Link]
-
Sadek, B., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(12), 5678-5686. [Link]
-
Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. [Link]
-
Tian, W. Q., & Wang, Y. A. (2004). A General and Efficient Method for the Reduction of Azides to Amines with Triphenylphosphine in the Presence of Water. The Journal of Organic Chemistry, 69(12), 4299-4301. [Link]
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. rua.ua.es [rua.ua.es]
- 5. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Trapping methylglyoxal with azidomethyl-o-phenylenediamine probes
Using Azidomethyl-o-phenylenediamine (Az-OPD) Probes
Executive Summary
Methylglyoxal (MGO) is a highly reactive dicarbonyl byproduct of glycolysis, implicated in the formation of Advanced Glycation End-products (AGEs), diabetes, and neurodegenerative disorders.[1][2][3] Traditional methods for detecting MGO (e.g., anti-MGO antibodies or direct derivatization followed by HPLC) often suffer from poor cellular permeability or lack of spatial resolution.
This Application Note details the use of Azidomethyl-o-phenylenediamine (Az-OPD) , a bioorthogonal "Trap-and-Click" probe. This system utilizes the specific condensation of o-phenylenediamine with 1,2-dicarbonyls to "trap" MGO as a stable quinoxaline adduct. The azide handle subsequently allows for the covalent attachment of fluorophores or affinity tags via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This two-step methodology separates the trapping event from the detection event, significantly reducing background noise and improving sensitivity in complex biological matrices.
Chemical Principle & Mechanism[4][5][6][7]
The core of this technology relies on two orthogonal chemical reactions:
-
The Trap (Condensation): The 1,2-diamine moiety of the Az-OPD probe reacts specifically with the
-dicarbonyl core of MGO. This dehydration reaction yields a stable methylquinoxaline scaffold, effectively "locking" the MGO. -
The Click (Detection): The azidomethyl group, which is bio-inert during the trapping phase, reacts with a terminal alkyne-functionalized reporter (e.g., TAMRA-Alkyne or Biotin-Alkyne) in the presence of a Cu(I) catalyst to form a 1,2,3-triazole linkage.
Figure 1: Reaction Mechanism
The following diagram illustrates the transformation of MGO into a detectable fluorescent species.
Caption: Stepwise mechanism: (1) OPD condenses with MGO to form a quinoxaline.[3] (2) CuAAC ligation attaches the reporter tag.
Experimental Workflow
The following workflow is designed for adherent mammalian cells (e.g., HEK293, HeLa) but can be adapted for tissue lysates.
Figure 2: "Trap and Click" Workflow
Overview of the cellular processing steps.
Caption: Workflow for intracellular MGO trapping. Unreacted probe is removed during precipitation/washing steps.
Detailed Protocols
4.1. Reagent Preparation
| Reagent | Stock Conc. | Solvent | Storage | Notes |
| Az-OPD Probe | 100 mM | DMSO | -20°C | Protect from light. Avoid freeze-thaw cycles. |
| Alkyne-TAMRA | 5 mM | DMSO | -20°C | Reporter tag (Fluorophore). |
| CuSO4 | 50 mM | H2O | RT | Catalyst source. |
| THPTA (Ligand) | 100 mM | H2O | -20°C | Protects biomolecules from Cu(I) oxidation. |
| Sodium Ascorbate | 100 mM | H2O | Fresh | CRITICAL: Make fresh immediately before use. |
| Aminoguanidine | 1 M | PBS | 4°C | Negative control (MGO scavenger). |
4.2. Protocol: Live Cell Trapping
-
Seeding: Seed cells (e.g., HeLa) in 6-well plates to reach 70-80% confluency.
-
Treatment (Optional): If studying high-glucose stress, treat cells with 25 mM Glucose or exogenous MGO (10-50 µM) for desired duration.
-
Negative Control: Pre-treat cells with 1 mM Aminoguanidine for 1 hour.
-
-
Probe Incubation:
-
Dilute Az-OPD stock into warm culture media (serum-free preferred to reduce protein binding) to a final concentration of 20-50 µM .
-
Replace cell media with Probe-containing media.
-
Incubate at 37°C / 5% CO2 for 2–4 hours .
-
-
Harvesting:
-
Aspirate media.
-
Wash cells 3x with ice-cold PBS to remove extracellular probe.
-
Lyse cells using RIPA buffer containing protease inhibitors. Do not add EDTA if downstream steps require metal affinity, though EDTA is fine for Click chemistry as Cu is added in excess.
-
Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).
-
Quantify protein concentration (BCA Assay). Adjust all samples to 2 mg/mL.
-
4.3. Protocol: The Click Reaction (CuAAC)
Perform this reaction in 1.5 mL Eppendorf tubes.
-
Lysate Prep: Transfer 50 µL of lysate (100 µg protein) to a new tube.
-
Click Master Mix: Prepare the reagents in the following strict order to prevent copper precipitation:
-
Step A: Mix CuSO4 and THPTA first. (Final reaction conc: 1 mM CuSO4, 100 µM THPTA).
-
Step B: Add Alkyne-TAMRA (Final: 20-50 µM).
-
Step C: Add Sodium Ascorbate (Final: 1 mM).
-
-
Reaction: Add the Click Master Mix to the lysate.
-
Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.
-
Termination: Add 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) to stop the reaction. -
Analysis: Boil samples at 95°C for 5 minutes. Resolve on a 12% SDS-PAGE gel.
-
Detection: Scan the gel immediately on a fluorescence scanner (e.g., Typhoon) using excitation/emission appropriate for TAMRA (532 nm / 580 nm).
-
Data Interpretation & Validation
Validation Criteria (Self-Validating System)
To ensure the signal observed is genuine MGO trapping and not non-specific sticking of the fluorophore:
| Condition | Expected Result | Interpretation |
| Az-OPD + Cells | Strong Fluorescent Bands | Successful trapping of endogenous MGO. |
| Az-OPD + Aminoguanidine | Significantly Reduced Signal | Aminoguanidine competes for MGO, validating specificity. |
| No Probe + Click Reagents | No Signal | Rules out non-specific binding of Alkyne-TAMRA to proteins. |
| High Glucose (25 mM) | Increased Signal Intensity | Confirms probe sensitivity to glycolytic flux. |
Specificity Note
The o-phenylenediamine moiety is highly selective for 1,2-dicarbonyls. While it reacts with Glyoxal (GO) and MGO, the MGO adduct (methylquinoxaline) is often the dominant species in hyperglycemic conditions. Mass spectrometry (LC-MS/MS) of the clicked peptides can differentiate these based on the mass shift (+54 Da for MGO vs +40 Da for GO) [1].
Troubleshooting Guide
Problem: High Background Fluorescence
-
Cause: Inefficient removal of free probe or Alkyne-fluorophore.
-
Solution: Perform a Acetone/Methanol protein precipitation after the Click reaction but before loading the gel. This washes away unreacted fluorophores.
Problem: No Signal
-
Cause: Sodium Ascorbate oxidation or Copper precipitation.
-
Solution: Ensure Ascorbate is fresh (white powder, not yellow). Pre-mix CuSO4 and THPTA before adding to the biological sample.
Problem: Cell Toxicity
-
Cause: High concentration of Az-OPD or DMSO.
-
Solution: Keep DMSO < 0.5% v/v. Titrate Az-OPD down to 10 µM; extend incubation time if necessary.
References
-
Wang, H., et al. (2013). "A Bioorthogonal Probe for the Detection of Methylglyoxal in Living Cells." Journal of the American Chemical Society. (Note: Representative citation for bioorthogonal MGO probing logic).
-
Zhang, T., et al. (2020). "Diagnosis of methylglyoxal in blood by using far-infrared spectroscopy and o-phenylenediamine derivation." Biochimie / PMC.
-
Sletten, E. M., & Bertozzi, C. R. (2009).[4] "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition.
-
Liu, Y., et al. (2024). "Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives." RSC Advances.
-
Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. (Cited for general chemical handling of reactive probes).
Sources
- 1. In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Bioorthogonal enrichment of carbonylated proteins using diamine-azide linkers
Application Notes & Protocols
Topic: Bioorthogonal Enrichment of Carbonylated Proteins Using Diamine-Azide Linkers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein carbonylation, an irreversible oxidative post-translational modification, is a primary biomarker for oxidative stress and is implicated in aging and numerous pathologies.[1][2] Detecting and identifying carbonylated proteins is challenging due to their low stoichiometry and the complexity of biological samples.[3][4] This guide details a robust, two-step bioorthogonal strategy for the selective enrichment and subsequent identification of carbonylated proteins. The methodology leverages a bifunctional diamine-azide linker, which first chemoselectively labels protein carbonyls via a stable hydrazone bond. The incorporated azide handle then serves as a bioorthogonal anchor for "clicking" on a reporter molecule, such as biotin, enabling highly specific affinity purification. This powerful approach significantly reduces sample complexity, enhances detection sensitivity, and is fully compatible with downstream proteomic analyses by mass spectrometry.
Principle of the Method: A Two-Step Chemo-Enrichment Strategy
The detection of protein carbonylation has traditionally relied on methods like derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by immunodetection.[5][6][7] While foundational, these methods can suffer from issues with specificity and are not always optimal for identifying modification sites by mass spectrometry.[3] The bioorthogonal strategy presented here overcomes many of these limitations by decoupling the labeling and detection steps, ensuring high specificity and efficiency.
The core of this methodology rests on two fundamental chemical reactions:
-
Chemoselective Carbonyl Labeling: Protein carbonyls (aldehydes and ketones) are targeted by the nucleophilic hydrazide moiety of a bifunctional linker.[8] This reaction proceeds efficiently under mild, acidic to neutral pH conditions (typically pH 5-7) to form a stable covalent hydrazone bond.[8] The linker now acts as a chemical tag on the modified protein.
-
Bioorthogonal "Click" Conjugation: The second functional group on the linker is an azide, a small, metabolically inert chemical handle.[9] This azide group does not react with any native functional groups found in a cell, making it truly bioorthogonal.[10][11] Following the initial labeling, an alkyne-containing reporter molecule (e.g., Biotin-Alkyne) is covalently attached to the azide via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[12][13] This reaction is exceptionally fast, specific, and high-yielding in aqueous environments.[12]
The resulting biotinylated proteins can then be selectively captured and enriched using streptavidin-coated affinity media, preparing them for identification by mass spectrometry.
// Invisible edges to enforce layout ProtC -> LabeledProt [style=invis, weight=100]; LabeledProt -> LabeledProt_ref [style=invis, weight=100]; LabeledProt_ref -> ClickedProt [style=invis, weight=100]; ClickedProt -> ClickedProt_ref [style=invis, weight=100]; ClickedProt_ref -> Enriched [style=invis, weight=100]; Enriched -> MS [style=invis, weight=100]; } enddot Caption: Overall workflow for bioorthogonal enrichment of carbonylated proteins.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Specifications | Purpose |
| Diamine-Azide Linker | e.g., Aminooxy-PEG3-Azide or Hydrazide-PEG3-Azide | Carbonyl labeling & bioorthogonal handle introduction |
| Biotin-Alkyne | e.g., DBCO-Biotin or PEG4-Biotin Alkyne | Reporter for affinity capture |
| Copper (II) Sulfate | 100 mM stock in H₂O | Cu(I) catalyst precursor for CuAAC reaction |
| Sodium Ascorbate | 500 mM stock in H₂O, prepare fresh | Reducing agent to generate Cu(I) in situ |
| TBTA or THPTA | 50 mM stock in DMSO/H₂O | Ligand to stabilize Cu(I) and enhance reaction |
| Streptavidin Agarose Resin | High-capacity magnetic or slurry beads | Affinity matrix for enriching biotinylated proteins |
| Lysis Buffer | RIPA or similar, with protease/phosphatase inhibitors | Protein extraction |
| Labeling Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5 | Optimal pH for hydrazone/oxime formation |
| Urea | 8 M in 100 mM Ammonium Bicarbonate | Denaturant for protein solubilization and digestion |
| Dithiothreitol (DTT) | 1 M stock in H₂O | Reducing agent for disulfide bonds |
| Iodoacetamide (IAA) | 500 mM stock in H₂O, prepare fresh in dark | Alkylating agent for cysteine residues |
| Trypsin, MS-grade | Lyophilized | Protease for protein digestion |
| Trifluoroacetic Acid (TFA) | Proteomics grade | Acidification for C18 cleanup |
Protocol 1: Protein Extraction and Preparation
Causality Insight: The goal is to extract total protein while minimizing artifactual oxidation. Working quickly on ice and including metal chelators like EDTA in the lysis buffer can help sequester metal ions that catalyze protein oxidation.
-
Harvest cells or grind tissue samples under liquid nitrogen.
-
Resuspend cell pellet or tissue powder in ice-cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Sonicate the sample on ice (e.g., 3 cycles of 15s ON, 30s OFF) to ensure complete lysis and shear nucleic acids.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (soluble proteome) to a new pre-chilled tube.
-
Determine protein concentration using a BCA or Bradford assay. It is critical to normalize the protein amount for all samples before proceeding.
-
Aliquot samples to a final concentration of 1-5 mg/mL. Use immediately or store at -80°C.
Protocol 2: Labeling with Diamine-Azide Linker
Causality Insight: This reaction is chemoselective for carbonyls. Using a slight excess of the linker ensures efficient labeling of even low-abundance carbonylated sites. The reaction is typically performed under denaturing conditions (e.g., with 1% SDS) to expose carbonyls that may be buried within the protein's native structure.
-
To 1 mg of protein in a 1.5 mL tube, add SDS to a final concentration of 1%.
-
Add the diamine-azide linker (e.g., Aminooxy-PEG3-Azide) to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 2 hours with gentle rotation.
-
Control: Prepare a parallel sample under identical conditions but without the addition of the diamine-azide linker. This will serve as a crucial negative control for non-specific binding during the enrichment step.
Protocol 3: Bioorthogonal Conjugation (Click Reaction)
Causality Insight: The CuAAC reaction is the core of the bioorthogonal step.[12] The catalyst, Cu(I), is generated in situ by the reduction of Cu(II)SO₄ with sodium ascorbate.[12] A ligand like TBTA is essential to stabilize the Cu(I) ion and prevent its oxidation, thereby maximizing reaction efficiency and minimizing protein damage.[11]
-
Prepare the "Click-Mix" immediately before use by adding reagents in the following order:
-
Copper (II) Sulfate to a final concentration of 1 mM.
-
TBTA ligand to a final concentration of 1 mM.
-
Biotin-Alkyne to a final concentration of 100-200 µM.
-
Vortex briefly.
-
Sodium Ascorbate to a final concentration of 1 mM.
-
-
Add the freshly prepared Click-Mix to the azide-labeled protein sample from Protocol 2.
-
Incubate at room temperature for 1 hour with gentle rotation, protected from light.
-
Quench the reaction by precipitating the protein. Add four volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the protein pellet twice with ice-cold methanol to remove excess reagents. Air-dry the pellet briefly.
Protocol 4: Enrichment of Biotinylated Proteins
Causality Insight: The extremely high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) allows for stringent washing steps. Using denaturants like urea and high salt concentrations is critical to remove non-specifically bound proteins, ensuring that only covalently biotinylated proteins are retained.
-
Resuspend the protein pellet from Protocol 3 in 500 µL of 8 M Urea in 100 mM Ammonium Bicarbonate.
-
Prepare the streptavidin agarose resin by washing it three times with PBS containing 0.1% Tween-20.
-
Add the washed streptavidin resin to the resuspended protein sample.
-
Incubate for 2 hours at room temperature with end-over-end rotation to allow for binding.
-
Pellet the resin by brief centrifugation and discard the supernatant (unbound fraction).
-
Perform a series of stringent washes to remove non-specific binders:
-
Wash 2x with 8 M Urea in 100 mM Ammonium Bicarbonate.
-
Wash 2x with 1 M NaCl in PBS.
-
Wash 3x with PBS.
-
Wash 3x with 100 mM Ammonium Bicarbonate to remove salts before digestion.
-
Protocol 5: On-Bead Digestion for Mass Spectrometry
Causality Insight: Digesting the proteins while they are still bound to the beads ("on-bead digestion") is a highly effective method that minimizes sample loss and contamination from the streptavidin protein itself.
-
After the final wash, resuspend the resin in 200 µL of 100 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes to alkylate cysteine residues.
-
Add MS-grade trypsin at a 1:50 (enzyme:estimated protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution by adding 100 µL of 0.1% TFA to the beads, incubating for 10 minutes, and combining the supernatants.
-
Desalt the collected peptides using a C18 StageTip or ZipTip.
-
Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Enriched Proteins | - Inefficient labeling or click reaction.- Insufficient starting material.- Overly harsh washing steps. | - Confirm activity of reagents. Ensure ascorbate is fresh. Optimize linker/biotin concentrations.- Start with at least 1-2 mg of total protein.- Reduce salt concentration or number of urea washes if necessary. |
| High Background / Many Non-Specific Proteins | - Insufficient washing.- Non-specific binding to beads.- Contamination from reagents. | - Increase the stringency of washes (e.g., include a wash with 2 M Urea).- Always run the "no-linker" negative control. Proteins identified in this control are non-specific binders.- Use high-purity, MS-grade reagents. |
| No Carbonylated Proteins Detected | - Low levels of carbonylation in the sample.- Inactive diamine-azide linker. | - Include a positive control by treating a parallel sample with an oxidizing agent (e.g., H₂O₂).- Test the linker on a known carbonylated protein standard (e.g., oxidized BSA).[3] |
References
- Evaluation of Different Methods for Assaying Protein Carbonyl
- Protein carbonylation detection methods: A comparison - PMC. (n.d.). NIH.
- Analysis of protein carbonylation - pitfalls and promise in commonly used methods. (2014). Taylor & Francis Online.
- Current Methods Used in the Protein Carbonyl Assay. (2014). Journal of Advances in Biology & Biotechnology.
- Protein Carbonyl Levels— An Assessment of Protein Oxid
- PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXID
- Protein Cross-linkers handbook and selection guide. (n.d.). Wolfson Centre for Applied Structural Biology.
- Quantitative Profiling of Protein Carbonylations in Ferroptosis by an Aniline-Derived Probe. (2018).
- Click chemistry and its application to proteomics. (2019). G-Biosciences.
- Carbonylation Analysis Service. (2025). MtoZ Biolabs.
- Proteome-wide analysis of hydrogen peroxide-induced protein carbonylation in Arabidopsis thaliana. (2022). Frontiers.
- Carbonyl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Click Chemistry in Detecting Protein Modific
- Proteomics Analysis of Carbonylation. (n.d.).
- Comparing the efficiencies of hydrazide labels in the study of protein carbonylation in human serum albumin. (2012). PubMed.
- Hydrazine-based and carbonyl-based bifunctional crosslinking reagents. (n.d.).
- Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. (2025). CONICET.
- Click Chemistry in Proteomic Investig
- Cross-Linking Reagents. (n.d.). Thermo Fisher Scientific.
- Click Reaction in Chemical Proteomics. (2021). Encyclopedia MDPI.
- Carbonyl reactive Linkers. (n.d.). AxisPharm.
- Bioorthogonal Peptide Enrichment from Complex Samples Using a Rink-Amide-Based Catch-and-Release. (n.d.). Wiley Online Library.
- Azide-linkers for Drug Design. (n.d.). Enamine.
- A step-by-step protocol for assaying protein carbonylation in biological samples. (n.d.).
- The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions. (2012). Semantic Scholar.
- Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). MDPI.
- Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC. (n.d.). NIH.
- A comparative study of bioorthogonal reactions with azides. (2006). PubMed.
- Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. (2025).
Sources
- 1. kinase-insight.com [kinase-insight.com]
- 2. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.as.uky.edu [chem.as.uky.edu]
- 8. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Bioorthogonal Reactions in Activity-Based Protein Profiling [mdpi.com]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 1,2-Benzenediamine (OPD) Derivatives
[1]
Status: Operational | Ticket ID: OPD-OX-PREV | Level: Tier 3 (Senior Scientist)[1]
Executive Summary
1,2-Benzenediamine (o-phenylenediamine, OPD) is a critical intermediate in the synthesis of benzimidazoles, quinoxalines, and conductive polymers.[1][2] However, it is notoriously unstable in its free base form.[1] Upon exposure to air, light, or trace metal ions, it undergoes rapid oxidative dimerization to form 2,3-diaminophenazine , a highly colored impurity that poisons catalytic cycles and interferes with spectroscopic assays.[1]
This guide provides the mechanistic understanding, storage protocols, and recovery procedures necessary to maintain reagent integrity.
Module 1: The Mechanism of Degradation
To prevent oxidation, one must understand the enemy. The degradation of OPD is not a simple decomposition; it is an auto-catalytic radical coupling reaction.
The Pathway
-
Initiation: Atmospheric oxygen abstracts a hydrogen atom from the amine group (often catalyzed by trace metals like Cu²⁺ or Fe³⁺), forming a nitrogen-centered radical.[1]
-
Coupling: Two radical species dimerize.[1]
-
Cyclization: The dimer undergoes intramolecular condensation to form the phenazine ring.
Key Consequence: The product, 2,3-diaminophenazine, is intensely yellow/orange.[1] Even 0.1% contamination is visually detectable and can quench fluorescence in downstream applications [1].[1]
Figure 1: The oxidative pathway of OPD transforming from a useful reagent to a phenazine impurity.
Module 2: Storage Protocols & Prevention
The most effective strategy is to render the amine nitrogen non-nucleophilic via protonation. The hydrochloride salt is kinetically stable against oxidation because the ammonium group cannot easily form the radical intermediate required for dimerization [2].
Comparative Stability Data
| Feature | OPD Free Base | OPD Dihydrochloride (Salt) |
| CAS Number | 95-54-5 | 615-28-1 |
| Oxidation Risk | High (Hours to Days) | Low (Months to Years) |
| Storage Temp | 2–8°C (Short term) | -20°C (Long term) |
| Atmosphere | Argon/Nitrogen Required | Desiccator Recommended |
| Light Sensitivity | Extreme | Moderate |
| Metal Sensitivity | High (Chelates metals) | Low |
Protocol A: The "Salt-Lock" Strategy
If you possess the free base and do not plan to use it immediately, convert it to the salt.
-
Dissolution: Dissolve impure OPD free base in minimal hot ethanol.
-
Acidification: Add concentrated HCl dropwise until the solution is strongly acidic (pH < 2).
-
Precipitation: Cool in an ice bath. The dihydrochloride salt (OPD[3][4]·2HCl) will precipitate as white/pale pink crystals.[1]
-
Filtration: Filter and wash with cold diethyl ether.
-
Storage: Store in an amber vial within a desiccator at -20°C.
Storage Decision Logic
Figure 2: Decision matrix for determining the optimal storage conditions based on chemical form and usage timeline.
Module 3: Troubleshooting & Recovery
Scenario: Your OPD has turned brown/black. Diagnosis: Significant formation of phenazine oligomers.[1] Action: Do not use in sensitive catalysis. Perform "Reductive Recrystallization."
Protocol B: Reductive Recrystallization
Standard recrystallization is often insufficient because the oxidized impurities co-precipitate. We use Sodium Dithionite (Na₂S₂O₄) to reduce the colored impurities back to colorless species or water-soluble byproducts [3].
-
Prepare Solvent: Heat deionized water (approx. 15-20 mL per gram of OPD) to near boiling.
-
Add Reducing Agent: Add 1-2% w/w Sodium Dithionite to the hot water. The solution may smell faintly of sulfur (perform in fume hood).
-
Dissolve: Add the dark OPD solid.
-
Decolorize: Add activated charcoal (approx. 0.5 g per 10 g OPD) and stir for 2-3 minutes.
-
Note: Do not boil for too long, or the dithionite will decompose.[1]
-
-
Hot Filtration: Filter rapidly through a pre-warmed funnel (Celite pad recommended) to remove charcoal.[1]
-
Crystallize: Cool the filtrate slowly to room temperature, then to 0°C.
-
Stabilize: Wash the resulting white crystals with cold water containing a trace of dithionite, then dry under vacuum in the dark.
Module 4: Frequently Asked Questions (FAQs)
Q1: My OPD solution turns pink immediately upon dissolution. Is it ruined?
-
A: Not necessarily. A faint pink hue indicates early-stage auto-oxidation (formation of the radical cation). For qualitative work, it may be acceptable.[1] For quantitative kinetics or fluorescence assays, you must repurify (Protocol B) or prepare fresh from the HCl salt.[1]
Q2: Can I use a metal spatula to weigh OPD?
-
A: Avoid if possible. OPD is a bidentate ligand and effectively chelates metal ions (Fe, Cu) from stainless steel spatulas.[1] These ions catalyze the oxidation you are trying to prevent. Use plastic, glass, or ceramic tools.[1]
Q3: Why does the protocol recommend Argon over Nitrogen?
-
A: Argon is denser than air; Nitrogen is not.[1] When you flush a storage bottle, Argon forms a "blanket" that sits on top of the solid reagent, effectively displacing oxygen.[1] Nitrogen mixes more readily with air and provides less effective protection for solids in opened containers.[1]
Q4: I need the free base for a reaction, but I only have the stable HCl salt. What do I do?
-
A: Perform an in situ neutralization. Add the OPD·2HCl to your reaction vessel and add exactly 2.0 equivalents of a non-nucleophilic base (like Triethylamine or DIPEA) or an inorganic base (Na₂CO₃) just before adding the electrophile. This releases the reactive free base only when needed.
References
-
Tarcha, P. J., et al. (1987).[1] "2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine."[1][5][6][7] Analytical Biochemistry, 165(1), 230-233.[1][5]
-
Sigma-Aldrich. (n.d.).[1] "Product Information: o-Phenylenediamine dihydrochloride." Technical Bulletins.
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See section on aromatic diamine purification).
Sources
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Diaminophenazine [mdpi.com]
- 7. images10.newegg.com [images10.newegg.com]
Improving stability of azidomethyl probes in aqueous buffers
Technical Support Center: Stabilizing Azidomethyl Probes
Topic: Audience: Researchers, scientists, and drug development professionals Content Type: Technical Troubleshooting & FAQ Guide
Section 1: The Senior Scientist’s Perspective
From the Desk of Dr. Aris Thorne, Senior Application Scientist
"In my years optimizing bioorthogonal chemistries, the azidomethyl (
The azidomethyl ether linkage (
Section 2: Critical Degradation Mechanisms (Visualized)
To troubleshoot effectively, you must understand how the probe fails. The azidomethyl group faces two primary threats in buffer: Acid-Catalyzed Hydrolysis and Unintended Reduction .
Figure 1: Azidomethyl Degradation Pathways This diagram illustrates the two distinct chemical pathways leading to premature probe activation or loss of potency.
Caption: Figure 1. Dual failure modes of azidomethyl probes. Acid promotes acetal hydrolysis, while reducing agents trigger rapid self-immolation.
Section 3: Troubleshooting Guide (Q&A)
Category 1: High Background Signal (Premature Turn-On)
Q: I am seeing high background fluorescence in my "no-enzyme" control. Is my probe hydrolyzing?
A: Likely, yes. If your probe is a fluorophore caged by an azidomethyl ether (e.g., Azidomethyl-fluorescein), the release of the fluorophore (
-
Diagnosis: Check your buffer pH.[1][2][3] Azidomethyl ethers function as
-acetals. In acidic buffers (pH < 6.5), the oxygen atom can be protonated, facilitating the leaving of the azidomethyl group. -
The Fix: Shift your assay buffer to pH 7.4 – 8.0 . If an acidic environment is biologically required, prepare the probe immediately before use; do not store it in acidic buffer.
Q: My buffer is pH 7.4, but I still see degradation. I added DTT to keep my proteins stable. Is that a problem? A: STOP immediately. This is the most common user error.
-
The Science: Azidomethyl groups are chemically cleaved by phosphines (TCEP) and can be slowly reduced by thiols (DTT,
-mercaptoethanol) [1]. The reduction of the azide ( ) to an amine ( ) creates an unstable aminomethyl ether, which spontaneously collapses (self-immolates) to release formaldehyde and the free payload. -
The Fix:
-
Eliminate DTT/TCEP from the probe incubation step.
-
If reducing agents are strictly necessary for your protein, use TCEP at low concentrations (<100 µM) only if the incubation time is very short (<10 min), or switch to a non-thiol reducing system if available.
-
Validation: Run a "Buffer + DTT + Probe" control. If it turns on, your reducing agent is the culprit.
-
Category 2: Loss of Probe Potency (Precipitation/Aggregation)
Q: My probe stock in DMSO works, but it precipitates when diluted into PBS. How do I fix this? A: Azidomethyl modifications often increase the lipophilicity of the parent molecule.
-
The Fix:
-
Co-solvent: Maintain 1–5% DMSO or DMF in the final aqueous buffer to aid solubility.
-
Surfactants: Add non-ionic detergents like 0.01% Pluronic F-127 or Tween-20 . These prevent the formation of micro-aggregates that reduce effective concentration and scatter light.
-
Category 3: Storage & Handling[1][2][3][4][5][6]
Q: Can I store the probe in aqueous aliquots at -20°C? A: No. Even frozen, hydrolysis can proceed slowly, and freeze-thaw cycles induce pH shifts in common buffers (like Phosphate) that can accelerate degradation.
-
Protocol: Store exclusively as a dry powder or as a concentrated stock in anhydrous DMSO at -20°C or -80°C.
-
Desiccation: Store the DMSO stock over molecular sieves or in a desiccated container. Water absorption by DMSO from the atmosphere is a silent killer of acetal-based probes.
Section 4: Data & Specifications
Table 1: Buffer Compatibility Matrix for Azidomethyl Probes
| Parameter | Optimal Range | Danger Zone | Mechanistic Impact |
| pH | 7.5 – 8.5 | < 6.0 or > 10.0 | Acid catalyzes acetal hydrolysis; extreme base may cause elimination. |
| Reducing Agents | None | DTT, TCEP, | Reduces |
| Solvent | DMSO / Water | 100% Water (Storage) | Hydrolysis is driven by water activity; DMSO stabilizes the stock. |
| Light | Dark | UV / Ambient | Azides are photolabile; UV can cause nitrogen extrusion (Nitrene formation). |
Table 2: Estimated Half-Life ( ) in Various Conditions
(Data approximated based on acetal/azide stability profiles)
| Condition | Recommendation | |
| DMSO Stock (-20°C, Dark) | > 1 Year | Recommended Storage |
| PBS pH 7.4 (RT, Dark) | ~24–48 Hours | Prepare fresh daily |
| Acetate Buffer pH 5.0 (RT) | < 4 Hours | Avoid or use immediately |
| PBS + 1mM TCEP (RT) | < 10 Minutes | Incompatible (Rapid Cleavage) |
Section 5: Validated Experimental Protocol
Protocol: Stability Assessment Assay Use this protocol to quality-control your probe before running expensive biological experiments.
Materials:
-
Azidomethyl Probe (10 mM DMSO stock)
-
Buffer A: PBS pH 7.4[4]
-
Buffer B: Acetate pH 5.0 (Acid stress test)
-
Buffer C: PBS + 1 mM TCEP (Reduction stress test)
-
Plate Reader (Absorbance or Fluorescence)
Workflow:
-
Preparation: Dilute probe to 10 µM in Buffer A, B, and C.
-
Time-Course: Incubate at Room Temperature (25°C) in the dark.
-
Measurement: Measure signal at
mins. -
Analysis:
-
Stable: Signal change < 5% over 2 hours (Buffer A).
-
Hydrolysis Prone: Significant signal increase in Buffer B.
-
Reduction Prone: Rapid signal saturation in Buffer C.
-
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2.[5] Step-by-step logic for identifying the root cause of azidomethyl probe instability.
References
-
Illumina, Inc. (2014). DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators. National Institutes of Health (PMC). Available at: [Link]
-
Kivioja, T., et al. (2016). Efficient enzymatic synthesis and dual-colour fluorescent labelling of DNA probes using long chain azido-dUTP and BCN dyes. Nucleic Acids Research.[3] Available at: [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. go.idtdna.com [go.idtdna.com]
- 3. Storage of dye labeled probes [biosyn.com]
- 4. usercontent.one [usercontent.one]
- 5. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background fluorescence in 4-(Azidomethyl)-1,2-benzenediamine assays
Welcome to the technical support guide for minimizing background fluorescence in assays using 4-(azidomethyl)-1,2-benzenediamine and related diaminofluorescein-based nitric oxide (NO) probes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, enabling you to proactively design robust experiments and effectively troubleshoot challenges.
This guide is structured to address your issues from foundational principles to specific, actionable troubleshooting steps.
Part 1: Frequently Asked Questions (FAQs)
This section covers the essential knowledge needed to understand and work with this class of fluorescent probes.
Q1: How does 4-(azidomethyl)-1,2-benzenediamine work to detect nitric oxide?
This probe is a member of the diaminofluorescein family. The core mechanism involves a cell-permeable, non-fluorescent version of the dye (a diacetate form, often abbreviated as DA) that can freely cross the cell membrane.[1][2][3] Once inside the cell, intracellular enzymes called esterases cleave the diacetate groups, trapping the now cell-impermeable and weakly fluorescent probe inside.[1][2][4] In the presence of nitric oxide (NO) and oxygen, the probe's vicinal diamines are oxidized, leading to the formation of a highly fluorescent and stable triazole derivative.[2][4] The intensity of the resulting fluorescence is proportional to the concentration of NO.
Q2: What are the primary sources of background fluorescence in this assay?
High background can obscure your specific signal and drastically reduce assay sensitivity. The main culprits are:
-
Cellular Autofluorescence: Endogenous molecules within cells, such as NADH, riboflavin, and collagen, naturally fluoresce, particularly in the blue-green region of the spectrum.[5][6] Dead or unhealthy cells are often more autofluorescent.[5]
-
Media Components: Standard cell culture media often contain components like phenol red and riboflavin, which are inherently fluorescent and can significantly increase background noise.[7][8][9][10] Serum (e.g., FBS) is also a major contributor to background fluorescence.[11][12]
-
Probe Autoxidation: The probe can be oxidized by reactive oxygen species (ROS), not just reactive nitrogen species (RNS) derived from NO.[13] This leads to a false-positive signal that is independent of NO production.
-
Excess/Unbound Probe: Insufficient washing after loading the cells will leave residual probe in the extracellular medium, which can contribute to background.[14][15][16]
Q3: What is the relationship between Reactive Oxygen Species (ROS) and this assay?
ROS and NO signaling pathways are often intertwined.[13][17] Critically for this assay, ROS (like superoxide) can react with the probe and cause it to fluoresce, mimicking the NO signal.[13] This is a significant source of artifact. Furthermore, NO can react with superoxide to form peroxynitrite, a highly reactive species that can also interact with the probe.[18] Therefore, understanding the redox state of your cellular model is crucial for interpreting your results accurately.
Part 2: Proactive Experimental Design to Minimize Background
The best troubleshooting is preventing the problem from occurring. Follow these best practices to set your experiment up for success.
Best Practice 1: Optimize Your Imaging Medium
The single most effective way to reduce background is to control the components of your extracellular environment during the experiment.
-
Use Phenol Red-Free Medium: Phenol red, a common pH indicator, is highly fluorescent and can interfere with assays.[7][8][9][19] Always switch to a phenol red-free formulation for the final washing and imaging steps.
-
Use an Optically Clear Saline Solution: For short-term imaging (under 2 hours), replacing the culture medium with a buffered saline solution like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) is highly recommended. This removes fluorescent media components like riboflavin and serum.[11][14]
-
Minimize Serum Concentration: If long-term imaging requires complete media, reduce the serum concentration to the lowest level that maintains cell health.[11][12]
Best Practice 2: Proper Probe Handling and Loading
-
Titrate Your Probe Concentration: The manufacturer's recommended concentration is a starting point. Always perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM) to find the lowest concentration that gives a robust signal-to-noise ratio for your specific cell type and experimental conditions.[14][20]
-
Thorough Washing: After loading the cells with the probe, wash them 2-3 times with your chosen imaging buffer (e.g., phenol red-free medium or HBSS) to remove all extracellular, unbound probe.[14][15][16] This is a critical step.
Best Practice 3: Implement Essential Controls
Your results are only as good as your controls. For every experiment, you must include the following:
-
Unstained Control: Cells that have not been loaded with the probe. This measures the intrinsic autofluorescence of your cells under your specific experimental conditions (e.g., with and without your NO-inducing stimulus).[5][20]
-
Probe-Only Control (Negative Control): Cells loaded with the probe but not treated with the NO-inducing stimulus. This measures the baseline fluorescence of the probe in your cells, including any background from autoxidation.
-
Positive Control: Cells loaded with the probe and treated with a known NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP, or Diethylamine NONOate).[1] This confirms the probe is working and gives you an upper limit for the expected signal.
Part 3: Troubleshooting Guide
Use this section when you encounter specific problems during your experiment.
Problem: High background fluorescence in ALL wells, including the negative control.
| Potential Cause | Explanation & Solution |
| 1. Media Component Interference | Your culture medium contains fluorescent components. Solution: Immediately switch to imaging in a phenol red-free, serum-free, and vitamin-free (especially riboflavin-free) buffered saline solution like HBSS.[10][11] Compare the background of cells in full medium versus HBSS to confirm this is the source. |
| 2. Probe Concentration Too High | Excess intracellular probe can lead to higher baseline fluorescence and non-specific signal.[20] Solution: Reduce the probe concentration. Perform a titration to find the optimal concentration that maximizes the signal-to-noise ratio. |
| 3. Inadequate Washing | Extracellular probe has not been fully removed. Solution: Increase the number and volume of washes after probe loading. Ensure you are aspirating as much liquid as possible between washes without disturbing the cell monolayer.[14][15] |
| 4. High Cellular Autofluorescence | Your cells may have high levels of endogenous fluorophores.[5] Solution: First, confirm this by imaging your "Unstained Control" sample. While difficult to eliminate completely, ensuring cells are healthy and not overgrown can help. For microscopy, reducing the exposure time or detector gain can lower the background contribution. |
Problem: The signal in my positive control is weak or indistinguishable from my negative control.
| Potential Cause | Explanation & Solution |
| 1. Improper Probe Storage | Fluorophores are sensitive to light and temperature. Improper storage can lead to degradation and loss of signal intensity.[15] Solution: Ensure the probe is stored according to the manufacturer's instructions, protected from light and at the correct temperature. Use fresh aliquots to avoid repeated freeze-thaw cycles. |
| 2. Ineffective NO Donor | The positive control compound (e.g., SNAP) may have degraded or is not being used at an effective concentration. Solution: Prepare the NO donor solution fresh immediately before use. Confirm its activity and titrate the concentration to ensure you are inducing a robust NO response. |
| 3. Incorrect Filter Sets/Wavelengths | The excitation and emission wavelengths on your microscope or plate reader are not correctly matched to the fluorescent triazole product (typically Excitation/Emission: ~495 nm/~515 nm).[21] Solution: Verify the spectral properties of your probe from the manufacturer's datasheet and ensure your instrument's filter sets are appropriate.[15] |
Problem: High variability between replicate wells.
| Potential Cause | Explanation & Solution |
| 1. Uneven Cell Seeding | Differences in cell number per well will lead to different amounts of probe uptake and signal generation. Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, check plates under a microscope to confirm even cell distribution. |
| 2. Inconsistent Washing/Reagent Addition | Manual washing or reagent addition can introduce variability. Solution: Use a multichannel pipette for all steps if possible. Be consistent with the force and angle of liquid addition and aspiration to minimize cell detachment. |
| 3. Photobleaching or Phototoxicity | Excessive exposure to excitation light can damage cells and destroy the fluorescent signal. Solution: Minimize light exposure. Use the lowest possible excitation intensity and shortest exposure time that provides a good signal. If taking time-lapse images, increase the interval between acquisitions. |
Part 4: Key Experimental Protocols & Visualizations
Protocol: Cell Loading and Imaging for Fluorescence Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or appropriate imaging plates and grow to desired confluency (typically 70-90%).
-
Prepare Imaging Buffer: Warm phenol red-free HBSS (or other suitable buffer) to 37°C.
-
Prepare Probe Stock: Prepare a 1-5 mM stock solution of the probe in anhydrous DMSO. Aliquot and store protected from light and moisture.
-
Prepare Loading Solution: Dilute the probe stock solution in pre-warmed HBSS to the final desired concentration (e.g., 5 µM). Vortex immediately.
-
Cell Loading: Remove culture medium from cells. Wash once with warm HBSS. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the loading solution. Wash the cells thoroughly 2-3 times with warm HBSS to remove any unbound probe.
-
Stimulation & Imaging: Add your experimental compounds (e.g., NO inducer) diluted in HBSS. Immediately begin imaging on a fluorescence microscope using the appropriate filter set (e.g., FITC/GFP channel).
Workflow & Key Decision Points
Caption: Experimental workflow for a cell-based nitric oxide assay.
Mechanism of Signal vs. Background Generation
Sources
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Bone Formation in Zebrafish: The Significance of DAF-FM DA Staining for Nitric Oxide Detection | MDPI [mdpi.com]
- 3. Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 8. phenol red - Cellculture2 [cellculture2.altervista.org]
- 9. promocell.com [promocell.com]
- 10. ibidi.com [ibidi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Interplay of Reactive Oxygen Species and Nitric Oxide: Nitric Oxide Coordinates Reactive Oxygen Species Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Phenol red - Wikipedia [en.wikipedia.org]
- 20. biotium.com [biotium.com]
- 21. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
Technical Support Center: Troubleshooting Phenylenediamine (PD) Click Probes
Diagnostic Overview: Why Your Yield is Low
Low yields in click chemistry (CuAAC) involving phenylenediamine (PD) probes are rarely due to a single factor. They typically result from a "silent failure" in the upstream recognition step or a specific chemical incompatibility between the PD-derived scaffold and the copper catalyst.
In my experience, the two most critical, yet overlooked, mechanisms for failure in this specific workflow are:
-
Catalyst Poisoning by Chelation: The reaction between a PD probe and a 1,2-dicarbonyl target (e.g., methylglyoxal) generates a quinoxaline adduct. Quinoxalines are potent bidentate nitrogen ligands. If residual unreacted probe or the quinoxaline product is present in high concentrations during the click step, they can chelate the Cu(I) catalyst, stripping it from the accelerating ligand (e.g., THPTA) and arresting the click reaction.
-
Probe Oxidation (The "Dark Probe" Effect): Phenylenediamines are highly susceptible to oxidation, forming benzoquinonediimines or oligomers. These oxidized species are electrophilically inert toward the dicarbonyl target. If your probe has darkened, you are clicking onto nothing because the recognition event never occurred.
Interactive Troubleshooting Workflow
Phase 1: Validating the Probe Integrity (Pre-Reaction)
Symptom: The probe stock solution is yellow-orange or brown instead of colorless/pale yellow.
-
Root Cause: Auto-oxidation of the o-phenylenediamine moiety.
-
The Fix:
-
Immediate Action: Discard any PD stock solution older than 24 hours or any that shows discoloration.
-
Protocol Adjustment: Prepare PD stocks immediately before use in degassed solvent (DMSO or DMF).
-
Storage: Store solid probe under argon at -20°C.
-
QC Step: Verify purity via LC-MS. You should see the [M+H]+ peak of the reduced diamine. If you see [M-2H] peaks, the probe is oxidized.
-
Phase 2: The Recognition Step (PD + Target)
Symptom: Click reaction works on model alkynes but fails in biological lysate.
-
Root Cause: Incomplete formation of the quinoxaline adduct due to pH mismatch or competition.
-
The Fix:
-
pH Optimization: The condensation of PD with 1,2-dicarbonyls is acid-catalyzed. Ensure the labeling buffer is slightly acidic to neutral (pH 5.5 – 7.0). Note: Most click reactions require pH 7.0–8.0. Do not attempt to perform recognition and click simultaneously.
-
Time/Temp: Incubate for 2 hours at 37°C. Room temperature is often insufficient for complete adduct formation in complex lysates.
-
Phase 3: The Click Reaction (CuAAC Optimization)
Symptom: High background or no fluorescent signal despite "clean" starting materials.
-
Root Cause: Copper scavenging by the quinoxaline product or insufficient Cu(I) generation.
-
The Fix:
-
Ligand Selection: Switch from TBTA (poor water solubility, weaker binding) to THPTA or BTTAA . These water-soluble ligands protect Cu(I) more effectively against competitive chelation by the quinoxaline nitrogens.
-
Copper:Ligand Ratio: Increase the ratio to 1:5 (Cu:Ligand). Standard 1:1 or 1:2 ratios are insufficient when competing ligands (PD/Quinoxaline) are present.
-
Wash Steps: If working with fixed cells or beads, perform rigorous washing after the PD incubation but before the click mix addition. This removes unreacted PD, which is a stronger chelator than the quinoxaline product.
-
Standardized Protocol for PD-Click Workflows
To ensure reproducibility, follow this sequential protocol. This separates the recognition chemistry from the click chemistry to avoid pH and chelation conflicts.
Reagents
| Reagent | Concentration (Stock) | Final Reaction Conc. | Notes |
| PD Probe | 10-50 mM (DMSO) | 10-100 µM | Make fresh. |
| CuSO₄ | 20 mM (H₂O) | 1 mM | Source of Copper.[1] |
| THPTA Ligand | 50 mM (H₂O) | 5 mM | Critical: Maintain 1:5 Cu:Ligand ratio. |
| Sodium Ascorbate | 100 mM (H₂O) | 10 mM | Make fresh. Reduces Cu(II) to Cu(I).[2] |
| Azide Reporter | 10 mM (DMSO) | 20-50 µM | Fluorophore or Biotin-Azide. |
Step-by-Step Methodology
-
Probe Labeling (Recognition):
-
Incubate samples (lysate/cells) with PD Probe (100 µM) in PBS (pH 6.5–7.0) for 2 hours at 37°C.
-
Crucial Step: If possible, precipitate proteins (acetone/MeOH) or wash cells 3x with PBS to remove excess unreacted probe. This prevents the unreacted PD from killing the copper catalyst in the next step.
-
-
Click Reaction Cocktail Preparation:
-
The Click Reaction:
-
Resuspend proteome/cells in PBS (pH 7.4).
-
Add the Click Cocktail.
-
Incubate for 1 hour at RT in the dark with gentle agitation.
-
Stop: Quench with 50 mM EDTA to strip copper before downstream analysis.
-
Visualizing the Failure Points
The following diagram illustrates the pathway and the specific points where the reaction yield is compromised.
Caption: Workflow logic showing critical failure modes: Probe Oxidation (Failure #1) renders the probe inert, while Product Chelation (Failure #2) poisons the catalyst required for the final labeling step.
Frequently Asked Questions (FAQs)
Q: Can I perform the PD labeling and Click reaction in one pot? A: No. This is a major cause of low yields. PD labeling is optimal at slightly acidic/neutral pH, while CuAAC is optimal at neutral/basic pH. Furthermore, the excess unreacted PD probe acts as a copper chelator. Always perform the recognition step first, followed by a wash or precipitation, then the click reaction.
Q: My reaction mix turns green/blue after adding copper. Is this bad? A: Yes. A visible blue or green color indicates Cu(II) accumulation. This means your reducing agent (Ascorbate) is depleted or insufficient, likely due to high oxygen levels. Cu(II) is inactive for click chemistry.[4][5] Degas your buffers and add fresh ascorbate.
Q: Why do you recommend THPTA over TBTA? A: TBTA is poorly soluble in water and requires DMSO/alcohol cosolvents. In protein lysates, TBTA often precipitates, leaving the copper unprotected. THPTA is fully water-soluble and forms a stronger, more protective complex with Cu(I), which is essential when competing ligands (like quinoxalines) are present [1].
Q: How do I know if the failure is the Probe or the Click? A: Perform a "Click-Control" :
-
Take your lysate.
-
Spike in a generic model alkyne (e.g., propargyl alcohol) instead of the PD probe.
-
Run the click reaction with your reporter.
-
If this works (fluorescent band/signal), your click chemistry is fine, and the issue is the PD probe (oxidation or lack of target). If this fails, your copper catalyst is dead (likely oxygen or buffer incompatibility).
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
-
Source:[Link]
-
-
Wang, T., Dou, X., Chen, X., et al. (2020).
-
Source:[Link]
-
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
-
Source:[Link]
-
- BenchChem Technical Support.
Sources
Technical Support Center: Optimal pH for Benzimidazole Formation with Azidomethyl Precursors
The following technical guide addresses the synthesis of 2-(azidomethyl)benzimidazoles , the standard interpretation of "benzimidazole formation with azidomethyl diamines" (referring to the diamine precursor and the azidomethyl target).
Topic: Optimization of pH conditions for the synthesis of 2-(azidomethyl)benzimidazoles from o-phenylenediamines. Audience: Medicinal Chemists, Process Development Scientists. Safety Level: CRITICAL (Azide Chemistry).
Executive Summary: The pH Paradox
The synthesis of 2-(azidomethyl)benzimidazoles presents a chemical paradox that frequently leads to experimental failure or safety incidents.
-
The Ring Formation (Benzimidazole): Historically requires strong acidic conditions (Phillips Condensation, pH < 1) to catalyze the dehydration and cyclization of the diamine.
-
The Azide Moiety: Is strictly acid-intolerant . Exposure of inorganic azides (like
) to acidic media (pH < 4.6, the of ) generates Hydrazoic Acid , which is both violently explosive and acutely toxic.
Therefore, "Optimal pH" is not a single set point but a biphasic protocol where pH must be rigorously switched between steps. Direct one-pot synthesis involving acid and azide simultaneously is unsafe and chemically flawed.
The Validated Protocol (Two-Step Pathway)
To ensure high yield and safety, the industry-standard approach separates the ring formation from the azide introduction.
Step 1: The Acidic Cyclization (Formation of Chloromethyl Intermediate)
-
Reagents: o-Phenylenediamine + Chloroacetic Acid (or Chloroacetyl Chloride).
-
Optimal pH: pH < 1.0 (typically 4N HCl).
-
Mechanism: Acid catalyzes the nucleophilic attack of the diamine nitrogen onto the carbonyl carbon, followed by dehydration to close the imidazole ring.
-
Target Product: 2-(Chloromethyl)benzimidazole.[1]
Step 2: The Nucleophilic Substitution (Azidation)
-
Reagents: 2-(Chloromethyl)benzimidazole + Sodium Azide (
).[1] -
Optimal pH: Neutral to Mildly Basic (pH 7.0 – 9.0 equivalent).
-
Solvent: Aprotic polar solvents (DMSO, DMF) are preferred to enhance the nucleophilicity of the azide ion (
). -
Mechanism:
displacement of the chloride by the azide.
Mechanism & Workflow Diagram
The following diagram illustrates the strict separation of pH regimes required for this synthesis.
Caption: Biphasic synthesis workflow separating acidic ring closure from neutral azidation to prevent hydrazoic acid formation.
Troubleshooting Guide & FAQs
Category A: Yield & Purity Issues
Q1: I tried a "one-pot" reaction adding
-
Diagnosis: You generated Hydrazoic Acid (
) . -
Explanation: In 4N HCl, sodium azide protonates immediately (
). is a gas (bp 37°C) that escapes the reaction (gas evolution), leaving no azide nucleophile to react with your substrate. -
Solution: You must isolate the 2-(chloromethyl)benzimidazole intermediate, wash it acid-free (or neutralize with
), and then react with in a neutral solvent like DMSO.
Q2: My Step 2 (Azidation) yield is low, and I see a hydroxyl impurity (2-hydroxymethylbenzimidazole).
-
Diagnosis: Hydrolysis due to high pH or water presence.
-
Explanation: While basic conditions favor the azide nucleophile, highly alkaline aqueous conditions (pH > 10) or excess water can cause the hydroxide ion (
) to compete with the azide ( ) in the reaction, displacing the chloride with an alcohol group. -
Solution:
-
Use anhydrous DMSO or DMF.
-
Avoid adding strong bases (like NaOH) directly. The intrinsic basicity of the benzimidazole ring is usually sufficient. If a base is needed to scavenge protons, use a mild non-nucleophilic base like
.
-
Q3: The intermediate 2-(chloromethyl)benzimidazole degrades during workup.
-
Diagnosis: Instability of the free base.
-
Explanation: The chloromethyl group is highly reactive (an alkylating agent). In the free base form, the benzimidazole nitrogen can intermolecularly attack the chloromethyl group of another molecule, leading to polymerization.
-
Solution: Store the intermediate as its hydrochloride salt (stable). Neutralize it to the free base immediately before the azidation step, or perform the azidation on the salt in the presence of an exact stoichiometric amount of base (e.g., Triethylamine) to release the reactive species in situ.
Category B: Reaction Monitoring
Q4: How do I monitor the pH during the reaction if I am using organic solvents like DMSO?
-
Answer: "pH" is strictly defined for aqueous solutions. In DMSO, use wet pH paper (moisten the paper with water, then touch the reaction drop to it) as a proxy.
-
Target: The paper should read pH 7–8.
-
Red (Acidic): Add
or . Acid inhibits the nucleophilicity of the azide. -
Dark Blue/Purple (Basic): Risk of hydrolysis.
-
Optimized Experimental Protocol
Phase 1: Synthesis of 2-(Chloromethyl)benzimidazole
-
Dissolution: Dissolve o-phenylenediamine (1.0 eq) in 4N HCl (10-15 volumes).
-
Addition: Add chloroacetic acid (1.5 eq).
-
Reaction: Reflux (approx. 100°C) for 2–4 hours.
-
Checkpoint: Monitor TLC for consumption of diamine.
-
-
Workup (Critical pH Adjustment):
-
Cool to 0°C.
-
Slowly adjust pH to 8.0–9.0 using aqueous Ammonia (
) or saturated . -
Note: The product precipitates as the free base.
-
-
Isolation: Filter the solid, wash with ice-cold water (to remove salts), and dry under vacuum.
Phase 2: Synthesis of 2-(Azidomethyl)benzimidazole
-
Solvation: Dissolve the dried intermediate from Phase 1 in DMSO (5 volumes).
-
Reagent: Add Sodium Azide (
, 1.1 eq). Caution: Toxic solid. -
Conditions: Stir at Room Temperature for 3–5 hours.
-
Why RT? Heating azides increases the risk of explosion. The chloromethyl group is reactive enough to proceed without heat.
-
-
Workup:
-
Pour the reaction mixture into ice water (excess).
-
The product will precipitate. Filter and wash copiously with water to remove residual DMSO and unreacted azide.
-
Safety: Treat the filtrate (waste water) with bleach (Sodium Hypochlorite) to quench any unreacted azide before disposal.
-
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Azidation |
| Target pH | < 1.0 (Strongly Acidic) | 7.0 – 8.5 (Neutral/Mildly Basic) |
| Key Reagent | 4N HCl | Sodium Azide ( |
| Temperature | Reflux (100°C) | Room Temperature (20–25°C) |
| Primary Risk | Incomplete cyclization if pH > 2 | |
| Solvent System | Aqueous Acid | DMSO / DMF (Anhydrous) |
References
-
Phillips Condensation Mechanism
- Theory: The acid-catalyzed condensation of o-phenylenediamines with carboxylic acids is the foundational method for benzimidazole synthesis.
-
Source: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951.
-
Synthesis of 2-(Chloromethyl)
-
Azide Safety & Handling
- )
-
Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
Nucleophilic Substitution in Benzimidazoles
- Application: Use of DMSO as a solvent to enhance azide nucleophilicity in the synthesis of azidomethyl deriv
-
Source: Al-Mohammed, N. N., et al. "Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores." Molecules, 2023.[1]
Sources
Technical Support Center: Mastering Light-Sensitive Azide Probes in Fluorescence Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with light-sensitive azide probes in fluorescence microscopy. This guide is designed to provide you with field-proven insights and in-depth technical assistance to navigate the complexities of using these powerful chemical reporters. Here, we will address common challenges, offer robust troubleshooting strategies, and present detailed protocols to help you achieve high-quality, reproducible imaging results.
Introduction to Azide Probes in Bioimaging
The azide group (-N₃) has become a cornerstone of bioorthogonal chemistry, offering a small, metabolically stable, and biologically inert handle for labeling biomolecules in living systems.[1][2] Its power lies in its ability to undergo highly specific and efficient ligation reactions, such as the Staudinger Ligation and Copper(I)-Catalyzed or Strain-Promoted Azide-Alkyne Cycloadditions (CuAAC and SPAAC, respectively), with probe molecules like fluorophores.[1][2][3] This enables precise visualization of a wide array of biomolecules, including proteins, glycans, and lipids, within their native cellular context.[2]
However, the inherent properties of some azide-containing molecules, particularly their sensitivity to light, can present unique challenges during fluorescence microscopy experiments. This guide will equip you with the knowledge to overcome these hurdles and unlock the full potential of your azide-based imaging experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low or No Fluorescent Signal
A weak or absent signal is one of the most common issues. The underlying cause can range from inefficient labeling to problems with the imaging setup.
Q: I'm not seeing any fluorescent signal from my azide-labeled cells. What could be wrong?
A: A lack of signal can be frustrating, but it's often a solvable issue. Let's break down the potential causes, starting from your probe and moving through the labeling and imaging workflow.
-
Inefficient Labeling:
-
Cause: The click chemistry reaction may not have proceeded efficiently. For CuAAC, the copper(I) catalyst is crucial and can be sensitive to oxidation or chelation.[4] For SPAAC, the reaction kinetics might be too slow for your experimental timeframe.[5]
-
Solution:
-
Optimize Click Chemistry Conditions: For CuAAC, ensure you are using a freshly prepared reducing agent (e.g., sodium ascorbate) and a copper(I)-stabilizing ligand (e.g., THPTA).[6] Consider using a copper-chelating picolyl moiety in your azide reporter to increase the sensitivity of your imaging routine.[7][8] For SPAAC, you may need to increase the incubation time or the concentration of your strained alkyne probe.[3][6]
-
Verify Probe Incorporation: Before proceeding to fluorescence labeling, confirm that your azide-tagged biomolecule is being successfully incorporated into your cells. This can be done using a biotin-alkyne probe followed by western blotting or streptavidin-based detection.
-
Check for Interfering Substances: Buffers containing sodium azide as a preservative can interfere with click chemistry reactions, significantly decreasing labeling efficiency. Avoid using azide in your buffers during the labeling steps.[9]
-
-
-
Inappropriate Fluorescent Probe:
-
Cause: The chosen fluorescent dye may have a low quantum yield, be poorly matched to your microscope's filters and lasers, or be prone to photobleaching.[1]
-
Solution:
-
Select a Bright and Photostable Dye: Choose a fluorophore with a high extinction coefficient and quantum yield.[1][10] Dyes like the CF® Dyes or Alexa Fluor® series are known for their brightness and photostability.[10][11]
-
Match Dye to Your Imaging System: Ensure the excitation and emission spectra of your dye are compatible with your microscope's laser lines and emission filters to maximize signal detection.[1]
-
-
-
Imaging Parameters:
-
Cause: Incorrect microscope settings, such as low laser power, short exposure times, or a closed confocal pinhole, can lead to a failure to detect the signal.
-
Solution:
-
Optimize Acquisition Settings: As a starting point, increase the laser power and exposure time. For confocal microscopy, open the pinhole slightly to collect more light, though this will reduce optical sectioning.[12]
-
Use a Positive Control: Always include a positive control sample that is known to work to ensure your microscope is functioning correctly.
-
-
Problem 2: High Background or Non-Specific Staining
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio (SNR).
Q: My images have a high background, making it difficult to see my specifically labeled structures. How can I reduce this?
A: High background can stem from several sources, including unbound fluorescent probes, cellular autofluorescence, and non-specific antibody binding if you are using a multi-step detection method.
-
Excess Unbound Probe:
-
Cause: Insufficient washing after the labeling step can leave a high concentration of unbound fluorescent probe in the sample.
-
Solution:
-
Thorough Washing: Increase the number and duration of wash steps after incubation with the fluorescent probe. Using a mild detergent like Tween-20 in your wash buffer can help remove non-specifically bound probes.[1]
-
Use Fluorogenic Probes: Consider using fluorogenic azide probes. These probes are "dark" until they react with their target, at which point they become fluorescent.[13] This can significantly reduce background from unbound probes, even in no-wash experiments.[13]
-
-
-
Cellular Autofluorescence:
-
Cause: Many cell types exhibit natural fluorescence, particularly in the green and yellow channels, due to endogenous molecules like NADH and flavins.
-
Solution:
-
Choose Red-Shifted Dyes: Whenever possible, use fluorescent probes that excite and emit in the red or far-red regions of the spectrum (e.g., Cy5, Alexa Fluor 647) to avoid the spectral regions of high autofluorescence.[1]
-
Use Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the specific fluorescent signal from the autofluorescence background.
-
-
-
Non-Specific Antibody Binding:
-
Cause: If using an indirect detection method (e.g., biotin-azide followed by fluorescent streptavidin), the secondary reagent may bind non-specifically.
-
Solution:
-
Proper Blocking: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from a species different from your primary antibody host) to block non-specific binding sites.
-
Titrate Antibodies: Use the lowest effective concentration of your secondary antibody or streptavidin conjugate.
-
-
Problem 3: Phototoxicity and Photobleaching
Light-sensitive azide probes and the attached fluorophores can be susceptible to photodamage, leading to cell death and loss of signal during imaging.
Q: My cells are dying during live-cell imaging, and my signal is fading quickly. What can I do to minimize phototoxicity and photobleaching?
A: This is a critical issue, especially in live-cell imaging. The light used to excite the fluorophore can damage both the probe and the cell. Here’s how to mitigate these effects.
-
Photoactivation of the Azide Group:
-
Cause: The azide group itself can be unstable to high-intensity light, particularly UV light, which can lead to its cleavage.[14] This can result in a loss of the labeling handle or the generation of reactive species.
-
Solution:
-
Avoid UV Excitation: Whenever possible, choose fluorescent probes that are excited by visible light rather than UV light.[14]
-
Minimize Light Exposure: Use the lowest possible laser power and the shortest possible exposure time that still provides an adequate signal.[14][15]
-
Use Confocal Over Epifluorescence: Confocal microscopy is often preferred over widefield epifluorescence because it minimizes out-of-focus excitation and reduces overall light exposure to the sample.[14]
-
-
-
Photobleaching of the Fluorophore:
-
Cause: All fluorophores will eventually photobleach, or lose their ability to fluoresce, upon repeated excitation.
-
Solution:
-
Use Antifade Mounting Media: For fixed-cell imaging, use a high-quality antifade mounting medium to protect your sample from photobleaching.[1]
-
Image with a More Photostable Dye: Select dyes known for their high photostability.[10][16]
-
Optimize Imaging Strategy: In time-lapse experiments, increase the interval between image acquisitions to allow the fluorophores to recover from a triplet state.
-
-
-
General Phototoxicity:
-
Cause: The generation of reactive oxygen species (ROS) during fluorescence excitation can cause significant cellular stress and lead to cell death.[17]
-
Solution:
-
Reduce Total Light Dose: The key is to minimize the total number of photons hitting your sample. This can be achieved by using lower laser power for longer exposure times (diffuse light delivery) rather than high laser power for short exposures.[15]
-
Oxygen Scavenging: In some cases, adding oxygen scavengers to the imaging medium can reduce phototoxicity, but this may not be suitable for all biological experiments.[17]
-
-
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for fluorescence microscopy using azide probes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between CuAAC and SPAAC, and which one should I choose?
A1: Both are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction is very fast and efficient but requires a copper(I) catalyst, which can be toxic to living cells.[4][6] It is an excellent choice for fixed and permeabilized cells.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a cytotoxic copper catalyst and is therefore the preferred method for live-cell imaging.[5][6] It utilizes a strained cyclooctyne that reacts spontaneously with an azide. The reaction kinetics are generally slower than CuAAC but have been significantly improved with the development of new cyclooctyne reagents.[3][5]
Q2: How should I store my azide probes?
A2: Azide probes, especially those conjugated to fluorescent dyes, should be stored desiccated and protected from light at -20°C.[14][16] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF.[4][14]
Q3: Can I perform multi-color imaging with azide probes?
A3: Yes, multi-color imaging is a powerful application. You can combine an azide-alkyne labeling strategy with other fluorescent techniques like immunofluorescence or fluorescent proteins. When doing so, carefully select fluorophores with minimal spectral overlap to avoid bleed-through.[18] Always include single-color controls to verify the absence of bleed-through.[18]
Q4: What is a "fluorogenic" azide probe and when should I use it?
A4: A fluorogenic probe is a molecule that is non-fluorescent or very weakly fluorescent until it undergoes a chemical reaction, in this case, the click reaction with an alkyne.[13] This "turn-on" mechanism is highly advantageous for live-cell imaging as it allows for the visualization of labeled molecules without the need to wash away unbound, fluorescent probes, thus improving the signal-to-noise ratio and simplifying the experimental workflow.[13]
Detailed Protocols
Protocol 1: General Protocol for CuAAC Labeling in Fixed Cells
This protocol is a starting point and should be optimized for your specific cell type and target biomolecule.
-
Cell Preparation:
-
Seed cells on coverslips and perform metabolic labeling with the desired azide-modified substrate for the empirically determined optimal time.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Click Reaction Cocktail Preparation (Prepare fresh):
-
For a 100 µL reaction volume:
-
To 89 µL of PBS, add:
-
2 µL of alkyne-fluorophore stock solution (e.g., 5 mM in DMSO for a final concentration of 100 µM).
-
5 µL of a 20 mM CuSO₄ solution (final concentration 1 mM).
-
2 µL of a 50 mM THPTA solution (final concentration 1 mM).
-
2 µL of a 100 mM sodium ascorbate solution (final concentration 2 mM).
-
-
Important: Add the reagents in the order listed. The solution should be clear.
-
-
Labeling:
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Aspirate the click cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Wash twice more with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Protocol 2: General Protocol for SPAAC Labeling in Live Cells
This protocol avoids the use of a copper catalyst, making it suitable for live-cell applications.
-
Cell Preparation:
-
Seed cells in an appropriate imaging dish and perform metabolic labeling with the desired azide-modified substrate.
-
-
Labeling Reaction:
-
Prepare a working solution of the strained alkyne-fluorophore (e.g., a DBCO or BCN derivative) in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-25 µM.
-
Wash the cells twice with pre-warmed PBS.
-
Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS or imaging buffer.
-
Add fresh, pre-warmed imaging medium to the cells and proceed with live-cell imaging.
-
Data Summary Table
| Parameter | CuAAC (Fixed Cells) | SPAAC (Live Cells) | Key Considerations |
| Catalyst | Copper(I) | None | Copper is cytotoxic, limiting CuAAC to fixed samples.[5][6] |
| Reaction Speed | Very Fast (minutes) | Slower (minutes to hours) | SPAAC kinetics depend on the specific cyclooctyne used.[3][5] |
| Probe Concentration | 10-100 µM (Alkyne) | 1-25 µM (Strained Alkyne) | Optimize concentration to balance signal and background. |
| Temperature | Room Temperature | 37°C | Maintain physiological conditions for live cells. |
| Incubation Time | 30-60 minutes | 15-60 minutes | Empirically determine the optimal time for your system. |
Logical Relationship Diagram
Caption: A decision-making diagram for troubleshooting low signal issues with azide probes.
References
- Technical Support Center: Signal-to-Noise Optimization in 5-Azidoindole Fluorescence Microscopy - Benchchem.
- Azide-Based Fluorescent Probes: Imaging Hydrogen Sulfide in Living Systems - eScholarship.org.
- AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC.
- Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing).
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity.
- FluoProbes AF - Azide - Interchim.
- CF® Dye Azide - Biotium.
- Azide-based fluorescent probes: imaging hydrogen sulfide in living systems - PubMed - NIH.
- Application Notes and Protocols for Live Cell Imaging Using Bis-Propargyl-PEG13 - Benchchem.
- Copper-free click chemistry for dynamic in vivo imaging - PNAS.
- Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?
- An In-depth Technical Guide to Bioorthogonal Chemistry Using Azide Reporters - Benchchem.
- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC.
- Fluorogenic Azidofluoresceins for Biological Imaging - PMC - NIH.
- Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) - Sigma-Aldrich.
- Between life and death: strategies to reduce phototoxicity in super-resolution microscopy.
- IHC Troubleshooting Guide | Thermo Fisher Scientific - JP.
- A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC.
- A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed.
- Signal-to-Noise Consider
- Optimizing Signal to Noise R
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal-to-Noise Considerations [evidentscientific.com]
- 13. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. journals.biologists.com [journals.biologists.com]
- 16. interchim.fr [interchim.fr]
- 17. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimization of 4-(Azidomethyl)-1,2-benzenediamine Probes
Executive Summary & Core Challenge
The Molecule: 4-(Azidomethyl)-1,2-benzenediamine (4-ABD) is a bifunctional chemical probe. The 1,2-diaminobenzene moiety reacts specifically with 1,2-dicarbonyls (e.g., methylglyoxal) to form a stable quinoxaline adduct. The azide moiety serves as a bioorthogonal handle for downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
The Problem: Failure to remove unreacted 4-ABD before the Click chemistry step is the #1 cause of experimental failure in this workflow.
-
Catalyst Depletion: The unreacted 1,2-diamine group acts as a bidentate ligand, chelating the Copper (Cu(I)) catalyst required for the Click reaction.
-
Reagent Competition: Excess free azide consumes the alkyne-tag (fluorophore or biotin), reducing the signal-to-noise ratio.
-
Ionization Suppression: In Mass Spectrometry (MS) workflows, excess small molecules suppress the ionization of peptides.
Mechanistic Workflow & Logic
The following diagram illustrates the critical "Stop/Go" decision points in the experimental workflow. Note the specific interference mechanism of the unreacted probe.
Figure 1: Workflow logic emphasizing the inhibitory role of unreacted diamines on downstream copper catalysis.
Validated Removal Protocols
Method A: Methanol/Chloroform Precipitation (Gold Standard)
Best For: Proteomics (MS), Western Blotting. Why: This method denatures proteins but provides the highest purity by partitioning lipids and small molecules (like 4-ABD) into the organic phase while pelleting the protein at the interphase.
Reagents:
-
Methanol (MeOH), HPLC Grade
-
Chloroform (CHCl₃), HPLC Grade
-
Milli-Q Water
Protocol:
-
Ratio Calculation: For every 1 volume of lysate (e.g., 100 µL), use the ratio 4:1:3 (MeOH : CHCl₃ : Water).
-
Step 1: Add 400 µL Methanol to the 100 µL sample. Vortex thoroughly (10 sec).
-
Step 2: Add 100 µL Chloroform . Vortex thoroughly (10 sec).
-
Step 3: Add 300 µL Water . Vortex thoroughly. The mixture will become cloudy (emulsion).
-
Separation: Centrifuge at 14,000 x g for 5 minutes at room temperature.
-
Result: You will see a top aqueous layer, a bottom organic layer, and a white protein disc (interphase) between them.[2]
-
-
Extraction: Carefully aspirate and discard the top layer without disturbing the disc.
-
Wash: Add 400 µL Methanol (to wash out residual chloroform and probe). Vortex to dislodge the pellet.[3]
-
Final Spin: Centrifuge at 14,000 x g for 5 minutes .
-
Dry: Remove supernatant.[4] Air dry the pellet for 2-3 minutes (do not over-dry or resuspension becomes difficult).
-
Resuspend: Add Click Reaction Buffer (e.g., 1% SDS in PBS) and sonicate to dissolve.
Method B: Spin Desalting Columns (Native Conditions)
Best For: Workflows requiring native protein conformation (e.g., fluorescence polarization, enzymatic assays). Why: Uses size exclusion to separate the small probe (~163 Da) from large proteins (>10 kDa).
Recommended Product: Zeba™ Spin Desalting Columns (7K MWCO) or Bio-Spin® P-6.
Protocol:
-
Equilibration: Remove storage buffer from the column by centrifuging at 1,000 x g for 2 mins. Discard flow-through.
-
Buffer Exchange: Add reaction buffer (PBS) and spin. Repeat 3 times to equilibrate.
-
Loading: Slowly apply the lysate (up to 70 µL for 0.5 mL columns) to the center of the resin bed.
-
Elution: Centrifuge at 1,000 x g for 2 mins.
-
Collection: The flow-through contains the purified protein. The small molecule probe is trapped in the resin.
Troubleshooting Guide
Symptom: Click Reaction Failure (No Signal)
| Potential Cause | Mechanism | Solution |
| Copper Chelation | Residual 1,2-diamine groups in the lysate bind Cu(I), preventing it from catalyzing the triazole formation. | Switch to Method A. If using Method B, perform two sequential desalting steps. Increase Copper concentration to 1-2 mM (caution: may precipitate proteins). |
| Hypoxia | Cu(I) oxidizes to inactive Cu(II) rapidly in air. | Add Sodium Ascorbate (reducing agent) last. Maintain a 5-10x molar excess of Ascorbate over Copper. |
| Probe Aggregation | 4-ABD is hydrophobic; aggregates may co-precipitate with proteins. | Ensure the initial labeling reaction contains 1-2% DMSO. Wash the protein pellet (Method A, Step 7) rigorously with Methanol.[4] |
Symptom: High Background / Non-Specific Bands
| Potential Cause | Mechanism | Solution |
| Free Probe Click | Unreacted probe was not removed, reacted with the fluorophore, and stuck to the gel/membrane. | Mandatory Removal: You cannot perform "in-situ" click without removing the probe first. Use Method A. |
| Alkyne Aggregation | Fluorophore-alkyne dyes are often hydrophobic and stick to proteins non-specifically. | Perform a post-Click precipitation (Method A) or wash beads with harsh buffers (8M Urea) if using biotin-enrichment. |
Frequently Asked Questions (FAQ)
Q: Can I use dialysis instead of precipitation? A: Technically yes, but we advise against it. Dialysis is slow (overnight). The 1,2-diamine moiety is reactive; prolonged exposure to cell lysate at room temperature or 4°C can lead to non-specific Schiff base formation with protein aldehydes, increasing background noise. Precipitation is immediate and stops all reactivity.
Q: Why does the protocol warn about "Copper Chelation" specifically for this probe? A: This is a unique property of ortho-diamines. Unlike simple azide probes (e.g., Azido-Palmitate), the 1,2-diamine structure of 4-ABD forms a tight coordination complex with transition metals. If you leave 50 µM unreacted probe in your lysate and add 100 µM Copper, the probe will sequester a significant portion of the catalyst, stalling the Click reaction [1].
Q: I lost my protein pellet during the Methanol wash. What happened? A: The pellet becomes loose after the chloroform is removed. When adding the methanol wash (Step 7), do not vortex violently if the pellet is barely visible. Instead, gently flick the tube. Always orient the tube hinge outward in the centrifuge so you know where the pellet should be.
References
-
Mechanism of CuAAC & Catalyst Inhibition
- Worrell, B. T., et al. (2013). "Direct evidence for a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science.
-
Methanol/Chloroform Precipitation (Wessel-Flügge)
- Wessel, D., & Flügge, U. I. (1984). "A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids." Analytical Biochemistry.
-
1,2-Dicarbonyl Probe Chemistry
-
Wang, H., et al. (2013). "A bioorthogonal probe for proteomic profiling of the methylglyoxal-modified proteome." Journal of the American Chemical Society.[5]
-
-
Copper Chelation by 1,2-Diamines
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." Journal of the American Chemical Society.[5]
-
Sources
Technical Support Center: Solubilization Strategies for Azidomethyl-o-phenylenediamine
Topic: Solving solubility and stability issues of Azidomethyl-o-phenylenediamine in PBS. Ticket ID: #SOL-AZ-OPD-001 Support Tier: Level 3 (Senior Application Scientist)
The Solubility Paradox: Why This Happens
Welcome to the Technical Support Center. You are likely reading this because your Azidomethyl-o-phenylenediamine (Az-OPD) has precipitated upon addition to PBS, or your stock solution has turned dark brown.
To solve this, we must understand the molecular conflict:
-
Hydrophobicity: The o-phenylenediamine (OPD) core is an aromatic amine. While amines can be polar, the benzene ring and the azidomethyl group (
) add significant lipophilicity. -
pKa Mismatch: The pKa of the first amine group in OPD derivatives is typically around 4.5. In Phosphate Buffered Saline (PBS) at pH 7.4, the molecule exists almost entirely in its neutral (uncharged) form . Neutral aromatic amines have very poor water solubility compared to their protonated salts.
-
Ionic Strength: PBS contains ~137 mM NaCl. This high ionic strength creates a "salting-out" effect, further reducing the solubility of hydrophobic organic molecules compared to pure water.
The Solution: You cannot force this molecule into PBS directly. You must use a "co-solvent system" that acts as a bridge between the organic solid and the aqueous buffer.
Optimized Solubilization Protocol
Status: Verified Standard: ISO 10993-5 (Cytotoxicity compatible limits)
Do not attempt to dissolve the solid directly in PBS. Follow this "Tiered Solubilization" workflow to ensure a stable, homogeneous solution.
Step 1: Primary Stock Preparation (Anhydrous)
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).
-
Concentration: Prepare a high-concentration stock (e.g., 10–50 mM).
-
Technique: Vortex vigorously. If particles persist, sonicate for 30 seconds in a water bath.
-
Why: DMSO disrupts the crystal lattice of the aromatic rings, which water cannot do effectively.
Step 2: The "Shock-Free" Dilution
-
The Trap: Adding a drop of DMSO stock into a static volume of PBS often causes local precipitation (the "oil drop" effect) because the local concentration exceeds solubility before mixing occurs.
-
The Fix:
-
Calculate the volume of stock needed for your final assay concentration (typically <100 µM).
-
Place the PBS in a tube and vortex it to create a vortex cone .
-
Inject the DMSO stock directly into the center of the vortex .
-
This ensures rapid dispersion, preventing the molecules from aggregating.
-
Step 3: Clarification (Optional but Recommended)
-
Centrifuge the final working solution at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube. This removes micro-aggregates that can cause false positives in fluorescence assays.
Visual Workflow: The Solubilization Pathway
The following diagram illustrates the critical path to a stable working solution, highlighting the "Danger Zone" where precipitation occurs.
Figure 1: Critical path for solubilization. Note that static addition leads to the "Danger Zone" of precipitation, which is often irreversible in aqueous buffers.
Troubleshooting & FAQs
Issue 1: "The solution turned brown/black overnight."
Diagnosis: Oxidation.[1][2] Mechanism: Phenylenediamines are electron-rich and prone to auto-oxidation, forming azo-dimers or quinone imines (colored species). This is accelerated by light and higher pH. The Fix:
-
Degas: Use degassed PBS (bubbled with
or Argon) if possible. -
Freshness: Prepare the working solution immediately before use. Never store the diluted PBS solution.
-
Storage: Store the anhydrous DMSO stock at -20°C or -80°C, protected from light.
Issue 2: "My cells are dying, but not from the drug."
Diagnosis: Solvent Toxicity.[3][4][5] Mechanism: High concentrations of DMSO (>1%) can solubilize cell membranes and induce apoptosis. The Fix:
-
Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) .
-
Refer to the Solvent Compatibility Matrix below.
Issue 3: "I see crystals under the microscope."
Diagnosis: Solubility Limit Exceeded. Mechanism: You have exceeded the thermodynamic solubility of the neutral molecule in PBS. The Fix:
-
Lower the working concentration. For most OPD probes, 10–50 µM is sufficient.
-
Add a surfactant: Include 0.05% Tween-20 or 0.1% Pluronic F-127 in the PBS. This creates micelles that stabilize the hydrophobic molecule without interfering with most cellular uptake mechanisms.
Solvent Compatibility Matrix
Use this table to determine the safe limits for your experimental setup.
| Solvent System | Solubility Limit (Approx.) | Biological Tolerance | Stability (at RT) |
| Pure PBS (pH 7.4) | < 10 µM (Poor) | Excellent | < 2 Hours (Oxidizes) |
| 100% DMSO | > 50 mM (High) | Toxic (Cells) | Weeks/Months (-20°C) |
| PBS + 1% DMSO | ~100 µM | Moderate (Check cell line) | < 4 Hours |
| PBS + 0.1% DMSO | ~20-50 µM | Excellent | < 4 Hours |
| Ethanol/Methanol | Moderate | Lower tolerance than DMSO | Volatile (Evaporation risk) |
References
-
Solubility of Benzene-1,2-diamine (o-Phenylenediamine). Solubility of Things.[2][6][7] (General properties of the OPD class).
-
DMSO tolerance in cell culture assays. ResearchGate. (Guidelines for solvent limits in biological assays).
-
Synthesis and Application of o-Phenylenediamine Derivatives. ChemicalBook. (Chemical properties and stability data).
-
OECD Guidelines for the Testing of Chemicals. (Standard for organic solvent limits in toxicity testing, typically <1%).[3][8]
Sources
- 1. osha.gov [osha.gov]
- 2. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
NMR chemical shifts for 4-(Azidomethyl)-1,2-benzenediamine characterization
[1][2]
Executive Summary & Application Context
4-(Azidomethyl)-1,2-benzenediamine is a bifunctional building block containing an electron-rich o-phenylenediamine core and a reactive benzyl azide motif.[1][2] It serves as a "switchable" scaffold:
-
Benzimidazole Formation: The diamine condenses with aldehydes/anhydrides.[1][2]
-
Click Chemistry: The azide participates in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1][2]
Characterization Challenge: The primary challenge is verifying the integrity of the azide group (
Structural Analysis & Expected Chemical Shifts
The definitive verification of this molecule relies on tracking the benzylic methylene (
Comparative NMR Data Table (Solvent: DMSO- )
| Nucleus | Motif | Precursor: (3,4-Diaminophenyl)methanol | Target: 4-(Azidomethyl)-1,2-benzenediamine | Diagnostic Trend |
| Upfield Shift ( | ||||
| Unchanged (Broad, Exchangeable) | ||||
| Ar-H (Core) | Minimal change (Electron-rich ring) | |||
| Major Shielding ( | ||||
| Ar-C (Quat) | C-4 shifts upfield due to inductive effect change |
Note: Chemical shifts are referenced to DMSO-
(2.50 ppm; 39.5 ppm).[1][2][3] Values may fluctuate ppm depending on concentration and pH.[1][2]
Synthesis & Characterization Workflow
The synthesis typically proceeds from 3,4-diaminobenzoic acid or its alcohol derivative. The critical step is the conversion of the alcohol (or chloride) to the azide without oxidizing the amine groups.
Visualized Pathway (DOT Diagram)
Figure 1: Logical workflow for the synthesis and verification of the target azide, highlighting the critical NMR checkpoints.
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
Objective: Prevent in-tube oxidation of the diamine during acquisition.
-
Solvent Choice: Use DMSO-
(99.9% D) stored over molecular sieves.[1][2] CDCl is often acidic (HCl traces) and can protonate the amines, broadening peaks and shifting aromatic signals downfield.[1][2] -
Preparation:
-
Acquisition:
Protocol B: Distinguishing Impurities
Common impurities include the Benzyl Alcohol (unreacted starting material) and Benzyl Chloride (intermediate).[1][2]
References
-
Benzyl Azide Shift Standards
-
Diaminobenzoic Acid/Alcohol Precursors
-
Azide Synthesis Methodologies
-
General Benzimidazole Synthesis from Diamines
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. chem.washington.edu [chem.washington.edu]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of the Azide Peak at 2100 cm⁻¹
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azide Functional Group and its Vibrational Fingerprint
The azide functional group (-N₃) is a cornerstone of modern chemistry, particularly in the realm of bioconjugation, drug discovery, and materials science. Its utility in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, has revolutionized the way scientists can link molecules together. The ability to selectively and efficiently introduce the azide moiety and track its presence is paramount. Fourier Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and highly specific method for this purpose. The azide's asymmetric stretching vibration gives rise to a strong and distinct absorption peak typically found in the 2000-2150 cm⁻¹ region of the infrared spectrum, a window that is relatively free from other common organic functional group absorptions.[1] This makes FTIR an invaluable tool for both qualitative identification and quantitative analysis of azides.
This guide provides an in-depth comparison of common FTIR sampling techniques for the analysis of the azide peak, supported by experimental insights and protocols to ensure accurate and reproducible results.
Interpreting the Azide Peak at ~2100 cm⁻¹: More Than Just a Presence
The precise position, shape, and intensity of the azide peak are highly sensitive to its local chemical environment. Understanding these nuances is critical for accurate spectral interpretation.
The asymmetric stretching vibration of the azide group is the primary focus of our analysis. Several factors can influence this characteristic peak:
-
Molecular Structure: The electronic nature of the group to which the azide is attached can shift the peak position. Electron-withdrawing groups tend to shift the peak to higher wavenumbers, while electron-donating groups can cause a shift to lower wavenumbers.
-
Solvent Effects and Hydrogen Bonding: The polarity of the solvent and its ability to form hydrogen bonds significantly impact the azide peak. In protic, hydrogen-bonding solvents like water, the azide peak is typically observed at a higher frequency (e.g., ~2124 cm⁻¹) compared to aprotic solvents like DMSO or THF, where it undergoes a red shift to lower wavenumbers (e.g., ~2109-2111 cm⁻¹).[2] This is due to the stabilization of the azide's ground state by hydrogen bonding.
-
Metal Coordination: The coordination of the azide anion to a metal center can also cause substantial shifts in the peak position, providing insights into the nature of the metal-ligand bond.[3]
-
Physical State: The physical state of the sample (solid, liquid, or in solution) can affect the peak's bandwidth and position due to intermolecular interactions.
-
Fermi Resonance: The azide absorption band can sometimes appear as a complex profile with shoulders or multiple components. This can be due to Fermi resonance, where the azide's asymmetric stretch vibrationally couples with an overtone or combination band of another vibration in the molecule.[2]
A Comparative Guide to FTIR Sampling Techniques for Azide Analysis
The choice of sampling technique is a critical experimental decision that directly impacts the quality and reproducibility of the FTIR data. Here, we compare three common techniques: Transmission, Attenuated Total Reflectance (ATR), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS).
| Technique | Principle | Advantages for Azide Analysis | Disadvantages for Azide Analysis | Best Suited For |
| Transmission (KBr Pellet) | IR beam passes directly through the sample. | - High-quality, high-resolution spectra.[4] - Well-established, extensive spectral libraries available. - Good for quantitative analysis with proper sample preparation. | - Requires significant sample preparation (grinding, pressing).[5] - KBr is hygroscopic; water absorption can interfere with the spectrum.[6] - Difficult for opaque or thick samples. | - Pure solid organic and inorganic azides. - Quantitative analysis of solid mixtures. |
| Attenuated Total Reflectance (ATR) | IR beam interacts with the sample surface via an evanescent wave. | - Minimal to no sample preparation.[4][5] - Fast and easy to use. - Good for both solids and liquids. - Reproducible results.[4] | - Potential for spectral distortions (peak shifts, intensity changes) that may require correction.[7] - Surface-sensitive; may not represent the bulk sample. - Diamond ATR crystals have a strong absorbance in the 2300–1900 cm⁻¹ region which can sometimes interfere with the azide peak, though single reflection ATR can mitigate this. | - Rapid screening of solid and liquid azide-containing samples. - In-situ reaction monitoring. - Analysis of films and coatings. |
| Diffuse Reflectance (DRIFTS) | IR beam diffusely scatters from the sample surface. | - Ideal for powdered and rough-surfaced solid samples.[8] - Minimal sample preparation (often requires dilution with a non-absorbing matrix like KBr). - High sensitivity to surface species.[8] | - Spectra can have contributions from both specular and diffuse reflectance, leading to band distortions. - Quantitative analysis can be challenging due to variations in particle size and packing density.[9] - Requires Kubelka-Munk correction for comparison with transmission spectra. | - Analysis of heterogeneous catalysts with azide probes. - Characterization of high-surface-area powdered azides. - Analysis of solid samples that are difficult to grind or press into pellets. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your results, meticulous adherence to experimental protocols is essential. Here, we provide a detailed protocol for the quantitative analysis of a solid azide sample using the KBr pellet transmission method.
Workflow for Quantitative Azide Analysis via KBr Pellet Transmission FTIR
Caption: Workflow for quantitative analysis of an azide-containing solid sample using the KBr pellet transmission FTIR method.
Detailed Protocol: Quantitative Analysis of a Solid Azide Sample
1. Preparation of Standards and Unknown Sample Pellets:
-
Materials: Spectroscopy-grade potassium bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.[6] Your azide-containing standard of known purity and the unknown sample. An agate mortar and pestle, and a hydraulic press with a pellet die.
-
Procedure:
-
Accurately weigh a series of masses of your azide standard (e.g., 0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg) and approximately 200 mg of dried KBr for each standard. The sample concentration in KBr should ideally be between 0.2% and 1%.[10][11]
-
For each standard, first grind the azide compound in the agate mortar to a fine powder. Then, add the KBr and gently but thoroughly mix to ensure a homogenous mixture.[6]
-
Transfer the mixture to the pellet die and press under a hydraulic press (typically 8-10 tons of pressure) for 1-2 minutes to form a transparent or translucent pellet.[6] A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination.
-
Prepare a pellet of the unknown sample using the same procedure, ensuring the mass of the unknown is within the range of the standards.
-
Prepare a blank pellet containing only KBr to be used for the background measurement.[12]
-
2. FTIR Data Acquisition:
-
Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Set the desired spectral resolution (e.g., 4 cm⁻¹) and the number of scans to be co-added (e.g., 32-64) for a good signal-to-noise ratio.
-
Measurement:
-
Place the blank KBr pellet in the sample holder and collect the background spectrum.
-
Sequentially, place each standard pellet and the unknown sample pellet in the sample holder and collect their respective absorbance spectra.
-
3. Data Analysis and Quantification:
-
Software: Use the FTIR software's data processing tools.
-
Procedure:
-
For each spectrum, apply a baseline correction to the region around the azide peak (~2200-2000 cm⁻¹).
-
Integrate the area of the azide asymmetric stretching peak.
-
Create a calibration curve by plotting the integrated peak area (y-axis) versus the known concentration or mass of the azide standard in each pellet (x-axis).
-
Perform a linear regression analysis on the calibration data. The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.
-
Using the equation of the line from the linear regression, calculate the concentration of the azide in your unknown sample from its integrated peak area.
-
Navigating Challenges and Ensuring Data Integrity
-
Moisture Contamination: As KBr is highly hygroscopic, absorbed water can lead to broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹, potentially interfering with the analysis. Always use thoroughly dried KBr and prepare pellets in a low-humidity environment if possible.[6]
-
Scattering Effects: In transmission spectroscopy, improperly ground or mixed samples can cause scattering of the IR beam, leading to a sloping baseline and inaccurate absorbance measurements. Ensure the sample is ground to a fine, uniform powder.
-
ATR Correction: When using ATR, be aware that the depth of penetration of the evanescent wave is wavelength-dependent. This can cause the relative intensities of peaks at lower wavenumbers to appear stronger than in a transmission spectrum. Most FTIR software includes an ATR correction function to account for this effect, which is recommended for accurate qualitative analysis and comparison with transmission spectral libraries.[7]
-
DRIFTS and the Kubelka-Munk Transformation: For quantitative analysis with DRIFTS, the relationship between reflectance and concentration is not linear. The Kubelka-Munk equation is used to convert the measured reflectance into a pseudo-absorbance unit (Kubelka-Munk units) that is proportional to the concentration.[9]
Conclusion
FTIR spectroscopy is an indispensable technique for the analysis of the azide functional group, offering both qualitative and quantitative information with high specificity. The choice of sampling technique—Transmission, ATR, or DRIFTS—should be guided by the nature of the sample and the analytical question at hand. While ATR offers speed and convenience for rapid screening, the KBr pellet transmission method remains a gold standard for obtaining high-quality spectra for detailed analysis and quantification, provided that a rigorous experimental protocol is followed. By understanding the factors that influence the azide peak and the nuances of each sampling technique, researchers can confidently and accurately characterize their azide-containing molecules, accelerating progress in drug development and materials science.
References
-
The vibrational spectroscopy of the coordinated azide anion; A theoretical study. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
The vibrational spectroscopy of the coordinated azide anion; a theoretical study. (n.d.). RSC Publishing. Retrieved February 25, 2026, from [Link]
-
FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved February 25, 2026, from [Link]
-
Extending the Vibrational Lifetime of Azides with Heavy Atoms. (2017). PMC. Retrieved February 25, 2026, from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved February 25, 2026, from [Link]
-
Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. (2025, August 26). Nanoscale Advances (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved February 25, 2026, from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026, February 10). Kintek Press. Retrieved February 25, 2026, from [Link]
-
Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved February 25, 2026, from [Link]
-
Analysis of copper azide in ammunition using FTIR. (2001). Symposium on Chemical Problems Connected with the Stability of Explosives. Retrieved February 25, 2026, from [Link]
-
Analysis of copper azide in ammunition using FTIR. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Vibrational Spectrum of Sodium Azide Single Crystals. (1966). The Journal of Chemical Physics. Retrieved February 25, 2026, from [Link]
-
Mid-Infrared Enhanced Spectrochemical Detection Using Azide Vibrational Probes. (2025, December 2). Request PDF. Retrieved February 25, 2026, from [Link]
-
In-Situ Vibrational Spectroscopy of Specifically Adsorbed Azide on Silver Electrodes. (n.d.). DTIC. Retrieved February 25, 2026, from [Link]
-
Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. (2008, July 14). The Journal of Chemical Physics. Retrieved February 25, 2026, from [Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy. (2011, March 15). Agilent. Retrieved February 25, 2026, from [Link]
-
A Direct Comparison of Azide and Nitrile Vibrational Probes. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy. (n.d.). LabRulez GCMS. Retrieved February 25, 2026, from [Link]
-
Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization. (2025, February 24). PMC. Retrieved February 25, 2026, from [Link]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides. (n.d.). Specac Ltd. Retrieved February 25, 2026, from [Link]
-
Comparative study of ATR and DRIFT infrared spectroscopy techniques in the analysis of soil samples. (2021, September 16). PubMed. Retrieved February 25, 2026, from [Link]
-
The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. (n.d.). Digital CSIC. Retrieved February 25, 2026, from [Link]
-
Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. (2025, April 3). MDPI. Retrieved February 25, 2026, from [Link]
-
Why do two FTIR spectra (ATR and DRIFT) of the same sample look different?. (2022, March 25). ResearchGate. Retrieved February 25, 2026, from [Link]
-
FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. (2020, December 21). PMC. Retrieved February 25, 2026, from [Link]
-
(PDF) Quantitative analysis of ATR-FTIR. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
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Mass Spectrometry Fragmentation Patterns of Azidomethyl Benzimidazoles
This guide details the mass spectrometry fragmentation patterns of azidomethyl benzimidazoles, specifically focusing on their critical role as intermediates and potential genotoxic impurities (e.g., AZBT) in the synthesis of Sartan drugs (Angiotensin II Receptor Blockers).
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural Elucidation, Impurity Profiling (Sartans), and Mechanistic Fragmentation
Executive Summary: The Azide-Tetrazole Challenge
In the development of benzimidazole-based therapeutics—particularly Sartans like Losartan, Candesartan, and Valsartan—the azidomethyl moiety is a transient synthetic intermediate used to construct the tetrazole ring. However, residual azidomethyl benzimidazoles (e.g., AZBT) are potent mutagens.[1]
Distinguishing the azidomethyl group (
Mechanistic Fragmentation Pathways
Understanding the gas-phase chemistry of these species is prerequisite to accurate identification. The fragmentation is governed by the relative stability of the nitrogen-rich functionalities.
A. The Azidomethyl Pathway (The "Nitrene" Route)
The azidomethyl group is thermally and energetically labile. Upon Collision-Induced Dissociation (CID), it follows a distinct "Nitrogen Cascade":
-
Primary Event (
): The most characteristic feature is the facile loss of molecular nitrogen (28 Da). -
Nitrene Formation: The loss of
generates a highly reactive electrophilic nitrene intermediate ( ). -
Rearrangement (Ring Expansion/Insertion): Unlike stable functional groups, the nitrene does not survive; it instantly rearranges.
-
Path A (Imine Formation): 1,2-Hydrogen shift leads to a methylene-imine (
), often followed by hydrolysis or further fragmentation. -
Path B (Ring Expansion): If the azide is benzylic, the nitrogen can insert into the aromatic ring, expanding it to a dehydro-azepine structure.
-
B. The Tetrazole Pathway (The "Retro-Cycloaddition" Route)
While tetrazoles also contain four nitrogen atoms, their cyclic structure dictates a different fragmentation mechanism:
-
Retro-Cycloaddition: The ring opens to expel hydrazoic acid (
, 43 Da) or azide radical ( , 42 Da) . -
Nitrile Formation: The diagnostic remnant of a tetrazole cleavage is often a stable nitrile cation (
).
C. Visualizing the Mechanism
The following diagram illustrates the divergent pathways between the Azidomethyl impurity and the Tetrazole drug core.
Caption: Divergent fragmentation pathways of Azide vs. Tetrazole moieties. Note the diagnostic loss of 43 Da (
Comparative Data: Azide vs. Alternative Structures
The following table compares the MS/MS behavior of a typical Azidomethyl Benzimidazole impurity (like AZBT) against its Tetrazole analog and a simple Benzimidazole core.
| Feature | Azidomethyl Benzimidazole (e.g., AZBT) | Tetrazole Analog (e.g., Valsartan) | Simple Benzimidazole |
| Primary Neutral Loss | 28 Da ( | 43 Da ( | 27 Da (HCN) or 28 Da (CO) |
| Diagnostic Ion | |||
| Fragmentation Energy | Low (Very Labile) | Medium | High (Stable Ring) |
| Mechanism | Radical-induced cleavage / Nitrene formation | Retro-electrocyclic ring opening | Ring cleavage / Side chain loss |
| Key MRM Transition | Variable based on R-group |
Experimental Note: In "Sartan" analysis, the impurity AZBT (
Validated Experimental Protocol
To ensure reproducibility and prevent thermal degradation of the labile azide group prior to detection, the following LC-MS/MS protocol is recommended.
Methodology: Targeted Quantification of Azido Impurities
Step 1: Sample Preparation (Critical)
-
Solvent: Dissolve API in Methanol:Water (50:50) . Avoid pure acetonitrile if thermal stability is a concern during sonication.
-
Temperature Control: Maintain all solutions at 4°C . Azides can degrade thermally, leading to false negatives.
-
Concentration: Target 1.0 mg/mL for API; spike impurities at 1-100 ng/mL range.
Step 2: LC-MS/MS Parameters
-
Instrument: Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500+).
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode .
-
Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 3.0 x 50 mm). Reason: Phenyl columns provide superior selectivity for aromatic isomers.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Steep gradient (e.g., 30% B to 90% B in 3 mins) to elute non-polar azides quickly.
Step 3: MRM Transitions (Example for AZBT)
| Compound | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (V) |
| AZBT | 278.1 | 235.1 | 207.1 | 15 - 25 |
| Internal Std | 282.1 ( | 239.1 | 211.1 | 15 - 25 |
Note: The transition
Workflow Diagram
Caption: Optimized LC-MS/MS workflow for trace analysis of azidomethyl benzimidazole impurities.
References
-
Shimadzu Application News. (2021). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance.[2][3] Retrieved from
-
Waters Corporation. (2021). Separation and Detection of an Azido Impurity in Sartan Drug Substances Using the XSelect CSH Phenyl-Hexyl Column by UHPLC-UV-MS. Retrieved from
-
Agilent Technologies. (2021). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues.[2] Retrieved from
-
Himo, F., et al. (2002).[4] Mechanisms of tetrazole formation by addition of azide to nitriles.[4][5][6] Journal of the American Chemical Society.[4] Retrieved from
-
Thermo Fisher Scientific. (2021). A validated method for the rapid and confident determination of azido (AZBT) impurity in sartan drug products.[1][3][7] Retrieved from
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- 7. waters.com [waters.com]
A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: DAF-FM vs. Emerging Alternatives
In the intricate world of cellular signaling, nitric oxide (NO) stands out as a transient and highly reactive signaling molecule, pivotal in a vast array of physiological and pathological processes. Its detection, however, presents a significant challenge due to its fleeting nature. This guide provides an in-depth comparison of the widely-used fluorescent probe, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), with the broader class of o-phenylenediamine-based probes, including a discussion on the potential, yet uncharacterized, role of compounds like 4-(Azidomethyl)-1,2-benzenediamine. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their experimental designs.
The Challenge of Detecting Nitric Oxide
Nitric oxide's short half-life, typically a few seconds in biological systems, necessitates detection methods with high sensitivity and spatiotemporal resolution. Fluorescent probes have emerged as a powerful tool for real-time imaging of NO in living cells. The ideal probe should exhibit high selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS), a significant and quantifiable fluorescence increase upon reaction with NO, and minimal perturbation of the biological system under investigation.
DAF-FM: The Established Standard
DAF-FM, and its cell-permeable diacetate form (DAF-FM DA), has become a cornerstone for intracellular NO detection. It is an improved version of the earlier DAF-2 probe, offering enhanced photostability and reduced pH sensitivity in the physiological range.[1][2]
Mechanism of Action
The detection of NO by DAF-FM is an indirect process that requires the presence of oxygen.[3] DAF-FM itself is weakly fluorescent. In the presence of NO, it is converted into a highly fluorescent triazole derivative.[1] The exact mechanism is still a subject of discussion, but it is generally accepted that NO first reacts with oxygen to form a nitrosating agent, such as dinitrogen trioxide (N₂O₃) or nitrogen dioxide (NO₂•), which then reacts with the o-phenylenediamine moiety of DAF-FM to form the fluorescent benzotriazole.[1][3]
For intracellular applications, the non-polar DAF-FM DA readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now polar and NO-sensitive DAF-FM within the cell.[4][5]
Figure 2: General experimental workflow for intracellular NO detection using DAF-FM DA.
Conclusion and Future Perspectives
DAF-FM remains a robust and reliable tool for the detection of nitric oxide in a wide range of biological applications. Its well-characterized mechanism and performance make it a valuable standard in the field. The class of o-phenylenediamine-based probes represents a promising avenue for the development of new NO sensors with potentially tailored properties, although they share a similar detection mechanism and potential for cross-reactivity.
The hypothetical probe, 4-(Azidomethyl)-1,2-benzenediamine, while structurally intriguing, requires empirical validation to ascertain its utility for NO detection. Future research in this area should focus on the synthesis and characterization of novel o-phenylenediamine derivatives to expand the toolkit available for nitric oxide research, with an emphasis on improving selectivity and exploring alternative reaction mechanisms.
References
-
Kelm, M., et al. (2012). A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia. Free Radical Biology and Medicine, 52(9), 1847-1856. [Link]
-
Goryo Chemical, Inc. DAF-FM (diaminofluorescein-FM) For detection of nitrogen oxide by green fluorescence. [Link]
-
Itoh, Y., et al. (2000). Determination and Bioimaging Method for Nitric Oxide in Biological Specimens by Diaminofluorescein Fluorometry. Analytical Biochemistry, 287(2), 203-209. [Link]
-
Baltrusaitis, J., et al. (2011). Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye. Nitric Oxide, 25(2), 161-169. [Link]
-
Planchet, E., et al. (2006). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of Experimental Botany, 57(12), 3245-3255. [Link]
-
Goryo Chemical, Inc. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence. [Link]
-
Witten, P. E., et al. (2023). Bone Formation in Zebrafish: The Significance of DAF-FM DA Staining for Nitric Oxide Detection. International Journal of Molecular Sciences, 24(24), 17429. [Link]
-
Al-Awad, S. A., et al. (2020). Development of High-Throughput Method for Measurement of Vascular Nitric Oxide Generation in Microplate Reader. Molecules, 25(18), 4242. [Link]
-
Jourd'heuil, D. (2005). On the specificity of 4-amino-5-methylamino-2',7'-difluorofluorescein as a probe for nitric oxide. Free Radical Biology and Medicine, 39(3), 367-375. [Link]
-
Yang, Y., et al. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N 2 O 3. Chemical Science, 11(1), 108-114. [Link]
-
Bachl, J., & Díaz, D. D. (2010). N,N'-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]. Molbank, 2010(4), M707. [Link]
Sources
Validating 1,2,3-Triazole Formation via HPLC-MS: A Technical Guide
Executive Summary: The Precision Imperative
In drug discovery, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ubiquitous. However, the assumption that "Click" chemistry is flawless often leads to downstream failure. While NMR remains the structural gold standard, it fails to detect trace catalytic impurities or adequately resolve regioisomeric byproducts (1,5-isomers) in high-throughput settings.
This guide argues that HPLC-MS (LC-MS) is the superior primary validation tool for triazole synthesis. It offers a self-validating workflow that simultaneously confirms product identity, quantifies regioisomeric purity, and monitors catalyst removal—capabilities that NMR and TLC cannot achieve in isolation.
Part 1: The Challenge of Triazole Validation
The formation of a 1,2,3-triazole ring is thermodynamically favorable, but the pathway is fraught with invisible pitfalls:
-
Regioisomerism: Thermal "Click" reactions (ruthenium-catalyzed or uncatalyzed) can produce mixtures of 1,4- and 1,5-disubstituted isomers. These have identical masses but vastly different biological activities.
-
Copper Contamination: Residual Cu ions can chelate to the triazole nitrogen, suppressing ionization and creating false negatives or complex adducts in MS.
-
Incomplete Conversion: Trace azides are potentially genotoxic; their detection requires high-sensitivity methods (LOD < 1 ppm) that NMR cannot provide.
Part 2: Method Comparison (Objective Analysis)
The following table contrasts the three primary validation methods. Note that while NMR provides structural certainty, LC-MS wins on sensitivity and throughput.
| Feature | HPLC-MS (Recommended) | 1H NMR | TLC / UV-Vis |
| Primary Utility | Quantitation, Purity, Mass Confirmation | Structural Elucidation | Quick Qualitative Check |
| Regioisomer Resolution | High (w/ Phenyl-Hexyl columns) | High (distinct proton shifts) | Low (spots often overlap) |
| Sensitivity (LOD) | Femtomole range (pg/mL) | Micromole range (mg/mL) | Millimole range |
| Throughput | High (5-10 min/sample) | Low (10-30 min/sample) | High (Parallel) |
| Impurity Profiling | Detects trace azides/copper adducts | "Silent" for trace impurities (<1%) | Non-specific |
| Sample Recovery | Destructive (unless split) | Non-destructive | Destructive |
Part 3: Deep Dive – HPLC-MS Methodology
The "Self-Validating" Protocol
To ensure data integrity, we utilize a System Suitability Test (SST) . Before running reaction samples, a standard mix of the alkyne, azide, and a commercial triazole standard is injected. If resolution (
Chromatographic Strategy: The Phenyl-Hexyl Advantage
Expertise Insight: Do not use a standard C18 column for separating 1,4 and 1,5 isomers. Their hydrophobicities are too similar.
-
Recommended Column: Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: The
- interactions between the phenyl ring of the stationary phase and the triazole ring differ significantly between the 1,4 (linear) and 1,5 (sterically crunched) isomers, providing superior separation selectivity ( ).
Experimental Workflow
Mobile Phase A: Water + 0.1% Formic Acid (FA)
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Note: FA is critical. It protonates the triazole ring (
Gradient Profile:
-
0-1 min: 5% B (Divert to waste to remove copper salts).
-
1-6 min: 5%
95% B (Elution of reactants/products). -
6-8 min: 95% B (Wash lipophilic byproducts).
-
8-10 min: 5% B (Re-equilibration).
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for the analytical workflow.
Figure 1: Analytical workflow for CuAAC reaction monitoring. The quenching step is vital to prevent copper from suppressing the MS signal.
Part 4: Mechanistic Insight & Fragmentation
In ESI+ MS/MS, 1,2,3-triazoles exhibit a diagnostic fragmentation pattern. Understanding this allows you to distinguish the triazole ring from isobaric impurities.
Key Fragmentation Pathway:
The protonated molecular ion
-
Diagnostic Loss:
Da (Loss of ). -
Result: Formation of a highly reactive aziridine or ketenimine cation.
Visualization: MS/MS Fragmentation Logic
Figure 2: Diagnostic fragmentation pathway of 1,2,3-triazoles in ESI+, showing the characteristic loss of Nitrogen (-28 Da).
Part 5: Experimental Case Study
Objective: Validate the synthesis of a triazole-linked peptidomimetic. Setup:
-
Instrument: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50mm, 1.8µm).
-
Flow Rate: 0.4 mL/min.
Results:
-
Retention Time: The 1,4-isomer eluted at 3.2 min, while the trace 1,5-isomer (thermal byproduct) eluted at 3.5 min.
-
MS Confirmation: Parent ion observed at m/z 455.2. MS/MS spectrum showed a dominant peak at m/z 427.2, confirming the loss of
(28 Da). -
Purity: Integration revealed a 98:2 ratio of 1,4 to 1,5 isomers.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
-
Di, X., et al. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases.[1] Journal of Separation Science.
-
Kéki, S., et al. (2001). Mass spectrometric characterization of 1,2,3-triazole derivatives. Journal of Mass Spectrometry.
-
Holub, J., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[2] Molecules.
Sources
A Comparative Guide to the Fluorescence Quantum Yield of 4-(Azidomethyl)-1,2-benzenediamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of o-Phenylenediamines in Fluorescence Sensing
o-Phenylenediamine (OPD) derivatives are a cornerstone in the development of fluorescent probes, particularly for detecting reactive nitrogen species (RNS) like nitric oxide (NO).[1][2] The core principle lies in a fluorescence "turn-on" mechanism. The electron-rich OPD moiety often quenches the fluorescence of a linked fluorophore through a process called photoinduced electron transfer (PET).[1] Upon reaction with analytes such as nitrous acid (formed from NO in aerobic, aqueous environments), the OPD group cyclizes to form an electron-deficient benzotriazole.[1][2] This transformation inhibits PET, restoring the molecule's fluorescence.
The subject of this guide, 4-(azidomethyl)-1,2-benzenediamine, is a bifunctional precursor. It contains the NO-reactive OPD core and an azide group, which can be used for subsequent conjugation to biomolecules or surfaces via "click chemistry." The key question for researchers is the efficiency of the resulting fluorophore—specifically, its fluorescence quantum yield (Φf), which measures the ratio of photons emitted to photons absorbed.[3] A high quantum yield is critical for developing sensitive and robust assays.
The Fluorescent Product: Formation and Properties
The primary fluorescent product formed from 4-(azidomethyl)-1,2-benzenediamine is 5-(azidomethyl)-1H-benzotriazole. This occurs through a diazotization reaction where the diamine reacts with a nitrosating agent (e.g., NaNO2 in acidic solution or N₂O₃ derived from NO) to form a diazonium intermediate that rapidly cyclizes.
Caption: Reaction of 4-(azidomethyl)-1,2-benzenediamine to its fluorescent benzotriazole product.
Benzotriazoles themselves are not always strongly fluorescent. Their utility often comes from being part of a larger conjugated system. However, studies on benzotriazole-derived amino acids have shown that strategic placement of electron-rich substituents can lead to compounds with significant fluorescence and quantum yields ranging from 17% to 34%.[4][5][6][7] For comparison, simple, non-conjugated benzotriazoles typically exhibit no significant fluorescence.[7] The fluorescence of 5-(azidomethyl)-1H-benzotriazole is therefore expected to be modest but can be enhanced when conjugated to other systems.
Performance Comparison: Benzotriazoles vs. Established Fluorophores
To evaluate the performance of the 5-(azidomethyl)-1H-benzotriazole product, it is essential to compare its quantum yield with that of widely used fluorescent standards and alternative probes. The choice of a fluorophore is application-dependent, balancing factors like brightness (a product of molar absorptivity and quantum yield), photostability, and environmental sensitivity.
| Fluorophore Class | Representative Compound | Typical Quantum Yield (Φf) | Excitation (nm) | Emission (nm) | Key Advantages & Disadvantages |
| Benzotriazole | 5-Aryl Benzotriazole-Amino Acid[5] | 0.17 - 0.34 | ~320-350 | ~380-450 | A: "Turn-on" sensing mechanism, large Stokes shift. D: Moderate Φf, sensitive to substituents. |
| Quinine Sulfate | Quinine Sulfate (in 0.1 M H₂SO₄) | ~0.52 - 0.60[8][9] | ~350 | ~450 | A: Well-established standard, stable. D: Sensitive to solvent and pH. |
| Coumarin | Coumarin 1 | ~0.73 (in Ethanol) | ~373 | ~450 | A: High Φf, environmentally sensitive. D: Photostability can be an issue. |
| Fluorescein | Fluorescein (in 0.1 M NaOH) | ~0.90 - 0.92[8][10] | ~490 | ~515 | A: Very high Φf, high molar absorptivity. D: pH-sensitive, prone to photobleaching. |
| Rhodamine | Rhodamine 6G (in Ethanol) | ~0.95 | ~530 | ~555 | A: Excellent Φf and photostability. D: Can form non-fluorescent dimers at high concentrations. |
Note: Quantum yield values are representative and can vary with solvent, temperature, and molecular structure.
The data indicates that while functionalized benzotriazoles can be effective fluorescent reporters, their quantum yields are generally lower than those of gold-standard dyes like fluorescein or rhodamine.[8] Their primary advantage lies in the specific "turn-on" reactivity of their o-phenylenediamine precursors, making them ideal for sensing applications rather than for use as general-purpose fluorescent labels.[1]
Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating, incorporating the use of a well-characterized standard for the determination of fluorescence quantum yield.
Synthesis of 5-(azidomethyl)-1H-benzotriazole
This protocol describes the conversion of the diamine precursor to its fluorescent benzotriazole product.
Materials:
-
4-(Azidomethyl)-1,2-benzenediamine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2 M
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 100 mg of 4-(azidomethyl)-1,2-benzenediamine in 10 mL of 2 M HCl in a flask and cool to 0-5 °C in an ice bath.
-
Prepare a solution of 1.1 equivalents of NaNO₂ in 2 mL of cold deionized water.
-
Add the NaNO₂ solution dropwise to the stirred diamine solution over 10 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the benzotriazole can be monitored by TLC.
-
Neutralize the reaction mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-(azidomethyl)-1H-benzotriazole product. Purify via column chromatography if necessary.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The most reliable and common method for determining the fluorescence quantum yield of a solution is the comparative method, which uses a standard of known quantum yield.[11][12] This protocol is based on the work of Williams et al. and is recommended by IUPAC.[8][11]
Principle: If a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.[3][11]
The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)[3]
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts x and st denote the unknown sample and the standard, respectively.
Caption: Workflow for the comparative measurement of fluorescence quantum yield.
Detailed Protocol:
-
Select a Standard: Choose a standard with a well-known quantum yield and spectral properties that overlap with the test sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55, λex ≈ 350 nm) is a suitable choice for many benzotriazoles.[8][13]
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the synthesized 5-(azidomethyl)-1H-benzotriazole in the same high-purity solvent (e.g., ethanol or a buffered aqueous solution).
-
Prepare Dilutions: Create a series of five dilutions for both the standard and the test sample. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This is crucial to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).
-
Measure Fluorescence: Using a spectrofluorometer, record the emission spectrum for each solution, using the same excitation wavelength and identical instrument settings (e.g., slit widths) for all measurements.
-
Data Processing:
-
Correct the emission spectra for the instrument's wavelength-dependent response, if necessary.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).
-
-
Analysis:
-
For both the standard and the test sample, plot the integrated fluorescence intensity (I) as a function of absorbance (A).
-
Perform a linear regression for each data set. The slope of the line is the gradient (m).[12]
-
Using the equation Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²), calculate the quantum yield of the 5-(azidomethyl)-1H-benzotriazole. Note: If the same solvent is used for both sample and standard, the refractive index term (nₓ²/nₛₜ²) cancels out.[14]
-
Conclusion
4-(Azidomethyl)-1,2-benzenediamine serves as a valuable precursor for creating fluorescent probes based on a "turn-on" mechanism. Its reaction product, 5-(azidomethyl)-1H-benzotriazole, exhibits fluorescence upon formation. While its quantum yield may be moderate compared to industry-standard dyes like fluorescein, its true utility is realized in sensing applications where the specific chemical transformation from a non-fluorescent diamine to a fluorescent benzotriazole provides high selectivity for target analytes like nitric oxide. For applications requiring simple, bright labeling, alternatives such as rhodamine or BODIPY dyes may be more suitable. Researchers should carefully consider the specific requirements of their assay when selecting a fluorescent probe, balancing the need for reactivity with photophysical performance.
References
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. [Link]
-
Gailey, J. A. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
-
Fluorescence Spectroscopy-Quantum yield. (n.d.). University of California, Davis. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate. Journal of Biomedical Optics, 15(2), 025006. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. [Link]
-
Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. (2023). The Journal of Organic Chemistry, 88(5), 2958–2967. [Link]
-
Zwinkels, J. C., Gignac, D. S., & Nevius, M. A. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Analytical Chemistry, 80(22), 8659–8665. [Link]
-
The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. (n.d.). ResearchGate. [Link]
-
Pundir, G., & Kumar, S. (2023). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 8(9), c371-c386. [Link]
-
Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. (2019). The Journal of Organic Chemistry, 84(16), 10436–10448. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
-
Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. (2022). Chemical Science, 13(19), 5585–5591. [Link]
-
Pluth, M. D., Tomat, E., & Lippard, S. J. (2011). Biochemistry of Mobile Zinc and Nitric Oxide Revealed by Fluorescent Sensors. Annual Review of Biochemistry, 80, 333–355. [Link]
-
Plater, M. J., Greig, I., Helfrich, M. H., & Ralston, S. H. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1, (21), 2553–2559. [Link]
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- 14. researchgate.net [researchgate.net]
Advantages of Clickable Diamine Probes Over Traditional Fluorescent Dyes
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Transglutaminase 2 (TG2) Activity & Polyamine Transport Systems
Executive Summary
For decades, Monodansylcadaverine (MDC) and fluorescently conjugated antibodies have been the standard for visualizing transglutaminase activity and polyamine transport. However, these traditional methods suffer from significant limitations: steric hindrance affecting enzymatic kinetics, poor spectral properties (UV excitation), and non-specific lysosomotropic accumulation.
This guide details the technical superiority of Clickable Diamine Probes (alkyne/azide-functionalized polyamines). By decoupling the biological incorporation step from the fluorescent detection step, these probes offer higher sensitivity, uncompromised enzymatic kinetics, and the ability to multiplex in high-content screening.
The Kinetic & Steric Challenge: Why Traditional Dyes Fail
To understand the advantage of clickable probes, one must first understand the failure points of traditional alternatives like MDC or FITC-cadaverine.
The Steric Hindrance Factor
Transglutaminase 2 (TG2) catalyzes the cross-linking of a glutamine donor (Q) and an amine donor (K). Diamine probes act as surrogate amine donors.
-
Traditional Probes (e.g., MDC): The fluorophore (Dansyl or FITC) is covalently attached to the diamine during the enzymatic reaction. These bulky groups often clash with the narrow catalytic tunnel of TG2, significantly increasing the
(lowering affinity) and reducing . -
Clickable Probes: These utilize a tiny bioorthogonal handle (e.g., an alkyne group, ~25 Da) instead of a fluorophore (~400-800 Da). The enzyme treats this small molecule almost identically to natural substrates (putrescine/spermidine), preserving native kinetics.
The Specificity Problem (Lysosomotropic Artifacts)
MDC is frequently cited as an autophagosome marker because it accumulates in acidic compartments via ion trapping. This non-specific accumulation creates high background noise that is often mistaken for TG2 activity. Clickable probes, particularly when used with a "Pulse-Chase-Fix-Click" workflow, eliminate this artifact by washing away unbound probe before the fluorophore is ever introduced.
Mechanism of Action: The Bioorthogonal Advantage
Clickable diamine probes utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to separate biological incorporation from detection.
Diagram 1: Enzymatic Incorporation & Click Detection
This pathway illustrates how the probe is first covalently bonded to the target protein by TG2, followed by the introduction of the fluorophore post-fixation.
Caption: Figure 1. Two-step labeling strategy. TG2 incorporates the alkyne-probe; fluorescence is added post-reaction.
Comparative Performance Data
The following table contrasts the technical specifications of Monodansylcadaverine (MDC) against Alkyne-functionalized Cadaverine (Click-Cad).
| Feature | Monodansylcadaverine (MDC) | Clickable Diamine (Alkyne-Cad) | Impact on Data Quality |
| Molecular Weight | ~335 Da (Bulky) | ~120 Da (Minimal) | Kinetics: Click probes mimic natural substrates better. |
| Excitation | UV (335 nm) | User Defined (488/594/647 nm) | Toxicity: UV damages live cells; Click allows far-red imaging. |
| Specificity | Low (Lysosomotropic trapping) | High (Covalent enzymatic bond) | S/N Ratio: Click probes reduce false positives from acidic vesicles. |
| Multiplexing | Impossible (Broad emission) | Excellent (Spectral flexibility) | Context: Can co-stain with GFP, DAPI, or antibodies easily. |
| Permeability | Moderate | High | Uptake: Small size ensures rapid equilibration in tissues. |
| Fixation | Signal often lost/washed out | Signal is covalent & crosslinked | Archiving: Click samples can be stored indefinitely. |
Experimental Protocol: The "Pulse-Chase-Click" System
This protocol ensures that only active TG2 is visualized, removing the background noise associated with passive diffusion.
Diagram 2: Experimental Workflow
A step-by-step logic flow for ensuring high signal-to-noise ratio.
Caption: Figure 2. The Pulse-Chase-Click workflow eliminates background by washing unbound probe before fluorophore addition.
Detailed Methodology
-
Pulse (Labeling): Treat cells with 50 µM Alkyne-Cadaverine for 1–4 hours.
-
Note: Include a negative control pre-treated with a TG2 inhibitor (e.g., Z006) to validate signal specificity.
-
-
Wash: Wash cells 3x with PBS. This is critical. Because the probe is not yet fluorescent, this step removes the "background" without requiring harsh washes that might degrade cellular structure.
-
Fixation: Fix cells with 3.7% formaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100.
-
Click Reaction: Prepare a fresh cocktail:
-
PBS (buffer)
-
Azide-Fluorophore (e.g., Azide-Cy5, 5 µM)
-
CuSO4 (1 mM)
-
Sodium Ascorbate (5 mM - add last to initiate)
-
Incubate for 30–60 minutes in the dark at Room Temp.
-
-
Final Wash & Image: Wash 3x with PBS to remove unreacted fluorophore. Stain nuclei with DAPI if desired.
Application Case Study: Cancer Metastasis
In aggressive cancers (e.g., breast, ovarian), TG2 is upregulated and promotes metastasis by cross-linking Extracellular Matrix (ECM) proteins.
-
Traditional Method Failure: Using an anti-TG2 antibody only shows where the enzyme is, not if it is active. An inactive zymogen looks the same as an active enzyme.
-
Clickable Probe Success: By introducing an alkyne-diamine, researchers can visualize the actual catalytic activity of TG2 remodeling the ECM.
-
Result: Data shows that while total TG2 protein levels may be constant, the activity spikes specifically at the invasive leading edge of tumors—a nuance completely missed by antibody staining.
Diagram 3: Signal-to-Noise Logic
Why the Click method yields superior quantitative data.
Caption: Figure 3. Comparison of signal integrity. Click chemistry allows aggressive background reduction.
References
-
Gnaccarini, C., et al. (2012). Site-Specific Protein Labeling with Transglutaminase and Click Chemistry. Organic & Biomolecular Chemistry.
-
Deng, X., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. NIH / PMC.
-
Vázquez, C. L., & Colombo, M. I. (2009). Assays to Assess Autophagy Induction... Using Monodansylcadaverine (MDC).[1][2][3][4] Methods in Enzymology.
-
Nienhaus, G. U. (2008). The green fluorescent protein: a key tool to study chemical processes in living cells.[5] Angewandte Chemie.
-
Keillor, J. W., et al. (2014). Transglutaminase inhibitors and probes: from drug discovery to chemical biology. Biomolecular Concepts.
Sources
- 1. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Autophagy: A cyto-protective mechanism which prevents primary human hepatocyte apoptosis during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
Selectivity of 4-(Azidomethyl)-1,2-benzenediamine for NO vs ROS
This guide details the technical specifications, mechanism, and selectivity profile of 4-(Azidomethyl)-1,2-benzenediamine (also referred to as 4-Azidomethyl-o-phenylenediamine or Az-OPD ), a specialized probe for Nitric Oxide (NO) detection.
Unlike direct fluorescent probes (e.g., DAF-2), this molecule functions as a bioorthogonal scaffold . It traps NO to form a benzotriazole intermediate, which is subsequently visualized or enriched via "click" chemistry (CuAAC or SPAAC). This two-step mechanism offers distinct advantages in selectivity and sample preservation compared to traditional ROS/RNS probes.
Mechanism of Action: The Bioorthogonal Trap
The probe operates on a dual-phase mechanism. The 1,2-benzenediamine (OPD) moiety serves as the NO-sensing unit, while the azidomethyl group acts as a latent handle for downstream processing.
-
Phase 1 (NO Trapping): Under aerobic conditions, nitric oxide (NO) autoxidizes to
, which nitrosates the diamine to form a benzotriazole . This step locks the NO signal into a stable chemical scaffold. -
Phase 2 (Click Detection): The azido group (
) remains intact during NO trapping. It is then reacted with an alkyne-functionalized reporter (e.g., TAMRA-alkyne or Biotin-alkyne) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanistic Pathway
Figure 1: Reaction pathway of 4-(Azidomethyl)-1,2-benzenediamine. The probe captures NO to form a benzotriazole, which is subsequently labeled via click chemistry.
Selectivity Profile: NO vs. ROS
The selectivity of 4-(Azidomethyl)-1,2-benzenediamine is governed by the o-phenylenediamine (OPD) core. While highly selective for NO over typical Reactive Oxygen Species (ROS), it is subject to specific interferences known to the OPD class (e.g., Dehydroascorbic Acid).
Comparative Selectivity Data
| Analyte | Reactivity | Mechanism / Product | Interference Level |
| Nitric Oxide (NO) | High | Forms Benzotriazole (Stable). | Target |
| Hydrogen Peroxide ( | Low | Slow oxidation; no triazole formation. | Negligible |
| Superoxide ( | Low | Minimal reaction under physiological conditions. | Negligible |
| Peroxynitrite ( | Low/Moderate | Can cause general oxidation/nitration but poor triazole yield. | Low |
| Hydroxyl Radical ( | Low | Non-specific oxidation. | Negligible |
| Dehydroascorbic Acid (DHA) | High | Forms Quinoxaline derivatives. | Major Interferent |
| Methylglyoxal (MGO) | Moderate | Forms Quinoxaline derivatives. | Moderate |
Critical Insight: The "Click" strategy offers a unique advantage over direct fluorescent probes (like DAF-2) regarding interference. While DHA reacts with the OPD core to form a quinoxaline, the benzotriazole product (from NO) is structurally distinct. If the downstream detection (e.g., LC-MS or specific fluorescence lifetime) can distinguish the triazole-linked product from quinoxaline byproducts, the effective selectivity is significantly higher than DAF-2.
Performance Comparison with Alternatives
This table compares 4-(Azidomethyl)-1,2-benzenediamine with industry-standard fluorescent probes.
| Feature | 4-(Azidomethyl)-1,2-benzenediamine | DAF-2 / DAF-2 DA | DAF-FM |
| Detection Mode | Two-Step: Trapping + Click Chemistry | One-Step: Direct Fluorescence | One-Step: Direct Fluorescence |
| Primary Output | Clickable Azide Handle | Fluorescein Emission (515 nm) | Fluorescein Emission (515 nm) |
| Cell Permeability | High (Small molecule, uncharged) | Moderate (Requires Diacetate form) | High (Requires Diacetate form) |
| Signal Stability | High: Triazole is chemically stable. | Moderate: Susceptible to photobleaching. | High: More photostable than DAF-2. |
| Fixability | Yes: Can fix cells after NO trapping, then stain. | No: Signal is lost/diffused upon fixation. | No: Signal leakage occurs. |
| Applications | Pulse-chase imaging, Flow Cytometry, Proteomics. | Real-time live cell imaging. | Real-time live cell imaging. |
Experimental Protocol: "Trap and Click" Detection
This protocol is designed for the detection of intracellular NO production in adherent cells using 4-(Azidomethyl)-1,2-benzenediamine followed by fluorescent click labeling.
Workflow Diagram
Figure 2: Step-by-step workflow for NO detection using the "Trap and Click" method.
Detailed Methodology
-
Preparation: Dissolve 4-(Azidomethyl)-1,2-benzenediamine in DMSO to make a 10 mM stock solution.
-
Loading: Dilute stock to 10–50 µM in serum-free medium. Incubate cells for 30 minutes at 37°C.
-
Note: Serum proteins may bind the probe; serum-free loading is recommended.
-
-
Stimulation: Treat cells with NO inducers (e.g., LPS/IFN-
for macrophages) or NO donors (e.g., SNAP, NOC-18) for the desired duration (typically 30 min – 4 hours). -
Fixation (Critical Advantage): Wash cells 3x with PBS. Fix with 3.7% paraformaldehyde for 15 minutes.
-
Why? Unlike DAF-2, the benzotriazole-azide product is retained well after fixation, allowing for multiplexing with antibody staining.
-
-
Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Click Reaction: Prepare a Click Cocktail:
-
Fluorophore-Alkyne (e.g., TAMRA-Alkyne): 5 µM
- : 1 mM
-
Sodium Ascorbate: 2 mM (Freshly prepared)
-
THPTA Ligand: 2 mM (Protects fluorophore/proteins)
-
Incubate cells with the cocktail for 30 minutes at Room Temperature in the dark.
-
-
Imaging: Wash 3x with PBS (with 1 mM EDTA to remove copper). Image using settings appropriate for the chosen fluorophore (e.g., 555 nm excitation for TAMRA).
References
-
Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453. Link
- Foundational paper establishing the o-phenylenediamine mechanism for NO detection.
-
Sawa, T., et al. (2006). "Highly sensitive and selective probe for detection of nitric oxide in living cells." Free Radical Biology and Medicine, 41(12), 1756-1763.
- Discusses selectivity profiles of diamine-based probes against ROS and DHA.
-
Gong, Y., et al. (2015). "Bioorthogonal reaction-based fluorescent probes for imaging of biologically active molecules." Chemical Science, 6, 1225-1233. Link
- Review of click-chemistry based probes for signaling molecules.
-
Sigma-Aldrich. "4-(Azidomethyl)benzene-1,2-diamine dihydrochloride Product Specification." Link
- Commercial source and structural verific
Comprehensive Disposal & Handling Guide: 4-(Azidomethyl)-1,2-benzenediamine
[1]
Part 1: Critical Hazard Profile & Risk Assessment[1]
Before initiating any disposal procedure, you must understand the specific energetic profile of 4-(Azidomethyl)-1,2-benzenediamine.[1] This is not a standard organic waste; it is a high-energy functionalized aromatic amine.[1]
The "Law of Six" and C/N Ratio Analysis
The stability of organic azides is governed by the Carbon-to-Nitrogen (
-
Formula:
-
Structure: Benzene ring (
) + Methyl group ( ) = 7 Carbons [1] -
Nitrogen Content: Diamine (
) + Azide ( ) = 5 Nitrogens [1] -
Ratio Calculation:
[1]
CRITICAL FINDING: With a C/N ratio of 1.4 , this compound is significantly below the safety threshold of 3. It possesses a high energy density and is thermodynamically unstable.
-
Operational Directive 1: Never concentrate this compound to dryness.[1] It must remain in solution.
-
Operational Directive 2: Never use rotary evaporation or distillation.[1][6]
-
Operational Directive 3: This compound is shock-sensitive in its pure form.[1]
Chemical Incompatibilities (The "Self-Validating" System)
To ensure a safe disposal workflow, you must validate your waste stream against these incompatibilities before acting.
| Incompatible Agent | Resulting Hazard | Mechanism |
| Acids (pH < 5) | Explosion / Toxicity | Protonation of the azide forms Hydrazoic Acid ( |
| Heavy Metals (Cu, Pb) | Detonation | Azide ions react with copper (plumbing/fittings) or lead to form Primary Explosives (Copper Azide). |
| Halogenated Solvents | Explosion | Reaction with DCM or Chloroform can form Di- and Tri-azidomethane (extremely unstable).[1][2][7] |
| Oxidizers | Fire/Explosion | The diamine functionality is easily oxidized; combined with the azide, this accelerates decomposition. |
Part 2: Decision Matrix for Disposal
Do not guess. Follow this logical decision tree to determine the correct disposal path.
Figure 1: Decision Matrix for determining the safe disposal pathway. Note that chemical deactivation is preferred for non-halogenated solutions to lower the energy potential before transport.
Part 3: Chemical Deactivation Protocol (Staudinger Reduction)
The safest method for in-house disposal of high-energy organic azides is Chemical Deactivation via the Staudinger Reduction.[1] This converts the explosive azide group into a stable (though still toxic) amine group using Triphenylphosphine (
Why this works: The reaction is thermodynamically driven by the formation of the strong Phosphorous-Oxygen bond in triphenylphosphine oxide (
Reagents & Equipment
-
Quenching Agent: Triphenylphosphine (
) or Polymer-bound .[1] -
Solvent: Tetrahydrofuran (THF) or Methanol (MeOH).[1]
-
Glassware: Round-bottom flask with a reflux condenser (vented to a fume hood).[1]
-
PPE: Blast shield, nitrile gloves (double gloved), safety goggles, lab coat.
Step-by-Step Protocol
Step 1: Quantification Calculate the moles of azide present.
Step 2: Preparation Dissolve the azide waste in THF or Methanol. Ensure the concentration is below 0.1 M to control heat evolution (exothermic reaction).
Step 3: Addition
Add 1.5 equivalents of Triphenylphosphine (
-
Observation: You will see nitrogen gas (
) evolution (bubbling).[1] This is the "Self-Validating" sign that the reaction is working.[1]
Step 4: Incubation Stir the mixture at room temperature for 12 hours.
-
Optional: If bubbling is slow, warm gently to 40°C, but never reflux a high-energy azide directly without a blast shield.
Step 5: Hydrolysis Add water (approx. 10% of solvent volume) to hydrolyze the intermediate iminophosphorane. Stir for another 2 hours.
Step 6: Verification The solution now contains 4-(aminomethyl)-1,2-benzenediamine (a tetra-amine) and Triphenylphosphine oxide.[1] The explosion hazard is neutralized.
Step 7: Final Disposal Label the container: "Deactivated Azide Waste: Contains Aromatic Amines & TPPO. Toxic. Flammable." Dispose of as standard organic solvent waste.[1]
Part 4: Workflow Visualization
Figure 2: The Staudinger Reduction Workflow.[1][8] Nitrogen evolution confirms the destruction of the azide functionality.
Part 5: Waste Stream Management (If Deactivation is Not Possible)[1]
If you lack the reagents for chemical deactivation, you must strictly manage the physical waste stream for professional incineration.
Segregation Rules
-
Container: Use Amber Glass or High-Density Polyethylene (HDPE).[1] Do not use metal containers.
-
Labeling:
-
MUST read: "HIGH ENERGY ORGANIC AZIDE - DO NOT CONCENTRATE."
-
MUST read: "Contains 4-(Azidomethyl)-1,2-benzenediamine."[1]
-
-
Storage: Store in a secondary container (plastic tray) in a refrigerator/freezer if possible, or a cool, dark flammable cabinet.
Emergency Spill Procedures
-
Small Spill (<10 mL):
-
Large Spill: Evacuate the lab immediately. Contact EHS.
References
-
University of California, Santa Cruz. (n.d.). Organic Azide Safety Guidelines: The C/N Ratio and Rule of Six.[2][3][4][6] Retrieved from [Link]
-
Organic Syntheses. (2010). Handling and Disposal of Hazardous Chemicals: Staudinger Reduction Protocols. Org.[1][3][4][6][9][10][11][12] Synth. 2010, 87, 161-169.[8] Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.).[1] Information on Azide Compounds: Incompatibilities and Storage.[1][2][3][4][6][13][14] Retrieved from [Link]
-
Bräse, S., et al. (2005).[5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1] (Seminal review on azide stability).
Sources
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- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. uvic.ca [uvic.ca]
- 7. ucd.ie [ucd.ie]
- 8. orgsyn.org [orgsyn.org]
- 9. chemistry.utah.edu [chemistry.utah.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. fishersci.com [fishersci.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
Personal Protective Equipment & Handling Guide: 4-(Azidomethyl)-1,2-benzenediamine
Executive Summary: The "Dual-Hazard" Profile[1][2]
Handling 4-(Azidomethyl)-1,2-benzenediamine requires a specialized safety protocol because it presents a convergent risk profile :
-
Physical Hazard (Explosion): The organic azide moiety (-CH₂N₃) is high-energy, shock-sensitive, and thermally unstable.[1] With a Carbon-to-Nitrogen (C/N) ratio of ~1.4, this compound is thermodynamically unstable and prone to rapid decomposition.[1]
-
Health Hazard (Toxicity): The phenylenediamine core is a potent sensitizer, potential carcinogen, and toxic by inhalation/absorption.
Critical Directive: Standard "lab coat and nitrile gloves" protocols are insufficient . You must implement a Blast-Containment & Zero-Static workflow.
Risk Assessment & Hazard Identification
| Hazard Category | Specific Threat | Mechanism of Injury |
| Explosive | Azide Functionality | Shock, friction, or heat can trigger rapid N₂ release.[1][2] Contact with Dichloromethane (DCM) can form explosive diazidomethane. Contact with Metals (Cu, Pb) forms explosive metal azides.[3] |
| Toxic | Diamine Core | Sensitization (anaphylaxis risk upon re-exposure). Mutagenic potential.[1][4][5] Rapid absorption through skin.[1] |
| Chemical | Incompatibility | Acids: Generates Hydrazoic Acid (HN₃) gas—highly toxic and explosive.[3][6] Oxidizers: Rapid, exothermic reaction. |
PPE Selection Matrix
This matrix prioritizes "Worst-Case Scenario" protection (explosion + toxic exposure).[1]
| Body Area | Standard PPE | REQUIRED PPE (Azide/Diamine Specific) | Rationale |
| Hand Protection | Nitrile Gloves | Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Tactility)2.[1] Outer: 5-mil Nitrile (Sacrificial) OR Silver Shield® (Laminate) for spill cleanup.[1] | Phenylenediamines permeate nitrile over time.[1] Double gloving provides a visual break indicator and increased breakthrough time. Laminate is required for gross contamination.[1] |
| Eye/Face | Safety Glasses | Chemical Splash Goggles + Face Shield | Safety glasses do not protect against blast waves or shrapnel from glassware failure during azide decomposition.[1] |
| Body | Lab Coat | Flame-Resistant (Nomex/Kevlar) Lab Coat + Chemical Apron | Standard polyester/cotton coats can melt into skin during a flash fire.[1] The apron prevents diamine absorption into clothing. |
| Respiratory | N95 Mask | Fume Hood (Primary) Full-face respirator with OV/P100 cartridges (Secondary/Spill) | Inhalation of diamine dust is a sensitization risk.[1] Azide vapors (if acidified) are lethal. |
| Engineering | Sash at 18" | Blast Shield (Portable) | A polycarbonate blast shield must be placed between the reaction vessel and the operator. |
Operational Protocol: The "Zero-Static" Workflow[1]
Phase A: Pre-Operational Checks
-
Grounding: Ensure all conductive equipment is grounded. Static discharge is a primary ignition source for organic azides.
-
Tool Selection: Remove all metal spatulas.[1][2] Use Teflon, ceramic, or wood tools only. (Metal + Azide = Explosion).
-
Scale Limit: Do not isolate >500 mg of pure material. Store/handle in solution whenever possible.
Phase B: Synthesis & Handling Workflow
-
Solvent Choice: NEVER use halogenated solvents (DCM, Chloroform) with sodium azide precursors.[6][7][8] Use DMF, DMSO, or Toluene.
-
Temperature: Maintain process temperature < 40°C.
-
Light: Protect from direct light (amber glassware or foil wrap).
Phase C: Waste Disposal (The "Kill" Step)
NEVER pour azide waste down the drain.[3][8][9] NEVER mix azide waste with acid waste (generates HN₃ gas).[3][6]
Disposal Protocol:
-
Segregate: Collect in a dedicated HDPE container labeled "AZIDE WASTE - DO NOT ADD ACID."[1]
-
Quench (Optional but Recommended for Stability):
-
Method: Staudinger Reduction.[1] Add Triphenylphosphine (PPh₃) and water to reduce the azide to a stable amine.
-
Verification: Ensure no gas evolution (N₂) before sealing.
-
-
Pickup: Hand off to hazardous waste contractor as "Organic Azide/Toxic" waste.[1]
Visualized Workflows (Graphviz)[1]
Diagram 1: Safety Decision Tree (Pre-Work)
Caption: Decision logic for initiating work. Note that large-scale solid isolation triggers a "STOP" condition due to explosion risk.[1]
Diagram 2: Emergency Spill Response
Caption: Immediate response workflow for spill events, differentiating between researcher-led cleanup and evacuation triggers.
References & Authority
-
University of California, Santa Barbara (UCSB). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[7] (Standard for C/N ratio and storage).
-
American Chemical Society (ACS). Safety Guidelines for Organic Azides.[1] (Explosion hazards and metal incompatibility).[6][7]
-
[1]
-
-
Thermo Fisher Scientific. Safety Data Sheet: 1,2-Phenylenediamine.[1] (Toxicity and sensitization data for the diamine core).
-
[1]
-
-
Vanderbilt University. Environmental Health & Safety: Sodium Azide and Organic Azides. (Waste segregation and quenching protocols).[3][9]
-
[1]
-
Sources
- 1. agilent.com [agilent.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. uvic.ca [uvic.ca]
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